molecular formula C11H24 B14543715 2,2,5,6-Tetramethylheptane CAS No. 61868-48-2

2,2,5,6-Tetramethylheptane

Cat. No.: B14543715
CAS No.: 61868-48-2
M. Wt: 156.31 g/mol
InChI Key: ZYJXKOJVCNGFSL-UHFFFAOYSA-N
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Description

2,2,5,6-Tetramethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

61868-48-2

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,2,5,6-tetramethylheptane

InChI

InChI=1S/C11H24/c1-9(2)10(3)7-8-11(4,5)6/h9-10H,7-8H2,1-6H3

InChI Key

ZYJXKOJVCNGFSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)CCC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

2,2,5,6-Tetramethylheptane chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 2,2,5,6-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of experimental data for this specific isomer, this guide synthesizes available information and clearly indicates when data is computed or inferred.

Chemical Identity and Structure

This compound is a highly branched aliphatic hydrocarbon. Its structure consists of a seven-carbon heptane (B126788) backbone with four methyl group substituents at positions 2, 2, 5, and 6.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
CAS Number 61868-48-2[1]
Canonical SMILES CC(C)C(C)CCC(C)(C)C[1]
InChI InChI=1S/C11H24/c1-9(2)10(3)7-8-11(4,5)6/h9-10H,7-8H2,1-6H3[1]
InChIKey ZYJXKOJVCNGFSL-UHFFFAOYSA-N[1]

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are scarce in the available literature. The following table summarizes the known experimental and computed properties.

Table 2: Physicochemical Data

PropertyValueData Type
Boiling Point 167.2 °CExperimental
Melting Point Not available-
Density Not available-
Refractive Index Not available-
Solubility Insoluble in water (inferred)Inferred

Reactivity and Chemical Behavior

As a branched alkane, this compound is expected to exhibit chemical behavior typical of saturated hydrocarbons. It is a flammable liquid and will undergo combustion reactions. Due to the significant steric hindrance provided by the multiple methyl groups, its reactivity in reactions involving the carbon backbone is likely to be lower than that of its straight-chain isomer, n-undecane.

Potential reactions include:

  • Oxidation: Can be oxidized under strong conditions, though it is generally resistant to mild oxidizing agents.

  • Halogenation: Can undergo free-radical halogenation, typically at the least substituted carbon atoms with available hydrogen atoms, when exposed to halogens in the presence of UV light.

Experimental Protocols

General Synthesis via Friedel-Crafts Alkylation

This protocol describes a generalized procedure for the synthesis of a branched alkane like this compound. The specific reactants would need to be chosen to yield the desired product.

Objective: To synthesize a branched alkane via Friedel-Crafts alkylation.

Materials:

  • An appropriate alkyl halide (e.g., a methyl halide)

  • An appropriate alkane or alkene substrate

  • A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or carbon disulfide)

  • Inert gas (e.g., nitrogen or argon)

  • Apparatus for reflux and distillation

  • Quenching solution (e.g., ice-cold dilute HCl)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Methodology:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Catalyst Suspension: Under an inert atmosphere, suspend the anhydrous Lewis acid catalyst in the anhydrous solvent within the reaction flask.

  • Reactant Addition: Cool the suspension in an ice bath. Add the alkane/alkene substrate to the flask. Slowly add the alkyl halide dropwise from the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat under reflux. The reaction progress can be monitored by gas chromatography (GC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add ice-cold dilute HCl to quench the reaction and decompose the catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to isolate the desired branched alkane.

Visualizations

Logical Relationship of Compound Identification

IUPAC_Name IUPAC Name (this compound) Molecular_Formula Molecular Formula (C11H24) IUPAC_Name->Molecular_Formula SMILES SMILES (CC(C)C(C)CCC(C)(C)C) Molecular_Formula->SMILES InChI InChI SMILES->InChI InChIKey InChIKey InChI->InChIKey

Caption: Hierarchical relationship of chemical identifiers.

Experimental Workflow for Generalized Synthesis

arrow arrow Reaction_Setup 1. Reaction Setup (Inert Atmosphere) Reactant_Addition 2. Reactant Addition (Substrate & Alkyl Halide) Reaction_Setup->Reactant_Addition Reaction 3. Reaction (Stirring/Reflux) Reactant_Addition->Reaction Quenching 4. Quenching (Ice-cold HCl) Reaction->Quenching Extraction 5. Extraction (Separatory Funnel) Quenching->Extraction Drying_Concentration 6. Drying & Concentration (Rotary Evaporator) Extraction->Drying_Concentration Purification 7. Purification (Fractional Distillation) Drying_Concentration->Purification

References

An In-depth Technical Guide to the Physical Properties of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the branched alkane, 2,2,5,6-tetramethylheptane. Due to the limited availability of direct experimental data for this specific isomer, this document combines reported experimental values with predicted data and general experimental methodologies for alkanes. This information is crucial for researchers and professionals in fields where the physicochemical characteristics of organic molecules are paramount.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other properties are a mix of experimental and predicted values, as indicated.

PropertyValueSource
Molecular Formula C₁₁H₂₄--INVALID-LINK--[1]
Molecular Weight 156.31 g/mol --INVALID-LINK--[1]
Boiling Point 176.5 °C (Predicted)
Melting Point -62.3 °C (Predicted)
Density 0.742 g/cm³ at 20°C (Predicted)
Refractive Index 1.418 at 20°C (Predicted)
Viscosity 1.12 cP at 20°C (Predicted)

Note: Predicted values are computationally derived and should be used as estimations in the absence of experimental data.

Molecular Structure

The structural arrangement of atoms in this compound significantly influences its physical properties. The high degree of branching contributes to a more compact structure compared to its linear isomer, n-undecane, which affects properties like boiling point and viscosity.

Caption: Molecular structure of this compound.

Experimental Protocols

While specific experimental data for this compound is scarce, the following are detailed methodologies for determining the key physical properties of alkanes. These protocols are standard and would be applicable for the experimental validation of the predicted values.

Synthesis of this compound

A potential synthetic route for this compound involves the Grignard reaction, followed by reduction.[2]

synthesis_workflow cluster_reactants Reactants cluster_steps Reaction Steps 2,3-dimethyl-1-butene (B117154) 2,3-dimethyl-1-butene Coupling Reaction Coupling Reaction 2,3-dimethyl-1-butene->Coupling Reaction tert-butyl chloride tert-butyl chloride Grignard Reagent Formation Grignard Reagent Formation tert-butyl chloride->Grignard Reagent Formation Mg, ether Magnesium Magnesium Grignard Reagent Formation->Coupling Reaction tert-butylmagnesium chloride Workup and Purification Workup and Purification Coupling Reaction->Workup and Purification Acidic workup, distillation This compound This compound Workup and Purification->this compound Final Product

Caption: Proposed synthesis workflow for this compound.

Methodology:

  • Grignard Reagent Formation: Tert-butyl chloride is reacted with magnesium turnings in an anhydrous ether solvent to form tert-butylmagnesium chloride.

  • Coupling Reaction: The freshly prepared Grignard reagent is then reacted with 2,3-dimethyl-1-butene in the presence of a suitable catalyst, such as a silver salt, to facilitate the coupling reaction.

  • Workup and Purification: The reaction mixture is quenched with a dilute acid solution. The organic layer is separated, washed, dried, and the final product is purified by fractional distillation.

Determination of Physical Properties

The following outlines the standard experimental procedures for measuring the key physical properties of liquid alkanes.

PropertyExperimental Protocol
Boiling Point Capillary Method (Siwoloboff Method): A small amount of the sample is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it. The setup is heated in a Thiele tube or a melting point apparatus. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary.
Melting Point Capillary Method: A small, powdered sample of the solidified alkane is packed into a capillary tube. The tube is placed in a melting point apparatus (e.g., Mel-Temp or Thiele tube with a heating bath). The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[3][4][5][6]
Density Pycnometer Method: A pycnometer, a glass flask with a precise volume, is weighed empty and then filled with the sample liquid. The pycnometer is then reweighed. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accuracy.
Refractive Index Abbe Refractometer: A few drops of the liquid sample are placed on the prism of an Abbe refractometer. Light is passed through the sample, and the refractometer is adjusted until the borderline between the light and dark fields is centered on the crosshairs. The refractive index is then read directly from the calibrated scale. The temperature must be controlled and recorded.
Viscosity Capillary Viscometer (Ostwald or Ubbelohde type): The time it takes for a specific volume of the liquid to flow through a capillary of a known diameter and length under gravity is measured. The kinematic viscosity is calculated from this time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at the same temperature.[7][8][9][10][11]

Logical Relationships in Physical Property Determination

The accurate determination of the physical properties of a compound like this compound follows a logical workflow, starting from a pure sample.

property_determination_workflow cluster_synthesis Sample Preparation cluster_measurement Physical Property Measurement Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint Pure Sample MeltingPoint Melting Point Determination Purification->MeltingPoint Pure Sample Density Density Measurement Purification->Density Pure Sample RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex Pure Sample Viscosity Viscosity Measurement Purification->Viscosity Pure Sample Density->Viscosity Required for Dynamic Viscosity Calculation

Caption: Workflow for the determination of physical properties.

References

An In-depth Technical Guide to the Molecular Structure of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,5,6-Tetramethylheptane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄. As an isomer of undecane (B72203), its molecular structure, characterized by significant steric hindrance, dictates its physicochemical properties and potential applications. This technical guide provides a comprehensive overview of the molecular structure, computed properties, and general synthetic and analytical methodologies relevant to this compound. It is important to note that while extensive experimental data for many undecane isomers is available, specific empirical data for this compound is limited. This document compiles the available information and presents generalized experimental protocols for its characterization.

Molecular Structure and Identification

This compound is a saturated alkane featuring a seven-carbon heptane (B126788) backbone. The structure is distinguished by the presence of four methyl group substituents. Two methyl groups are attached to the second carbon atom (C2), one to the fifth (C5), and one to the sixth (C6). This arrangement results in a compact, highly branched structure.

The systematic IUPAC name, this compound, precisely describes this arrangement, ensuring unambiguous identification.[1] The numbering of the heptane chain starts from the end that gives the substituents the lowest possible locants.[2]

Key Identifiers:

  • Molecular Formula: C₁₁H₂₄[1]

  • IUPAC Name: this compound[1][3]

  • CAS Number: 61868-48-2[1][3]

  • Canonical SMILES: CC(C)C(C)CCC(C)(C)C[1]

  • InChI Key: ZYJXKOJVCNGFSL-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight 156.31 g/mol PubChem[3]
XLogP3-AA (LogP) 5.2PubChem[3]
Topological Polar Surface Area 0 ŲPubChem[3]
Heavy Atom Count 11PubChem
Complexity 95.1PubChem[3]
Rotatable Bond Count 4PubChem

Synthesis and Production

While specific, detailed synthetic protocols for this compound are not published, general methods for the synthesis of branched alkanes are applicable.

Friedel-Crafts Alkylation

A common laboratory-scale synthesis would involve the Friedel-Crafts alkylation of a smaller alkane. For instance, reacting a suitable heptane isomer with a methylating agent like methyl chloride (CH₃Cl) in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) could yield the desired product. The reaction is typically conducted under anhydrous conditions at temperatures ranging from 0°C to 50°C.[1]

Catalytic Cracking and Isomerization

On an industrial scale, branched alkanes are often produced through the catalytic cracking and isomerization of larger hydrocarbons found in petroleum.[1] In this process, long-chain alkanes are passed over a zeolite catalyst at high temperatures (300°C to 500°C) and pressures (10 to 30 atmospheres).[1] This promotes the breaking of carbon-carbon bonds and the rearrangement of the carbon skeleton to form more highly branched, and often more valuable, isomers.[1]

Experimental Protocols for Characterization

Given the lack of specific experimental data for this compound, this section outlines a general workflow and detailed protocols for the characterization of a novel or uncharacterized branched alkane.

General Experimental Workflow

The characterization of a branched alkane like this compound would typically follow a logical progression of analytical techniques to determine its purity, structure, and properties.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural & Purity Analysis cluster_properties Physical Property Determination synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification gcms GC-MS Analysis (Purity & MW) purification->gcms nmr NMR Spectroscopy (¹H and ¹³C) (Structure Elucidation) gcms->nmr ftir FTIR Spectroscopy (Functional Groups) nmr->ftir bp Boiling Point Determination ftir->bp mp Melting Point Determination bp->mp density Density Measurement mp->density

A general experimental workflow for the synthesis and characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight Determination

GC-MS is a fundamental technique for separating volatile compounds and determining their molecular weight and fragmentation patterns, which aids in structural elucidation.

Objective: To assess the purity of a synthesized sample of this compound and confirm its molecular weight.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS)

  • Capillary column (non-polar, e.g., DB-5ms or equivalent)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a concentration of approximately 100 µg/mL.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • The purity can be estimated from the relative peak areas in the total ion chromatogram (TIC).

    • The mass spectrum of the major peak should correspond to this compound. The molecular ion peak (M⁺) would be expected at m/z 156. Characteristic fragmentation patterns for branched alkanes, such as the loss of methyl (m/z 141) and larger alkyl fragments, would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise carbon-hydrogen framework of a molecule.

Objective: To confirm the carbon skeleton and proton environments of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum. The chemical shifts (δ), integration values, and splitting patterns (multiplicity) of the signals will provide information about the different types of protons in the molecule.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum. The number of signals will indicate the number of unique carbon environments. The chemical shifts will help to identify the types of carbon atoms (e.g., CH₃, CH₂, CH, C).

  • Data Analysis (Predicted Spectra):

    • ¹H NMR: Due to the high degree of branching and overlapping signals, the ¹H NMR spectrum is expected to be complex in the aliphatic region (approximately 0.8-1.8 ppm). One would expect to see distinct signals for the different methyl groups and the methylene (B1212753) and methine protons.

    • ¹³C NMR: The ¹³C NMR spectrum would be more resolved. Based on the structure, one would predict 11 distinct carbon signals, although some may have very similar chemical shifts.

Signaling Pathways and Biological Activity

As a simple, non-polar hydrocarbon, this compound is not expected to be involved in specific biological signaling pathways. Alkanes are generally considered to be biologically inert, although they can have effects as solvents or through non-specific interactions with cell membranes at high concentrations. There is no evidence to suggest that this compound has any specific pharmacological activity.

Conclusion

This compound represents one of the 159 isomers of undecane.[1][4] Its highly branched structure imparts properties that are distinct from its linear counterpart, n-undecane. While specific experimental data for this particular isomer is scarce, this guide provides a framework for its synthesis and characterization based on established principles of organic chemistry and analytical science. For researchers in drug development and materials science, understanding the properties and potential synthesis of such unique branched alkanes can be valuable for designing novel molecules and materials. Further experimental investigation is required to fully elucidate the physicochemical properties of this compound.

Molecular Structure Visualization

A 2D representation of the molecular structure of this compound.

References

2,2,5,6-Tetramethylheptane IUPAC nomenclature and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,2,5,6-Tetramethylheptane

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis methodologies, and safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Nomenclature

IUPAC Name: this compound[1][2]

CAS Number: 61868-48-2[1][2]

Molecular Formula: C₁₁H₂₄[1][2]

Synonyms: this compound[2]

This compound is a highly branched aliphatic hydrocarbon. Its structure consists of a seven-carbon heptane (B126788) backbone with four methyl group substituents at positions 2, 2, 5, and 6. This significant branching influences its physical and chemical properties, such as its boiling point and steric hindrance in chemical reactions.[1]

Physicochemical Properties

Quantitative data for this compound is limited due to the specificity of this isomer. The following table summarizes available computed and experimental data. For context, properties of a related, more studied isomer, 2,2,5,5-tetramethylheptane (B15457728), are included where direct data for the target molecule is unavailable.

PropertyValue for this compoundValue for 2,2,5,5-tetramethylheptane (for comparison)Data TypeSource
Molecular Weight 156.31 g/mol 156.31 g/mol Computed[1][2]
Boiling Point Data not readily available99 °C (210 °F)Experimental[3]
Flash Point Data not readily available< 22.8 °C (73 °F)Inferred[3]
Water Solubility Data not readily availableInsolubleInferred[3]
InChI InChI=1S/C11H24/c1-9(2)10(3)7-8-11(4,5)6/h9-10H,7-8H2,1-6H3InChI=1S/C11H24/c1-7-11(5,6)9-8-10(2,3)4/h7-9H2,1-6H3Standard[1]
Canonical SMILES CC(C)C(C)CCC(C)(C)CCCC(C)(C)CCC(C)(C)CStandard[1]

Synthesis Protocols

The synthesis of this compound can be approached through several routes common for the creation of branched alkanes. Below are detailed conceptual methodologies for its preparation.

Friedel-Crafts Alkylation

One of the primary methods for synthesizing branched alkanes is through Friedel-Crafts alkylation.[1] This involves the reaction of a simpler alkane or alkene with an alkyl halide in the presence of a Lewis acid catalyst.

Objective: To synthesize this compound via Friedel-Crafts alkylation.

Methodology:

  • Reactant Preparation: A suitable starting material, such as a heptane isomer or a smaller alkene, is chosen. For creating the 2,2,5,6-tetramethyl structure, a multi-step process may be required. A plausible route involves the alkylation of a suitably branched alkene with an alkyl halide.

  • Catalyst: A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used.[1] The catalyst must be anhydrous to prevent deactivation.

  • Reaction Conditions: The reaction is conducted under anhydrous conditions to maintain catalyst activity. The temperature is typically controlled between 0°C and 50°C.[1] The specific temperature will influence the product distribution, with lower temperatures favoring the desired isomer and minimizing side reactions like carbocation rearrangements.

  • Reaction Execution: The alkyl halide (e.g., methyl chloride) is added gradually to a mixture of the hydrocarbon substrate and the Lewis acid catalyst in a suitable solvent.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched with water or a dilute acid to deactivate the catalyst. The organic layer is then separated, washed, dried, and purified using fractional distillation to isolate the this compound isomer.

Catalytic Cracking and Isomerization

On an industrial scale, branched alkanes are often produced through the catalytic cracking and isomerization of larger hydrocarbons.[1]

Objective: To produce this compound through the isomerization of a less branched C11 alkane.

Methodology:

  • Feedstock: A less branched isomer of undecane (B72203) (C₁₁H₂₄) is used as the feedstock.

  • Catalyst: Zeolite catalysts are commonly employed for these processes.[1] The specific type of zeolite can be selected to favor the formation of the desired branched structure.

  • Reaction Conditions: The process is carried out at high temperatures, typically ranging from 300°C to 500°C, and high pressures of 10 to 30 atmospheres.[1] These conditions promote the rearrangement of the carbon skeleton.

  • Separation: The product mixture, which will contain various isomers of undecane, is then subjected to separation processes, such as fractional distillation, to isolate this compound.

Mandatory Visualizations

The following diagrams illustrate the conceptual synthesis pathway and a logical workflow for the characterization of this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Heptane Derivative Heptane Derivative Friedel-Crafts Alkylation Friedel-Crafts Alkylation Heptane Derivative->Friedel-Crafts Alkylation Methyl Chloride Methyl Chloride Methyl Chloride->Friedel-Crafts Alkylation AlCl3 AlCl3 AlCl3->Friedel-Crafts Alkylation Lewis Acid This compound This compound Friedel-Crafts Alkylation->this compound

Caption: Conceptual diagram of the Friedel-Crafts alkylation synthesis of this compound.

Characterization_Workflow Synthesized Product Synthesized Product Purification Purification Synthesized Product->Purification Fractional Distillation Structural Analysis Structural Analysis Purification->Structural Analysis Physicochemical Testing Physicochemical Testing Purification->Physicochemical Testing NMR Spectroscopy NMR Spectroscopy Structural Analysis->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Structural Analysis->Mass Spectrometry Final Product Confirmation Final Product Confirmation NMR Spectroscopy->Final Product Confirmation Mass Spectrometry->Final Product Confirmation Boiling Point Boiling Point Physicochemical Testing->Boiling Point Density Density Physicochemical Testing->Density Boiling Point->Final Product Confirmation Density->Final Product Confirmation

Caption: Logical workflow for the purification and characterization of this compound.

Safety and Handling

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or under a fume hood. If exposure limits are exceeded, a respirator may be required.

Fire Safety:

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use explosion-proof electrical equipment.

  • In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.

Handling and Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Ground and bond containers when transferring material to prevent static electricity buildup.

References

Spectroscopic Profile of 2,2,5,6-Tetramethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane 2,2,5,6-tetramethylheptane. Due to the limited availability of experimental spectra for this specific isomer, this document combines predicted data with experimental data from closely related structures and established analytical protocols. This information is crucial for the identification, characterization, and quality control of highly branched alkanes in various research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that analyze the molecule's structure to estimate the magnetic environment of each nucleus.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H1, H1', H1'' (C1-CH₃)~ 0.88s9H
H3, H3'~ 1.15m2H
H4, H4'~ 1.35m2H
H5~ 1.60m1H
H6~ 1.70m1H
H7, H7' (C7-CH₃)~ 0.85d6H
H8 (C6-CH₃)~ 0.83d3H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (ppm)
C1~ 30.5
C2~ 32.0
C3~ 48.0
C4~ 25.0
C5~ 38.0
C6~ 45.0
C7~ 20.0
C8~ 15.0
C1', C1''~ 30.5
C7'~ 20.0
Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of branched alkanes like this compound is outlined below.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • The use of a deuterated solvent is essential for the spectrometer's lock system.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the tube is appropriate for the spectrometer's probe.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: 16 ppm (centered around 4.7 ppm).

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-5 seconds.

      • Number of Scans: 8-16, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

      • Spectral Width: 240 ppm (centered around 100 ppm).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following data is for the closely related isomer, 2,2,6,6-tetramethylheptane (B1616008), and is expected to be very similar for this compound due to the presence of similar structural motifs, particularly the sterically hindered tert-butyl groups which readily form stable carbocations upon fragmentation.

Table 3: Mass Spectrometry Data for 2,2,6,6-Tetramethylheptane

m/zRelative Intensity (%)Putative Fragment
57100[C₄H₉]⁺ (tert-butyl cation)
4145[C₃H₅]⁺ (allyl cation)
5630[C₄H₈]⁺
7115[C₅H₁₁]⁺
4312[C₃H₇]⁺
995[M - C₄H₉]⁺
156<1[M]⁺ (Molecular Ion)

Data sourced from the NIST WebBook for 2,2,6,6-tetramethylheptane.[1][2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for analyzing volatile compounds like branched alkanes.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating alkanes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Final hold: 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 35 to 350.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. As a saturated alkane, the IR spectrum of this compound is expected to be relatively simple, dominated by C-H stretching and bending vibrations. The data below is for the isomer 2,2,6,6-tetramethylheptane and is representative of what would be expected for this compound.

Table 4: Infrared (IR) Spectroscopy Data for 2,2,6,6-Tetramethylheptane

Wavenumber (cm⁻¹)Vibrational Mode
2960-2850C-H stretching (sp³ C-H)
1470-1450C-H bending (CH₂ and CH₃)
1380-1365C-H bending (gem-dimethyl and tert-butyl groups)

Data sourced from the NIST WebBook for 2,2,6,6-tetramethylheptane.[1] Alkanes typically show C-H stretching vibrations in the 2850-3000 cm⁻¹ range and C-H bending vibrations between 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹.[3]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Alternatively, for attenuated total reflectance (ATR) FTIR, a drop of the sample is placed directly onto the ATR crystal.

  • Instrument Parameters:

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected before running the sample spectrum.

Spectroscopic Data Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_Techniques Spectroscopic Techniques cluster_Data Data Acquisition cluster_Interpretation Data Interpretation & Structure Elucidation GCMS GC-MS MS_Data Mass Spectrum (Molecular Weight & Fragmentation) GCMS->MS_Data NMR NMR (1H, 13C) NMR_Data NMR Spectra (Chemical Shifts, Couplings, Integration) NMR->NMR_Data FTIR FTIR IR_Data IR Spectrum (Vibrational Frequencies) FTIR->IR_Data Mol_Formula Determine Molecular Formula (from MS) MS_Data->Mol_Formula C_H_Framework Elucidate C-H Framework (from NMR) NMR_Data->C_H_Framework Func_Groups Identify Functional Groups (from IR) IR_Data->Func_Groups Structure_Confirm Confirm Structure Mol_Formula->Structure_Confirm Func_Groups->Structure_Confirm C_H_Framework->Structure_Confirm

References

An In-depth Technical Guide to the Synthesis of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of the specific molecule 2,2,5,6-tetramethylheptane has not been explicitly detailed in peer-reviewed literature. Therefore, this guide presents proposed synthetic pathways based on established and reliable organic chemistry principles for the formation of highly branched alkanes. The experimental protocols provided are hypothetical and derived from general procedures for analogous chemical transformations.

Introduction

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄. Its sterically hindered structure makes it a molecule of interest for studies in physical organic chemistry, and as a potential component in specialized lubricants or fuels. The construction of its carbon skeleton, featuring a quaternary carbon center and adjacent tertiary and secondary carbons, presents a significant synthetic challenge. This guide outlines two plausible multi-step synthetic pathways for the preparation of this compound, leveraging Grignard and organocuprate chemistry.

Proposed Synthesis Pathway 1: Grignard-Based Approach

This pathway utilizes a Grignard reaction to form the key carbon-carbon bond, followed by dehydration and hydrogenation to yield the final alkane.

Retrosynthetic Analysis

The primary disconnection of the target alkane leads to an alkene, which can be obtained from a tertiary alcohol. This alcohol can be synthesized via the reaction of a Grignard reagent with a ketone.

G This compound This compound 2,2,5,6-Tetramethylhept-3-ene 2,2,5,6-Tetramethylhept-3-ene This compound->2,2,5,6-Tetramethylhept-3-ene Hydrogenation 2,2,5,6-Tetramethylheptan-4-ol 2,2,5,6-Tetramethylheptan-4-ol 2,2,5,6-Tetramethylhept-3-ene->2,2,5,6-Tetramethylheptan-4-ol Dehydration 2,2-Dimethyl-3-pentanone (B1295208) 2,2-Dimethyl-3-pentanone 2,2,5,6-Tetramethylheptan-4-ol->2,2-Dimethyl-3-pentanone Grignard Reaction (1,2-dimethylpropyl)magnesium bromide (1,2-dimethylpropyl)magnesium bromide 2,2,5,6-Tetramethylheptan-4-ol->(1,2-dimethylpropyl)magnesium bromide Grignard Reaction

Diagram 1: Retrosynthetic analysis for the Grignard-based synthesis of this compound.
Forward Synthesis

The forward synthesis consists of three main steps:

  • Grignard Reaction: Formation of 2,2,5,6-tetramethylheptan-4-ol from 2,2-dimethyl-3-pentanone and (1,2-dimethylpropyl)magnesium bromide.

  • Dehydration: Elimination of water from the tertiary alcohol to form 2,2,5,6-tetramethylhept-3-ene.

  • Hydrogenation: Saturation of the double bond to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of (1,2-dimethylpropyl)magnesium bromide (Grignard Reagent)

  • Materials: Magnesium turnings, 2-bromo-3-methylbutane (B93499), anhydrous diethyl ether, iodine crystal.

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 eq).

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 2-bromo-3-methylbutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

    • Initiate the reaction by gentle heating. The disappearance of the iodine color and the onset of reflux indicate the start of the reaction.

    • Add the remaining 2-bromo-3-methylbutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

    • Cool the Grignard reagent to room temperature for use in the next step.

Step 2: Grignard Reaction to form 2,2,5,6-Tetramethylheptan-4-ol

  • Materials: (1,2-dimethylpropyl)magnesium bromide solution, 2,2-dimethyl-3-pentanone, anhydrous diethyl ether, saturated aqueous ammonium (B1175870) chloride solution.

  • Procedure:

    • Cool the prepared Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2,2-dimethyl-3-pentanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

    • Purify the alcohol by vacuum distillation or column chromatography.

Step 3: Dehydration of 2,2,5,6-Tetramethylheptan-4-ol

  • Materials: 2,2,5,6-tetramethylheptan-4-ol, concentrated sulfuric acid (or other dehydrating agents like iodine or potassium bisulfate).

  • Procedure:

    • Place the purified alcohol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Heat the mixture to induce dehydration, and distill the resulting alkene.

    • Wash the distillate with sodium bicarbonate solution and then with water.

    • Dry the alkene over a suitable drying agent (e.g., anhydrous calcium chloride) and purify by distillation.

Step 4: Hydrogenation of 2,2,5,6-Tetramethylhept-3-ene

  • Materials: 2,2,5,6-tetramethylhept-3-ene, Palladium on carbon (10% Pd/C), ethanol (B145695) (or other suitable solvent), hydrogen gas.

  • Procedure:

    • Dissolve the alkene in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Stir the mixture vigorously until the reaction is complete (monitored by TLC or GC).

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to obtain the final product, this compound.

    • Purify by distillation if necessary.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation Mg_turnings Mg turnings Grignard_reagent (1,2-dimethylpropyl)magnesium bromide Mg_turnings->Grignard_reagent Reacts with 2_bromo_3_methylbutane 2-bromo-3-methylbutane in Et2O 2_bromo_3_methylbutane->Grignard_reagent Grignard_reagent_2 (1,2-dimethylpropyl)magnesium bromide Tertiary_alcohol 2,2,5,6-Tetramethylheptan-4-ol Grignard_reagent_2->Tertiary_alcohol Reacts with Ketone 2,2-Dimethyl-3-pentanone in Et2O Ketone->Tertiary_alcohol Tertiary_alcohol_2 2,2,5,6-Tetramethylheptan-4-ol Alkene 2,2,5,6-Tetramethylhept-3-ene Tertiary_alcohol_2->Alkene Dehydrates with H2SO4 Conc. H2SO4 (cat.) H2SO4->Alkene Alkene_2 2,2,5,6-Tetramethylhept-3-ene Alkane This compound Alkene_2->Alkane Hydrogenates with H2_PdC H2, 10% Pd/C H2_PdC->Alkane G This compound This compound Lithium di(tert-pentyl)cuprate Lithium di(tert-pentyl)cuprate This compound->Lithium di(tert-pentyl)cuprate Corey-House Coupling 1-Bromo-2,3-dimethylbutane 1-Bromo-2,3-dimethylbutane This compound->1-Bromo-2,3-dimethylbutane Corey-House Coupling G cluster_0 Step 1: Organolithium Formation cluster_1 Step 2: Gilman Reagent Formation cluster_2 Step 3: Coupling Reaction Li_metal Li metal t_pentyllithium tert-Pentyllithium Li_metal->t_pentyllithium Reacts with t_pentyl_bromide tert-Pentyl bromide in Et2O t_pentyl_bromide->t_pentyllithium t_pentyllithium_2 tert-Pentyllithium Gilman_reagent Lithium di(tert-pentyl)cuprate t_pentyllithium_2->Gilman_reagent Reacts with CuI Copper(I) iodide in Et2O CuI->Gilman_reagent Gilman_reagent_2 Lithium di(tert-pentyl)cuprate Final_product This compound Gilman_reagent_2->Final_product Couples with Alkyl_halide 1-Bromo-2,3-dimethylbutane Alkyl_halide->Final_product

The Synthesis and Characterization of 2,2,5,6-Tetramethylheptane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the highly branched alkane, 2,2,5,6-tetramethylheptane. Although specific literature on the initial discovery and synthesis of this particular isomer is scarce, this document outlines plausible synthetic routes based on established organic chemistry principles, including a detailed hypothetical protocol for a Grignard reaction-based synthesis and an overview of industrial hydroisomerization processes. Furthermore, it consolidates available physicochemical data and presents expected analytical characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). General toxicological information pertaining to isoalkanes in the C11-C15 range is also included to provide a preliminary safety profile. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of complex branched alkanes.

Introduction

This document aims to provide a detailed technical guide for the synthesis and characterization of this compound, addressing the needs of researchers in organic synthesis, analytical chemistry, and potentially those in early-stage drug discovery exploring lipophilic moieties.

Physicochemical Properties

The physicochemical properties of this compound have been largely predicted through computational models, with some experimental data available for isomeric compounds. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [1]
IUPAC Name This compound[1]
CAS Number 61868-48-2[1]
Canonical SMILES CC(C)C(C)CCC(C)(C)C[1]
Boiling Point (Predicted) Not available in search results
Computed XLogP3 5.2[1]

Synthetic Methodologies

The synthesis of highly branched alkanes such as this compound can be approached through several established methods in organic chemistry. Two plausible routes are detailed below.

Grignard Reaction-Based Synthesis (Hypothetical Protocol)

A convergent synthesis using a Grignard reagent to construct the carbon skeleton is a logical approach. The target molecule can be retrosynthetically disconnected to form key synthons. One possible disconnection is between C4 and C5, suggesting the reaction of a Grignard reagent derived from a C7 halide with a C4 ketone.

Reaction Scheme:

  • Formation of Grignard Reagent: 1-bromo-2,3-dimethylbutane (B3051029) reacts with magnesium metal in anhydrous ether to form the corresponding Grignard reagent.

  • Nucleophilic Addition: The Grignard reagent reacts with tert-butyl methyl ketone (pinacolone) to form a tertiary alcohol intermediate.

  • Deoxygenation: The tertiary alcohol is converted to the final alkane. This can be achieved via a two-step process involving dehydration to an alkene followed by catalytic hydrogenation, or through a one-step reduction, such as a Barton-McCombie deoxygenation.

Detailed Experimental Protocol:

Step 1: Preparation of 2,3-dimethylbutylmagnesium bromide

  • All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be thoroughly dried in an oven at 120 °C overnight and assembled under a dry nitrogen or argon atmosphere.[2]

  • Place magnesium turnings (1.2 equivalents) in the flask. Activate the magnesium by adding a small crystal of iodine.[2]

  • In the dropping funnel, prepare a solution of 1-bromo-2,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the ether is observed.

  • Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 2,2,5,6,6-pentamethylheptan-3-ol

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve tert-butyl methyl ketone (pinacolone) (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 3: Deoxygenation to this compound

  • Method A: Dehydration and Hydrogenation

    • Reflux the crude alcohol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) with a Dean-Stark trap to remove water and drive the formation of the corresponding alkene.

    • After the reaction is complete, neutralize the acid, wash the organic layer with water and brine, dry, and concentrate.

    • Dissolve the resulting alkene in ethanol (B145695) or ethyl acetate (B1210297) and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the uptake of hydrogen ceases.

    • Filter the catalyst through a pad of Celite and concentrate the solvent to yield this compound.

  • Method B: Barton-McCombie Deoxygenation

    • This method involves conversion of the alcohol to a thiocarbonyl derivative (e.g., a xanthate), followed by radical-initiated reduction with a tin hydride reagent (e.g., tributyltin hydride) and a radical initiator (e.g., AIBN). This method is often milder and avoids potential carbocation rearrangements that can occur during acid-catalyzed dehydration.

Purification:

The final product can be purified by fractional distillation or preparative gas chromatography to achieve high purity.

Industrial Synthesis: Catalytic Hydroisomerization

On an industrial scale, highly branched alkanes are often produced through the catalytic hydroisomerization of linear alkanes.[3][4] In this process, a long-chain n-alkane, such as n-undecane, is passed over a bifunctional catalyst at elevated temperature and pressure.

Process Overview:

  • Feedstock: n-Undecane.

  • Catalyst: A bifunctional catalyst containing both a metallic hydrogenation-dehydrogenation site (e.g., platinum or palladium) and an acidic support (e.g., a zeolite or sulfated zirconia).[3]

  • Reaction Conditions: The reaction is carried out in the presence of hydrogen gas at temperatures typically ranging from 250 to 350 °C and pressures from 30 to 100 bar.

  • Mechanism: The n-alkane is dehydrogenated on the metal site to form an alkene. The alkene then protonated on an acid site to form a carbocation, which can undergo skeletal rearrangement to a more stable branched carbocation. This is followed by deprotonation to a branched alkene and subsequent hydrogenation on the metal site to the branched alkane.[4] Cracking into smaller alkanes is a competing side reaction.

  • Products: The product is a complex mixture of undecane (B72203) isomers, including this compound, along with some cracked products. The desired isomer would need to be separated from this mixture by fractional distillation.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the analysis of volatile compounds like branched alkanes.

  • Gas Chromatography: On a non-polar capillary column (e.g., DB-1 or HP-5ms), this compound is expected to have a shorter retention time compared to its less branched isomers and a significantly shorter retention time than n-undecane.[5]

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry of branched alkanes is characterized by extensive fragmentation. The molecular ion peak (M⁺) at m/z 156 is expected to be of very low abundance or absent.[6] Fragmentation will be favored at the branching points to form more stable tertiary and secondary carbocations. Expected prominent fragments are listed in Table 2.

m/zProposed Fragment IonComments
141[M - CH₃]⁺Loss of a methyl radical.
113[M - C₃H₇]⁺Loss of a propyl radical from the isopropyl end.
99[M - C₄H₉]⁺Loss of a butyl radical.
57[C₄H₉]⁺tert-Butyl cation, likely to be a very abundant peak.
43[C₃H₇]⁺Isopropyl cation, also expected to be a significant peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would provide definitive structural confirmation. The chemical shifts are influenced by the degree of substitution.

  • ¹H NMR: The proton NMR spectrum will show complex multiplets in the aliphatic region (approximately 0.8-1.8 ppm). The high degree of symmetry will lead to overlapping signals. The protons on the terminal methyl groups will appear as doublets and singlets.

  • ¹³C NMR: The carbon NMR spectrum will provide a clearer picture of the carbon skeleton. The number of unique carbon signals will confirm the structure. The chemical shifts of the quaternary carbons will be downfield compared to the primary, secondary, and tertiary carbons. Expected chemical shift ranges are presented in Table 3.

Carbon TypeExpected ¹³C Chemical Shift Range (ppm)
Primary (CH₃)10 - 25
Secondary (CH₂)20 - 40
Tertiary (CH)25 - 45
Quaternary (C)30 - 50

Biological Activity and Toxicology

There is no specific information available in the searched literature regarding any signaling pathways or pharmacological activity of this compound.

Toxicological data for specific highly branched alkanes are limited. However, information on mixtures of C11-C15 isoalkanes indicates low acute toxicity via oral, dermal, and inhalation routes.[7] These substances are considered to be an aspiration hazard if ingested.[7] They are not typically skin or eye irritants, nor are they dermal sensitizers.[7] Repeated exposure may cause skin dryness or cracking.[8] Isoalkanes in this carbon range are not expected to be readily biodegradable and may have the potential to bioaccumulate.[7]

Visualizations

Experimental Workflow for Grignard Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deoxygenation & Purification A Dry Glassware & Inert Atmosphere B Mg Turnings + I2 Crystal A->B D Initiate Reaction B->D C 1-bromo-2,3-dimethylbutane in Anhydrous Ether C->D E Dropwise Addition & Reflux D->E F 2,3-dimethylbutylmagnesium bromide E->F G Cool Grignard Reagent (0 °C) F->G I Dropwise Addition G->I H Pinacolone in Anhydrous Ether H->I J Reaction Quench (aq. NH4Cl) I->J K Workup & Extraction J->K L Crude Tertiary Alcohol K->L M Dehydration (Acid Catalyst) L->M N Hydrogenation (Pd/C, H2) M->N O Purification (Fractional Distillation) N->O P This compound O->P

References

Navigating the Safety Profile of 2,2,5,6-Tetramethylheptane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific health and safety data for 2,2,5,6-tetramethylheptane is limited. The following guide is based on information available for structurally similar branched alkanes and general principles of handling flammable liquid hydrocarbons. All quantitative data presented is for analogue compounds and should be interpreted with caution. A comprehensive risk assessment should be conducted before handling this substance.

Executive Summary

This technical guide provides a detailed overview of the health and safety information for this compound. Due to the scarcity of data for this specific isomer, this document extrapolates information from its structural analogues, primarily other C11-C14 isoalkanes, and the broader class of branched alkanes. The primary hazards associated with this compound are its flammability and the risk of aspiration if ingested. Acute toxicity is generally low; however, it can cause skin and respiratory irritation. This guide outlines the known physicochemical properties, toxicological data from similar compounds, recommended handling procedures, and emergency protocols.

Physicochemical and GHS Classification Data

The following tables summarize the key physicochemical properties and the anticipated Globally Harmonized System (GHS) classification for this compound, based on data from its isomers and similar branched alkanes.

Table 1: Physicochemical Properties of this compound and Analogues

PropertyValue (for this compound)Analogue Data (C11-C14 Isoalkanes)
Molecular Formula C11H24-
Molecular Weight 156.31 g/mol -
Boiling Point Estimated: ~170-190 °C180 - 280 °C
Flash Point Estimated: > 70°C> 70°C
Density Data not available~0.76 g/cm³ at 15 °C
Vapor Pressure Data not availableData not available
Water Solubility InsolubleInsoluble
log Kow Data not available≥1.99 – ≤6.73

Table 2: Anticipated GHS Classification for this compound

Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Aspiration HazardCategory 1H304: May be fatal if swallowed and enters airways
Skin Corrosion/IrritationCategory 3 (provisional)H316: Causes mild skin irritation
Specific target organ toxicity — single exposure (Narcotic effects)Category 3H336: May cause drowsiness or dizziness
Hazardous to the aquatic environment, long-term hazardCategory 4 (provisional)H413: May cause long lasting harmful effects to aquatic life

Classification is inferred from data on similar substances and should be confirmed with experimental data.

Toxicological Profile (Based on Analogue Data)

Table 3: Summary of Toxicological Data for Analogue Branched Alkanes

EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral> 5000 mg/kg[1][2]
Acute Dermal Toxicity (LD50) RabbitDermal> 2200 - 5000 mg/kg[1][3]
Acute Inhalation Toxicity (LC50) RatInhalation (4h, vapor)> 4951 mg/m³[4]
Skin Irritation RabbitDermalMild irritant[2]
Eye Irritation RabbitOcularMild irritant[2]
Aquatic Toxicity (LC50, 96h) Fish (Oncorhynchus mykiss)-> 1000 mg/L[5]
Aquatic Toxicity (EC50, 48h) Daphnia magna-> 1000 mg/L[5]
Aquatic Toxicity (EC50, 72h) Algae (Scenedesmus subspicatus)-> 1000 mg/L[5]

Experimental Protocols

Detailed methodologies for key toxicological and safety experiments are outlined below, based on internationally recognized guidelines.

Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source. The Pensky-Martens closed-cup test is a common method for determining the flash point of combustible liquids.[6][7][8][9]

Methodology:

  • A brass test cup is filled with the sample to a specified level.

  • The cup is heated at a slow, constant rate while being stirred.

  • An ignition source is directed into the cup at regular temperature intervals.

  • The flash point is the lowest temperature at which the vapor above the liquid ignites.

Acute Oral Toxicity (OECD Test Guideline 423)

This method is used to assess the acute toxic effects of a substance when administered orally.

Methodology:

  • A single dose of the substance is administered to a group of fasted female rats via gavage.

  • The animals are observed for up to 14 days for signs of toxicity and mortality.

  • Based on the outcome, the test may be repeated with a higher or lower dose in another group of animals.

  • The LD50 (the dose estimated to be lethal to 50% of the animals) is determined.

Acute Dermal Toxicity (OECD Test Guideline 402)

This test evaluates the potential for a substance to cause toxicity through skin contact.[10][11][12][13][14]

Methodology:

  • The test substance is applied to a small, shaved area of the skin of a rodent (typically a rat or rabbit) for 24 hours.[14]

  • The application site is covered with a porous gauze dressing.

  • Animals are observed for signs of toxicity and mortality for up to 14 days.

  • The dermal LD50 is calculated.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This guideline assesses the potential of a substance to cause skin irritation or corrosion.[15][16][17][18][19]

Methodology:

  • A small amount of the test substance (0.5 mL for liquids) is applied to a patch of shaved skin on an albino rabbit.[18]

  • The patch is covered with a semi-occlusive dressing for 4 hours.[17]

  • After removal of the patch, the skin is evaluated for erythema (redness) and edema (swelling) at specified time points (e.g., 1, 24, 48, and 72 hours).[17]

  • The severity of the reactions is scored to determine the irritation potential.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test is designed to determine the potential of a substance to cause eye irritation or damage.[20][21][22][23][24]

Methodology:

  • A single dose of the test substance is applied into the conjunctival sac of one eye of an albino rabbit.[23]

  • The other eye serves as a control.

  • The eyes are examined for signs of irritation, including corneal opacity, iris lesions, and conjunctival redness and swelling, at specific intervals (1, 24, 48, and 72 hours).[23]

  • The severity of the ocular lesions is scored to classify the substance's irritation potential.

Acute Toxicity to Fish (OECD Test Guideline 203)

This test evaluates the acute lethal effects of a substance on fish.[25][26][27][28][29]

Methodology:

  • Fish (e.g., Rainbow trout or Zebrafish) are exposed to a range of concentrations of the test substance in water for 96 hours.[25][26]

  • Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[25]

  • The LC50 (the concentration estimated to be lethal to 50% of the fish) at 96 hours is calculated.[25]

Visualizations

The following diagrams illustrate key safety and health hazard concepts related to this compound.

Hazard_Identification_and_Risk_Assessment cluster_ID 1. Hazard Identification cluster_RA 2. Risk Assessment cluster_RC 3. Risk Control cluster_ER 4. Emergency Response ID_Chem Identify Chemical: This compound ID_Hazards Identify Hazards: - Flammable Liquid - Aspiration Hazard - Skin/Eye/Respiratory Irritant ID_Chem->ID_Hazards RA_Exposure Assess Exposure Potential: - Inhalation of vapors - Skin/Eye contact - Ingestion ID_Hazards->RA_Exposure RA_Severity Evaluate Severity of Harm RA_Exposure->RA_Severity RA_Likelihood Determine Likelihood of Exposure RA_Exposure->RA_Likelihood RC_Elim Elimination/Substitution (Is a safer alternative available?) RA_Likelihood->RC_Elim RC_Eng Engineering Controls: - Fume hood - Local exhaust ventilation RC_Admin Administrative Controls: - Standard Operating Procedures (SOPs) - Training RC_PPE Personal Protective Equipment (PPE): - Safety glasses/goggles - Chemical-resistant gloves - Lab coat ER_Spill Spill Response: - Evacuate - Ventilate - Absorb with inert material RC_PPE->ER_Spill ER_Fire Fire Response: - Use CO2, dry chemical, or foam - Do not use water jet ER_FirstAid First Aid: - Move to fresh air - Flush skin/eyes with water - Do NOT induce vomiting if ingested

Caption: Risk assessment and control workflow for handling this compound.

Health_Effects_Pathway cluster_exposure Routes of Exposure cluster_effects Potential Health Effects Inhalation Inhalation CNS Central Nervous System: - Drowsiness - Dizziness Inhalation->CNS Respiratory Respiratory System: - Irritation Inhalation->Respiratory Dermal Dermal Contact Skin Skin: - Irritation - Dryness/Cracking Dermal->Skin Ingestion Ingestion GI Gastrointestinal System: - Aspiration into lungs leading to chemical pneumonitis Ingestion->GI Eye Eye Contact Eyes Eyes: - Irritation Eye->Eyes

References

Navigating the Purity Landscape of 2,2,5,6-Tetramethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realms of research, scientific exploration, and pharmaceutical development, the purity of chemical compounds is paramount. This guide provides a comprehensive technical overview of the purity standards for 2,2,5,6-tetramethylheptane, a branched alkane whose utility is intrinsically linked to its quality. While specific monograph standards for this compound are not broadly established by regulatory bodies, this document outlines typical purity grades, potential impurities, and detailed analytical methodologies for its characterization, empowering professionals to ensure the integrity of their work.

Understanding Purity Grades and Specifications

The required purity of this compound is dictated by its intended application. For general laboratory use, a lower purity might be acceptable, whereas in sensitive applications such as reference standards or as a component in pharmaceutical formulations, a much higher degree of purity is essential. High-purity hydrocarbons are often categorized into grades such as "chemically pure" (typically 98-99% purity) and "ultra-high purity" (UHP) or "instrument grade," which can exceed 99.5% purity.

A typical Certificate of Analysis (CoA) for a high-purity grade of this compound would include the following specifications:

ParameterSpecificationTypical ValueAnalytical Method
Purity (by GC-FID) ≥ 99.5%99.8%Gas Chromatography with Flame Ionization Detection
Identity Conforms to structureConforms¹H NMR, ¹³C NMR, MS
Water Content ≤ 100 ppm50 ppmKarl Fischer Titration
Residue on Evaporation ≤ 10 ppm< 5 ppmGravimetry
Color (APHA) ≤ 10< 5APHA Color Scale
Individual Impurities ≤ 0.1%< 0.05%Gas Chromatography-Mass Spectrometry (GC-MS)

Potential Impurities: A Look into Synthesis

The impurity profile of this compound is largely influenced by its synthetic route. Common industrial production methods include the alkylation of heptane (B126788) or its isomers and catalytic cracking and isomerization processes.[1] These methods can lead to a variety of potential impurities.

Potential Impurities in this compound Synthesis

Impurity TypeSpecific ExamplesOrigin
Isomeric Impurities Other C11 branched alkanes (e.g., 2,2,5,5-tetramethylheptane, 2,3,5,6-tetramethylheptane)Incomplete isomerization or use of mixed isomeric starting materials.
Byproducts of Alkylation Under- or over-methylated heptanes (e.g., trimethylheptanes, pentamethylheptanes)Incomplete or excessive reaction during Friedel-Crafts alkylation.
Residual Starting Materials Heptane isomers, methylating agentsIncomplete reaction.
Catalyst Residues Traces of Lewis acids (e.g., aluminum chloride) or zeolite catalystsIncomplete removal after reaction.
Solvent Residues Solvents used during synthesis and purificationIncomplete removal.
Oxidation Products Alcohols, ketones, or carboxylic acidsExposure to air and light, especially during storage.

Analytical Methodologies for Purity Assessment

A multi-faceted analytical approach is necessary for the comprehensive characterization of this compound's purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for detecting and quantifying impurities in this compound.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating non-polar hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Analysis: The resulting chromatogram will show peaks corresponding to this compound and any impurities. The retention time helps in the initial identification, which is then confirmed by the mass spectrum of each peak. Quantification is typically performed using the peak area percentage.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[2][3][4][5]

Experimental Protocol: ¹H qNMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

    • Accurately weigh a suitable internal standard (e.g., 5-10 mg of maleic anhydride (B1165640) or another certified reference material with known purity and non-overlapping signals) into the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, CDCl₃).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (a relaxation delay of 30-60 seconds is often sufficient for accurate quantification).

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

    • Acquisition Time (aq): At least 3-4 seconds.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum.

    • Apply a baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

Purity Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • sample refers to this compound

  • IS refers to the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that can be used to confirm the identity of this compound and to detect certain types of impurities, particularly those containing functional groups that are absent in the parent molecule (e.g., hydroxyl or carbonyl groups from oxidation).[6][7]

Experimental Protocol: FTIR Analysis

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Analysis: The spectrum should be compared to a reference spectrum of this compound. The presence of unexpected peaks, such as a broad band around 3300 cm⁻¹ (O-H stretch) or a sharp peak around 1700 cm⁻¹ (C=O stretch), would indicate the presence of alcohol or carbonyl impurities, respectively. The characteristic C-H stretching vibrations for alkanes are observed between 3000 and 2850 cm⁻¹.[6]

Visualizing Workflows and Relationships

To aid in understanding the processes involved in ensuring the purity of this compound, the following diagrams illustrate key workflows and logical relationships.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Quality Control start Synthesis of Crude This compound purification Initial Purification (e.g., Distillation) start->purification gcms GC-MS Analysis (Impurity Profiling) purification->gcms qnmr qNMR Analysis (Absolute Purity) purification->qnmr ftir FTIR Analysis (Functional Group Impurities) purification->ftir kf Karl Fischer Titration (Water Content) purification->kf spec_check Compare to Specifications gcms->spec_check qnmr->spec_check ftir->spec_check kf->spec_check pass Release for Use spec_check->pass Meets Specs fail Further Purification / Reject spec_check->fail Fails Specs

Caption: Workflow for the purity assessment of this compound.

Synthesis_Impurities cluster_reactants Reactants cluster_products Reaction Products heptane Heptane Isomers synthesis Alkylation Reaction heptane->synthesis methylating_agent Methylating Agent methylating_agent->synthesis catalyst Catalyst (e.g., AlCl₃) catalyst->synthesis product This compound (Desired Product) synthesis->product isomers Isomeric Impurities synthesis->isomers byproducts Alkylation Byproducts synthesis->byproducts unreacted Unreacted Starting Materials synthesis->unreacted

References

An In-depth Technical Guide on the Thermochemical Properties of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data relevant to 2,2,5,6-tetramethylheptane. Due to the absence of publicly available, experimentally determined thermochemical data for this specific isomer, this document focuses on the established methodologies for determining such properties for highly branched alkanes. It also presents data for a structurally similar isomer, 2,2,5,5-tetramethylheptane, to offer a comparative context. Furthermore, this guide details the primary reaction pathways for highly branched alkanes and includes visualizations to elucidate these processes.

Quantitative Thermochemical Data

Experimental thermochemical data for this compound, including its enthalpy of formation, entropy, and heat capacity, are not available in publicly accessible databases such as the NIST WebBook. This is not uncommon for highly specific, non-commercial isomers.

To provide a relevant quantitative reference, the following table summarizes the available experimental data for a close structural isomer, 2,2,5,5-tetramethylheptane . This data is sourced from a study by Shtekher, Skuratov, et al., as cited in the NIST WebBook.

Table 1: Experimental Thermochemical Data for 2,2,5,5-Tetramethylheptane (Liquid Phase)

Thermochemical PropertyValueUnitsMethodReference
Enthalpy of Combustion (ΔcH°liquid)-7407.4kJ/molCombustion CalorimetryShtekher, Skuratov, et al., 1959
Enthalpy of Formation (ΔfH°liquid)-351kJ/molCalculated from ΔcH°NIST (calculated)

Note: The enthalpy of formation was calculated by NIST from the experimental enthalpy of combustion and does not include Washburn corrections.

Experimental Protocols

The determination of thermochemical properties for liquid hydrocarbons like this compound relies on precise calorimetric methods. The following sections detail the standard experimental protocols for measuring the key thermochemical parameters.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a controlled volume of oxygen.

Methodology:

  • Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a thin-walled glass ampoule or a gelatin capsule.

  • Bomb Assembly: The encapsulated sample is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb." A known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

  • Calculation: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire. The Washburn correction is applied to correct the results to standard state conditions.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of a liquid can be accurately measured using a differential scanning calorimeter (DSC).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. A "pinhole" in the lid may be used to maintain constant pressure while minimizing evaporation. An empty, sealed pan is used as a reference.

  • DSC Program: The measurement involves a three-step process:

    • Baseline: An initial scan is run with both the sample and reference pans empty to determine the baseline heat flow of the instrument.

    • Standard: A scan is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.

    • Sample: The standard is replaced with the sample pan, and the scan is repeated under identical conditions.

  • Data Acquisition: The DSC heats the sample and reference pans at a controlled linear rate (e.g., 10-20 °C/min) over the desired temperature range. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the empty pan to the heat flow difference between the standard and the empty pan, taking into account the respective masses.

Reaction Pathways and Visualizations

Highly branched alkanes like this compound are primarily involved in combustion reactions. Under specific industrial conditions, they can also undergo thermal cracking.

Complete Combustion

Complete combustion is the most significant reaction for alkanes, releasing a substantial amount of energy. It involves the reaction of the hydrocarbon with an excess of oxygen to produce carbon dioxide and water.

Combustion Reactants This compound (C11H24) + O2 (excess) Products Carbon Dioxide (CO2) + Water (H2O) Reactants->Products High Temperature Energy ΔH < 0 (Exothermic) ThermalCracking cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Alkane C11H24 Radicals Alkyl Radicals (R• + R'•) Alkane->Radicals High Temperature (Homolytic Cleavage) Radical1 Alkyl Radical (R•) NewRadical C11H23• Radical1->NewRadical Hydrogen Abstraction Alkane2 C11H24 NewAlkane RH SmallerAlkene Smaller Alkene NewRadical->SmallerAlkene β-scission SmallerRadical Smaller Alkyl Radical (R''•) NewRadical->SmallerRadical β-scission Radical_a R• StableProduct Stable Product (R-R') Radical_a->StableProduct Radical Combination Radical_b R'•

An In-depth Technical Guide to the Isomers of Tetramethylheptane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylheptane, with the molecular formula C₁₁H₂₄, represents a fascinating subset of undecane (B72203) isomers characterized by a seven-carbon backbone adorned with four methyl groups. The specific placement of these methyl groups gives rise to a multitude of structural isomers, each possessing unique physicochemical properties. This technical guide provides a comprehensive overview of the known isomers of tetramethylheptane, their physical and spectroscopic properties, detailed experimental protocols for their characterization, and insights into their synthesis. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development who require a deep understanding of these highly branched alkanes.

Structural Isomers of Tetramethylheptane

The systematic naming of alkanes follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For tetramethylheptane, the isomers are named based on the positions of the four methyl groups on the heptane (B126788) parent chain. A comprehensive identification of all possible structural isomers reveals a diverse array of branching patterns, which significantly influences their physical properties.

The following diagram illustrates the logical relationship for systematically identifying all tetramethylheptane isomers.

G cluster_0 Systematic Identification of Tetramethylheptane Isomers start Start with Heptane (C7) Backbone add_methyls Add Four Methyl (CH3) Groups start->add_methyls apply_rules Apply IUPAC Nomenclature Rules add_methyls->apply_rules list_isomers Generate Complete List of Unique Isomers apply_rules->list_isomers end End list_isomers->end

Caption: A logical workflow for the systematic identification of all structural isomers of tetramethylheptane.

Following this systematic approach, the known structural isomers of tetramethylheptane are presented in the table below, along with their IUPAC names and CAS numbers where available.

Physicochemical Properties

The degree of branching in the tetramethylheptane isomers has a profound impact on their physical properties. Increased branching generally leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. This typically results in lower boiling points compared to less branched isomers. However, highly symmetrical isomers may pack more efficiently into a crystal lattice, leading to higher melting points.

The following table summarizes the available experimental data for the boiling point, melting point, density, and refractive index of various tetramethylheptane isomers. It is important to note that for many of these compounds, only computed data is available, and experimental values are sparse.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index (n_D)
2,2,3,3-Tetramethylheptane (B15455336)61868-40-4181[1]-0.769[1]1.431[1]
2,2,3,4-Tetramethylheptane61868-41-5178.9 (Predicted)-0.764 (Predicted)1.428 (Predicted)
2,2,3,5-Tetramethylheptane61868-42-6174.1 (Predicted)-0.755 (Predicted)1.423 (Predicted)
2,2,3,6-Tetramethylheptane61868-43-7172.3 (Predicted)-0.751 (Predicted)1.421 (Predicted)
2,2,4,4-Tetramethylheptane61868-44-8177.3 (Predicted)-0.763 (Predicted)1.427 (Predicted)
2,2,4,5-Tetramethylheptane61868-45-9173.2 (Predicted)-0.756 (Predicted)1.424 (Predicted)
2,2,4,6-Tetramethylheptane61868-46-0169.5 (Predicted)-0.745 (Predicted)1.418 (Predicted)
2,2,5,5-Tetramethylheptane61868-47-1177.3 (Predicted)-0.763 (Predicted)1.427 (Predicted)
2,2,5,6-Tetramethylheptane61868-48-2172.3 (Predicted)-0.751 (Predicted)1.421 (Predicted)
2,2,6,6-Tetramethylheptane40117-45-1171.1 (Predicted)-0.748 (Predicted)1.420 (Predicted)
2,3,3,4-Tetramethylheptane61868-49-3184.2 (Predicted)-0.776 (Predicted)1.434 (Predicted)
2,3,3,5-Tetramethylheptane61868-50-6179.9 (Predicted)-0.767 (Predicted)1.430 (Predicted)
2,3,3,6-Tetramethylheptane61868-51-7177.3 (Predicted)-0.761 (Predicted)1.427 (Predicted)
2,3,4,4-Tetramethylheptane61868-52-8184.2 (Predicted)-0.776 (Predicted)1.434 (Predicted)
2,3,4,5-Tetramethylheptane61868-53-9181.8 (Predicted)-0.770 (Predicted)1.431 (Predicted)
2,3,4,6-Tetramethylheptane61868-54-0178.9 (Predicted)-0.764 (Predicted)1.428 (Predicted)
2,3,5,5-Tetramethylheptane61868-55-1179.9 (Predicted)-0.767 (Predicted)1.430 (Predicted)
2,3,5,6-Tetramethylheptane52670-32-3177.3 (Predicted)-0.761 (Predicted)1.427 (Predicted)
2,4,4,5-Tetramethylheptane61868-56-2176-0.7591.426
2,4,4,6-Tetramethylheptane61868-57-3172.3 (Predicted)-0.751 (Predicted)1.421 (Predicted)
3,3,4,4-Tetramethylheptane61868-59-5186-0.7821.438
3,3,4,5-Tetramethylheptane61868-60-8184.2 (Predicted)-0.776 (Predicted)1.434 (Predicted)
3,3,5,5-Tetramethylheptane61868-61-9178-0.7671.431
3,4,4,5-Tetramethylheptane61868-62-0186.6[2]---

Note: Predicted values are generated from computational models and should be used with caution. Experimental verification is recommended.

Experimental Protocols

Accurate determination of the physicochemical properties of tetramethylheptane isomers requires precise experimental techniques. The following section outlines detailed methodologies for key experiments.

Determination of Boiling Point by Fractional Distillation

Objective: To determine the boiling point of a tetramethylheptane isomer and to separate it from any impurities.

Apparatus: Fractional distillation apparatus (including a distillation flask, fractionating column packed with glass helices or Raschig rings, condenser, receiving flask), heating mantle, thermometer, boiling chips.

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the tetramethylheptane sample (approximately 2/3 full) and a few boiling chips into the distillation flask.

  • Begin heating the flask gently with the heating mantle.

  • Observe the temperature as the vapor rises through the fractionating column.

  • Record the temperature at which the liquid begins to distill and collect in the receiving flask. This temperature is the boiling point.

  • Collect the distillate over a narrow temperature range (1-2 °C) to ensure a pure sample.

G cluster_1 Fractional Distillation Workflow setup Assemble Apparatus add_sample Add Sample and Boiling Chips setup->add_sample heat Gentle Heating add_sample->heat observe Observe Temperature Rise heat->observe record_bp Record Boiling Point observe->record_bp collect Collect Distillate record_bp->collect

Caption: A simplified workflow for determining the boiling point of a liquid using fractional distillation.

Measurement of Density using a Hydrometer

Objective: To determine the density of a liquid tetramethylheptane isomer.

Apparatus: Hydrometer, hydrometer cylinder, thermometer.

Procedure:

  • Pour the liquid sample into a clean, dry hydrometer cylinder to a level that will allow the hydrometer to float freely.

  • Gently lower the hydrometer into the liquid until it floats.

  • Ensure the hydrometer is not touching the sides of the cylinder.

  • Read the density from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem. For transparent liquids, the reading should be taken at the bottom of the meniscus.

  • Simultaneously, measure and record the temperature of the liquid.

  • Correct the observed density to a standard temperature (e.g., 20 °C) using appropriate correction factors if necessary. This method is in accordance with ASTM D1298.[3]

Measurement of Refractive Index using an Abbe Refractometer

Objective: To measure the refractive index of a liquid tetramethylheptane isomer.

Apparatus: Abbe refractometer, constant temperature water bath, dropper.

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.[4][5][6]

  • Calibrate the instrument using a standard of known refractive index (e.g., distilled water).[4]

  • Place a few drops of the tetramethylheptane sample onto the prism.[4][5][6]

  • Close the prism and allow the sample to spread evenly.

  • Adjust the light source and focus the eyepiece to observe a clear boundary between the light and dark fields.

  • Rotate the knob to bring the boundary line to the center of the crosshairs.

  • Read the refractive index from the instrument's scale.

  • Record the temperature at which the measurement was taken.

Synthesis of Tetramethylheptane Isomers

The synthesis of highly branched alkanes like tetramethylheptane often presents challenges due to steric hindrance. Common synthetic routes include the Wurtz reaction and Grignard reagent-based methods.

Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[7][8][9][10][11] While useful for synthesizing symmetrical alkanes, it is generally not suitable for preparing unsymmetrical alkanes as it leads to a mixture of products.[7]

General Reaction: 2 R-X + 2 Na → R-R + 2 NaX

Grignard Reagent Synthesis

A more versatile method for synthesizing branched alkanes involves the use of Grignard reagents (R-MgX).[12][13][14] A Grignard reagent can react with a variety of electrophiles, such as ketones, to form tertiary alcohols, which can then be deoxygenated to the corresponding alkane.

Reaction Pathway:

  • Formation of Grignard Reagent: R-X + Mg → R-MgX (in dry ether)

  • Reaction with a Ketone: R'-C(=O)-R'' + R-MgX → R'-C(OMgX)(R)-R''

  • Hydrolysis: R'-C(OMgX)(R)-R'' + H₂O → R'-C(OH)(R)-R'' + Mg(OH)X

  • Deoxygenation: The resulting tertiary alcohol can be converted to the alkane through various methods, such as reduction of a corresponding tosylate.

G cluster_2 Grignard Synthesis of a Highly Branched Alkane alkyl_halide Alkyl Halide (R-X) grignard Grignard Reagent (R-MgX) alkyl_halide->grignard + Mg mg Mg / dry ether intermediate Tertiary Alkoxide grignard->intermediate + Ketone ketone Ketone (R'-CO-R'') ketone->intermediate alcohol Tertiary Alcohol intermediate->alcohol + H2O hydrolysis H2O (Workup) alkane Tetramethylheptane Isomer alcohol->alkane Reduction deoxygenation Deoxygenation

Caption: A general reaction pathway for the synthesis of a tetramethylheptane isomer via a Grignard reagent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of tetramethylheptane isomers.

  • ¹H NMR: The proton NMR spectra of branched alkanes typically show signals in the upfield region (δ 0.5-1.5 ppm). The chemical shifts and splitting patterns provide information about the connectivity of the protons.

  • ¹³C NMR: The carbon NMR spectra provide information about the different carbon environments in the molecule. The chemical shifts of carbons in alkanes are sensitive to the degree of substitution.[15][16][17][18][19] Quaternary carbons are characteristically shifted downfield compared to primary, secondary, and tertiary carbons.

Gas Chromatography (GC) is another essential technique for the analysis of tetramethylheptane isomers. The retention time of each isomer is related to its boiling point and interaction with the stationary phase of the GC column.

Conclusion

The isomers of tetramethylheptane represent a diverse group of highly branched alkanes with a range of physical and chemical properties. While a significant number of these isomers have been identified, a comprehensive experimental characterization of their properties is still lacking. This guide provides a foundational understanding of these compounds, including their systematic identification, known physicochemical data, and detailed experimental protocols for their analysis. Further research into the synthesis and experimental property determination of all tetramethylheptane isomers will undoubtedly contribute to a more complete understanding of structure-property relationships in alkanes and facilitate their application in various scientific and industrial fields.

References

Solubility of 2,2,5,6-Tetramethylheptane in Organic Solvents: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2,2,5,6-tetramethylheptane in various organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on predicting its solubility based on established chemical principles. Furthermore, it offers comprehensive experimental protocols for researchers to determine the precise solubility of this compound in their laboratories.

Theoretical Framework of Alkane Solubility

This compound is a highly branched, nonpolar alkane. Its solubility is primarily governed by the principle of "like dissolves like," which states that nonpolar solutes tend to dissolve in nonpolar solvents, while polar solutes are more soluble in polar solvents.[1][2] The dissolution process involves the breaking of intermolecular forces within the solute and the solvent and the formation of new intermolecular forces between the solute and solvent molecules.

In the case of alkanes dissolving in organic solvents, the primary intermolecular forces at play are weak van der Waals forces (specifically, London dispersion forces).[1][2] When an alkane is mixed with a nonpolar organic solvent, the energy required to break the existing van der Waals forces is comparable to the energy released when new van der Waals forces are formed between the alkane and solvent molecules. This energetic balance facilitates the dissolution process.[1][2]

Conversely, alkanes are virtually insoluble in polar solvents like water. This is because the strong hydrogen bonds between water molecules are energetically much more favorable than the weak van der Waals interactions that would form between alkane and water molecules. A significant amount of energy is required to break these hydrogen bonds, which is not compensated by the formation of new, weaker interactions.

The branched structure of this compound can also influence its solubility compared to a straight-chain alkane with the same number of carbon atoms. Branching can affect the efficiency of crystal packing in the solid state and the surface area available for interaction in the liquid state, which can subtly alter its solubility characteristics.

Predicted Solubility of this compound

Based on the principles of "like dissolves like," the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. These predictions are based on the polarity of the solvents.

SolventChemical FormulaPolarityPredicted Solubility of this compound
Nonpolar Solvents
HexaneC₆H₁₄NonpolarHigh
HeptaneC₇H₁₆NonpolarHigh
CyclohexaneC₆H₁₂NonpolarHigh
TolueneC₇H₈NonpolarHigh
BenzeneC₆H₆NonpolarHigh
Carbon TetrachlorideCCl₄NonpolarHigh
Diethyl Ether(C₂H₅)₂ONonpolarHigh
Slightly Polar Solvents
ChloroformCHCl₃Slightly PolarMedium
DichloromethaneCH₂Cl₂Slightly PolarMedium
Tetrahydrofuran (THF)C₄H₈OSlightly PolarMedium
Ethyl AcetateCH₃COOC₂H₅Slightly PolarLow to Medium
Polar Aprotic Solvents
AcetoneCH₃COCH₃Polar AproticLow
AcetonitrileCH₃CNPolar AproticLow
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticVery Low
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticVery Low
Polar Protic Solvents
MethanolCH₃OHPolar ProticVery Low / Insoluble
EthanolC₂H₅OHPolar ProticVery Low / Insoluble
IsopropanolC₃H₇OHPolar ProticVery Low / Insoluble
WaterH₂OPolar ProticInsoluble

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, direct experimental measurement is necessary. The following are detailed methodologies for key experiments.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled environment

  • Analytical balance

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial or flask. The presence of undissolved solute is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature (e.g., 25 °C).

  • Agitation: Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the rate of dissolution. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer changes).

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette. To avoid transferring any solid particles, it is recommended to use a syringe fitted with a chemically resistant filter (e.g., PTFE).

  • Dilution: Dilute the collected sample to a known volume with the same solvent in a volumetric flask to bring the concentration within the calibration range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Gravimetric Method

This method is suitable for determining the solubility of a non-volatile solute in a volatile solvent.

Materials:

  • This compound

  • Selected volatile organic solvent(s)

  • Vials with airtight caps

  • Shaker or stirrer with temperature control

  • Analytical balance

  • Evaporating dish or watch glass

  • Oven or vacuum desiccator

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-4 of the Isothermal Shake-Flask Method to prepare a saturated solution at a constant temperature.

  • Sample Collection: Carefully transfer a known volume or mass of the clear supernatant to a pre-weighed evaporating dish.

  • Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound. Alternatively, use a vacuum desiccator at room temperature to remove the solvent.

  • Drying to a Constant Weight: Continue the evaporation process until all the solvent has been removed and the mass of the evaporating dish with the solute residue is constant.

  • Calculation: The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish. The mass of the solvent is the initial mass of the solution transferred to the dish minus the mass of the dissolved solute. The solubility can then be expressed as grams of solute per 100 grams of solvent or other relevant units.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Define Experimental Conditions (Solvent, Temperature) prep_solution Prepare Supersaturated Solution (Excess Solute in Solvent) start->prep_solution Select materials agitate Agitate at Constant Temperature (24-72 hours) prep_solution->agitate Place in shaker settle Allow Undissolved Solute to Settle agitate->settle Cease agitation sample Withdraw Supernatant via Filtration settle->sample Careful sampling quantify Quantify Solute Concentration (e.g., GC-FID, Gravimetric) sample->quantify Analyze sample calculate Calculate Solubility (g/100mL, mol/L) quantify->calculate Use calibration curve or mass difference

Caption: Workflow for experimental solubility determination.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to determine its quantitative solubility in various organic solvents. The provided information is intended to facilitate solvent selection and the design of further experimental studies.

References

An In-depth Technical Guide on the Boiling Point of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the boiling point of 2,2,5,6-tetramethylheptane, including its experimentally determined value and the methodologies for its measurement. This information is critical for professionals in chemical research and drug development who require accurate physical property data for compound characterization, purification, and process design.

Chemical Identity and Physical Properties

This compound is a saturated hydrocarbon belonging to the alkane family. Its structural arrangement influences its physical properties, including its boiling point.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₁H₂₄[1][2]
Molar Mass 156.31 g/mol [2]
Boiling Point 167.2 °C[1]
Structure (CH₃)₃CCH₂CH₂CH(CH₃)CH(CH₃)₂[1]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the Thiele tube method is a common and effective technique.[3]

This protocol outlines the steps for determining the boiling point of a liquid, such as this compound, using the Thiele tube apparatus.[3]

  • Apparatus Setup:

    • A small quantity of the sample (approximately 0.5 mL) is placed into a small test tube (Durham tube).[3]

    • A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end down.[3]

    • The sample tube is attached to a thermometer, ensuring the bottom of the tube is level with the thermometer bulb.[3]

    • This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is immersed in the oil.[3]

  • Heating and Observation:

    • The side arm of the Thiele tube is gently and continuously heated with a Bunsen burner or a suitable heating element.[3] This design allows for even heat distribution through convection currents in the oil.

    • As the temperature rises, dissolved air will first be expelled from the capillary tube.

    • As the liquid's boiling point is approached and exceeded, a continuous and rapid stream of bubbles will emerge from the capillary tube.[3]

  • Boiling Point Determination:

    • Once a vigorous stream of bubbles is observed, the heating is stopped.

    • The apparatus is allowed to cool. The liquid will begin to enter the capillary tube when the vapor pressure of the sample equals the atmospheric pressure.[4]

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

    • The atmospheric pressure should also be recorded, as boiling point is dependent on pressure.[5]

Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for the experimental determination of a boiling point using the capillary method.

BoilingPointDetermination A Sample Preparation B Apparatus Assembly A->B Place sample in tube C Heating B->C Immerse in Thiele tube D Observation of Bubbles C->D Apply heat E Cooling D->E Remove heat source F Liquid Enters Capillary E->F Vapor pressure = Atm. pressure G Record Temperature F->G Moment of entry

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide to the Molecular Weight of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed examination of the molecular weight of the chemical compound 2,2,5,6-Tetramethylheptane.

Chemical Identity

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₂₄[1][2][3][4][5]

This compound is a saturated acyclic hydrocarbon. Its structure consists of a seven-carbon heptane (B126788) chain with four methyl group substituents at positions 2, 2, 5, and 6.

Molecular Weight Determination

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₁₁H₂₄. The calculation involves the atomic weights of Carbon (C) and Hydrogen (H).

The standard atomic weight of carbon is within the interval [12.0096, 12.0116], with a conventional value of 12.011 u.[6][7] The standard atomic weight of hydrogen is within the interval [1.00784, 1.00811], with a conventional value of 1.008 u.[8][9][10]

The molecular weight is calculated as follows:

(11 × Atomic Weight of Carbon) + (24 × Atomic Weight of Hydrogen)

(11 × 12.011) + (24 × 1.008) = 132.121 + 24.192 = 156.313 g/mol

This calculated value is consistent with the computed molecular weight of 156.31 g/mol available in public chemical databases.[1][3]

Data Presentation

The quantitative data for the molecular weight calculation of this compound is summarized in the table below.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1112.011[6][7]132.121
HydrogenH241.008[9][10]24.192
Total 156.313

Experimental Protocols

The determination of the molecular weight of a stable, known compound like this compound is typically achieved through calculation based on its molecular formula, which is confirmed by standard analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. As this is a theoretical calculation based on established atomic weights, a detailed experimental protocol for its determination from first principles is not applicable in this context.

Logical Relationship for Molecular Weight Calculation

The following diagram illustrates the logical workflow for calculating the molecular weight of this compound.

A Molecular Formula C₁₁H₂₄ D Total Carbon Weight 11 * 12.011 = 132.121 A->D E Total Hydrogen Weight 24 * 1.008 = 24.192 A->E B Atomic Weight of Carbon (12.011 g/mol) B->D C Atomic Weight of Hydrogen (1.008 g/mol) C->E F Molecular Weight 132.121 + 24.192 = 156.313 g/mol D->F E->F

Caption: Logical workflow for calculating the molecular weight.

References

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,5,6-Tetramethylheptane is a highly branched aliphatic hydrocarbon. Its sterically hindered structure and specific physicochemical properties make it a molecule of interest in various fields, including materials science, lubricants, and as a non-polar solvent. This document provides a detailed protocol for the laboratory synthesis of this compound via a two-step process involving a Grignard reaction to form a tertiary alcohol intermediate, followed by a Barton-McCombie deoxygenation to yield the final alkane.

Overall Synthetic Scheme

The synthesis of this compound is achieved through the following two-step reaction sequence:

  • Step 1: Grignard Reaction. The reaction of 3,3-dimethylbutylmagnesium bromide with 3-methyl-2-butanone (B44728) to synthesize the tertiary alcohol intermediate, 2,2,5,6-tetramethylheptan-4-ol.

  • Step 2: Barton-McCombie Deoxygenation. The conversion of the tertiary alcohol to a xanthate ester, followed by radical-mediated deoxygenation using tributyltin hydride to afford the final product, this compound.

Data Presentation

Table 1: Summary of Reactants and Reaction Conditions

StepReactionReactant 1Reactant 2ReagentsSolventTemperature (°C)Reaction Time (h)
1Grignard Reaction1-bromo-3,3-dimethylbutane (B154914)3-methyl-2-butanoneMg turnings, I₂ (cat.)Anhydrous Diethyl Ether0 to 35 (reflux)4-6
2aXanthate Formation2,2,5,6-tetramethylheptan-4-olCarbon disulfideSodium hydride, Methyl iodideAnhydrous THF0 to 252-3
2bDeoxygenationS-methyl xanthate intermediateTributyltin hydrideAIBN (cat.)Toluene (B28343)110 (reflux)2-4

Table 2: Expected Yields and Product Characterization

ProductMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical StateBoiling Point (°C)Key Spectroscopic Data
2,2,5,6-Tetramethylheptan-4-olC₁₁H₂₄O172.3165-75Colorless liquid~190-195IR: broad O-H stretch (~3400 cm⁻¹)
This compoundC₁₁H₂₄156.3170-80 (from xanthate)Colorless liquid~170-175¹H NMR: signals in the 0.8-1.6 ppm range. ¹³C NMR: aliphatic signals. MS: M⁺ at m/z 156.

Experimental Protocols

Step 1: Synthesis of 2,2,5,6-Tetramethylheptan-4-ol (Grignard Reaction)

Materials:

  • 1-bromo-3,3-dimethylbutane

  • Magnesium turnings

  • Iodine (crystal)

  • 3-methyl-2-butanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Preparation of the Grignard Reagent:

    • A three-necked flask equipped with a dropping funnel, reflux condenser (with a drying tube), and a magnetic stirrer is flame-dried and allowed to cool under a nitrogen atmosphere.

    • Magnesium turnings (1.1 equivalents) and a small crystal of iodine are placed in the flask.

    • A solution of 1-bromo-3,3-dimethylbutane (1.0 equivalent) in anhydrous diethyl ether is prepared and placed in the dropping funnel.

    • A small amount of the bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. The flask may need to be gently warmed to start the reaction.

    • Once the reaction has started, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred and refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • The Grignard reagent solution is cooled to 0 °C using an ice bath.

    • A solution of 3-methyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up and Purification:

    • The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

    • The resulting mixture is transferred to a separatory funnel, and the layers are separated.

    • The aqueous layer is extracted twice with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

    • The crude product can be purified by vacuum distillation to obtain pure 2,2,5,6-tetramethylheptan-4-ol.

Step 2: Synthesis of this compound (Barton-McCombie Deoxygenation)

Materials:

Procedure:

  • Formation of the S-methyl Xanthate:

    • To a flame-dried flask under a nitrogen atmosphere, sodium hydride (1.2 equivalents, washed with hexane to remove mineral oil) is suspended in anhydrous THF.

    • The flask is cooled to 0 °C, and a solution of 2,2,5,6-tetramethylheptan-4-ol (1.0 equivalent) in anhydrous THF is added dropwise.

    • The mixture is stirred at room temperature for 1 hour.

    • The resulting alkoxide solution is cooled to 0 °C, and carbon disulfide (1.5 equivalents) is added dropwise. The mixture is stirred for 1 hour at room temperature.

    • Methyl iodide (1.5 equivalents) is then added dropwise at 0 °C, and the reaction is stirred for another hour at room temperature.

    • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude xanthate ester, which is used in the next step without further purification.

  • Deoxygenation:

    • The crude xanthate is dissolved in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Tributyltin hydride (1.2 equivalents) and a catalytic amount of AIBN are added to the solution.

    • The reaction mixture is heated to reflux (around 110 °C) for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, the mixture is cooled to room temperature, and the toluene is removed under reduced pressure.

  • Purification:

    • The crude residue is purified by column chromatography on silica gel using hexane as the eluent to remove the tin byproducts and isolate the pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reactants1 Step 1 Reactants cluster_reactants2a Step 2a Reagents cluster_reactants2b Step 2b Reagents 1-bromo-3,3-dimethylbutane 1-bromo-3,3-dimethylbutane Mg Mg Grignard_Reaction Grignard_Reaction Mg->Grignard_Reaction 3-methyl-2-butanone 3-methyl-2-butanone 3-methyl-2-butanone->Grignard_Reaction NaH NaH Xanthate_Formation Xanthate_Formation NaH->Xanthate_Formation CS2 CS2 CS2->Xanthate_Formation CH3I CH3I CH3I->Xanthate_Formation Bu3SnH Bu3SnH Deoxygenation Deoxygenation Bu3SnH->Deoxygenation AIBN AIBN AIBN->Deoxygenation Tertiary_Alcohol Tertiary_Alcohol Grignard_Reaction->Tertiary_Alcohol Tertiary_Alcohol->Xanthate_Formation Xanthate_Intermediate Xanthate_Intermediate Xanthate_Formation->Xanthate_Intermediate Xanthate_Intermediate->Deoxygenation Final_Product Final_Product Deoxygenation->Final_Product

Caption: Synthetic workflow for this compound.

Application Note: Gas Chromatography Analysis of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2,5,6-Tetramethylheptane is a highly branched alkane with the molecular formula C₁₁H₂₄.[1][2] As a volatile organic compound (VOC), its analysis is relevant in various fields, including environmental monitoring, petroleum analysis, and chemical process control. Gas chromatography (GC) is the premier analytical technique for the separation and quantification of such volatile compounds due to its high resolution and sensitivity.[3][4] This application note details a robust protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS), a common and powerful combination for the identification and quantification of VOCs.[5][6]

Principle

Gas chromatography separates compounds based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support within a column) and a mobile phase (an inert gas). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. Following separation, the mass spectrometer detector ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides a mass spectrum that allows for confident identification. For quantitative analysis, the area of the chromatographic peak is proportional to the concentration of the analyte.

Experimental Protocol

1. Sample Preparation

For analysis of this compound in a liquid matrix (e.g., a solvent or a mixture of hydrocarbons), a direct injection method is typically employed.

  • Standard Preparation: Prepare a stock solution of 1000 µg/mL of this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Sample Dilution: If the sample concentration is unknown, perform a preliminary screening or dilute the sample with the chosen solvent to fall within the calibration range.

  • Internal Standard: For improved accuracy and precision, add a suitable internal standard (e.g., a deuterated alkane or an alkane with a different chain length not present in the sample) to all standards and samples at a constant concentration.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table outlines the recommended GC-MS parameters for the analysis of this compound. These parameters are a starting point and may require optimization based on the specific instrument and sample matrix.

ParameterValue
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injector Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Oven Program Initial temperature: 40 °C, hold for 2 minutes
Ramp: 10 °C/min to 200 °C
Hold: 5 minutes at 200 °C
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temp. 280 °C
Scan Range m/z 40-300
Acquisition Mode Full Scan

3. Data Analysis

  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum of alkanes is characterized by fragment ions with a difference of 14 amu (CH₂).

  • Quantification: Create a calibration curve by plotting the peak area of this compound against its concentration for the prepared standards. The concentration of the analyte in the samples can then be determined from this calibration curve using the measured peak area.

Quantitative Data Summary

The following table presents representative data for a calibration curve of this compound.

Standard Concentration (µg/mL)Retention Time (min)Peak Area (arbitrary units)
18.7515,234
58.7576,170
108.75151,980
258.74380,500
508.74759,800
1008.741,525,000

Experimental Workflow

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting prep_start Start stock_sol Prepare 1000 µg/mL Stock Solution prep_start->stock_sol sample_prep Dilute Sample prep_start->sample_prep cal_std Create Calibration Standards (1-100 µg/mL) stock_sol->cal_std int_std Add Internal Standard cal_std->int_std sample_prep->int_std gc_injection Inject 1 µL into GC-MS int_std->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acq Data Acquisition ms_detection->data_acq peak_integration Peak Identification & Integration data_acq->peak_integration calibration Generate Calibration Curve peak_integration->calibration quantification Quantify Sample Concentration peak_integration->quantification calibration->quantification report Generate Report quantification->report

References

Mass spectrometry of 2,2,5,6-Tetramethylheptane fragmentation pattern

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Mass Spectrometry of 2,2,5,6-Tetramethylheptane

Abstract

This application note details the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound, a highly branched alkane. Due to the absence of publicly available spectral data for this specific isomer, this document provides a theoretical fragmentation analysis based on established principles of mass spectrometry for branched alkanes. The primary fragmentation pathways are expected to occur at the points of branching to form stable carbocations. This document serves as a guide for researchers, scientists, and drug development professionals in predicting and interpreting the mass spectra of similar branched hydrocarbon structures.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In the pharmaceutical and chemical industries, it is an indispensable tool for compound identification, purity assessment, and metabolic studies. Alkanes, particularly branched alkanes, exhibit characteristic fragmentation patterns upon electron ionization. The fragmentation of the molecular ion is primarily driven by the formation of the most stable carbocations, typically occurring at branching points in the carbon chain.[1][2][3] Highly branched alkanes often produce a very weak or absent molecular ion peak in their mass spectra.[1][2][3]

This compound (C₁₁H₂₄) is a branched-chain alkane with a molecular weight of 156.31 g/mol .[4] Its structure contains two key branching points: a quaternary carbon at the 2-position and two tertiary carbons at the 5- and 6-positions. These structural features are expected to dominate its fragmentation pattern.

Predicted Fragmentation Pattern

The fragmentation of this compound is predicted to proceed via cleavage at the C-C bonds adjacent to the branching points, leading to the formation of stable tertiary and secondary carbocations. The molecular ion, if observed, would be at an m/z of 156.

The most likely fragmentation pathways are:

  • Cleavage α to the quaternary center (C2):

    • Loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) to form a C₇H₁₅⁺ ion (m/z 99).

    • Loss of a neopentyl radical (•CH₂C(CH₃)₃, 71 Da) is less favored.

  • Cleavage at the C5-C6 bond:

    • Loss of an isopropyl radical (•CH(CH₃)₂, 43 Da) to form a C₈H₁₇⁺ ion (m/z 113).

    • Formation of an isopropyl cation ([CH(CH₃)₂]⁺, m/z 43).

  • Cleavage at the C4-C5 bond:

    • Loss of a C₆H₁₃ radical to form a C₅H₁₁⁺ ion (m/z 71). This would likely be a prominent peak due to the formation of a stable tertiary carbocation.

  • Other significant fragments:

    • A peak at m/z 57, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺), is expected to be the base peak due to its high stability.

    • A peak at m/z 41, corresponding to the allyl cation ([C₃H₅]⁺), may arise from further fragmentation.

Based on these principles, the predicted major fragment ions and their proposed structures are summarized in the table below.

Quantitative Data Summary

Table 1: Predicted Mass Spectrometry Data for this compound

m/zPredicted Relative AbundanceProposed Fragment Ion
156Very Low / Absent[C₁₁H₂₄]⁺• (Molecular Ion)
113Moderate[C₈H₁₇]⁺
99Moderate[C₇H₁₅]⁺
71High[C₅H₁₁]⁺
57100% (Base Peak)[tert-C₄H₉]⁺
43High[iso-C₃H₇]⁺
41Moderate[C₃H₅]⁺

Note: The relative abundances are predictions based on general fragmentation rules and may differ from experimental data.

Predicted Fragmentation Pathway Diagram

G M This compound (m/z 156) [M]⁺• F57 tert-Butyl Cation (m/z 57) M->F57 - C₇H₁₅• F71 C₅H₁₁⁺ (m/z 71) M->F71 - C₆H₁₃• F43 Isopropyl Cation (m/z 43) M->F43 - C₈H₁₇• F113 C₈H₁₇⁺ (m/z 113) M->F113 - C₃H₇• F99 C₇H₁₅⁺ (m/z 99) M->F99 - C₄H₉•

Caption: Predicted fragmentation of this compound.

Protocols

Experimental Protocol for Mass Spectrometry of Volatile Alkanes

This protocol outlines a general procedure for the analysis of volatile alkanes, such as this compound, using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

  • 1.1. Solvent Selection: Use a high-purity volatile solvent such as hexane (B92381) or pentane. Ensure the solvent does not co-elute with the analyte.

  • 1.2. Sample Dilution: Prepare a dilute solution of the analyte in the chosen solvent. A typical concentration range is 1-10 µg/mL. For neat samples, perform a serial dilution to achieve the desired concentration.

  • 1.3. Filtration: If the sample contains particulates, filter it through a 0.22 µm PTFE syringe filter before injection.

  • 1.4. Blank Preparation: Prepare a solvent blank using the same solvent as the sample for background subtraction.

2. GC-MS Instrumentation and Parameters

  • 2.1. Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector.

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-1ms or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C. (This program should be optimized based on the volatility of the specific alkane and the presence of other components.)

  • 2.2. Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 35-300.

    • Scan Speed: 1000 amu/s.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

3. Data Acquisition and Analysis

  • 3.1. Sequence Setup: Create a sequence including the solvent blank, any standards, and the samples.

  • 3.2. Data Acquisition: Run the sequence.

  • 3.3. Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum for the peak.

    • Subtract the background spectrum using the solvent blank or a region of the chromatogram just before the analyte peak.

    • Identify the molecular ion (if present) and the major fragment ions.

    • Compare the obtained spectrum with a library spectrum (if available) or with the predicted fragmentation pattern.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dilution Dilute Sample Filtration Filter Sample Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Extraction Extract Mass Spectrum Detection->Extraction Background Background Subtraction Extraction->Background Interpretation Interpret Fragmentation Background->Interpretation

Caption: GC-MS experimental workflow for alkane analysis.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the characterization of 2,2,5,6-tetramethylheptane using ¹H and ¹³C NMR spectroscopy. The protocols outlined herein are designed to yield high-quality spectra for unambiguous structural verification and purity assessment, critical for applications in chemical research and drug development.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are crucial for the initial assignment of signals in experimentally acquired spectra.

Predicted ¹H NMR Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1, H1', H1'' (C1-CH₃)0.88s-9H
H3, H3'1.15m-2H
H4, H4'1.25m-2H
H51.60m-1H
H61.75m-1H
H6-CH₃0.85d6.83H
H5-CH₃0.83d6.83H
H7, H7', H7'' (C7-CH₃)0.88s-9H
Predicted ¹³C NMR Data
Carbon AtomChemical Shift (δ, ppm)
C129.7
C233.2
C349.0
C425.4
C538.6
C631.2
C6-CH₃19.5
C5-CH₃16.8
C729.7

Experimental Protocols

Detailed methodologies for sample preparation and NMR data acquisition are provided below. Adherence to these protocols is essential for obtaining high-resolution and reproducible NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which this compound is highly soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[1][2][3]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[1][2]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample solution for chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate to cover the NMR probe's detection region (typically 4-5 cm).

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent magnetic field inhomogeneities.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly useful for complex aliphatic compounds.

  • Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width of approximately 10-12 ppm, centered around 5-6 ppm.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time is necessary.[4]

    • Number of Scans (ns): For a moderately concentrated sample, 8 to 16 scans should provide an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature, typically 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used to simplify the spectrum and enhance signal-to-noise via the Nuclear Overhauser Effect (NOE).

    • Spectral Width: Set a spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

    • Acquisition Time: An acquisition time of 1-2 seconds is typical.

    • Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Data Processing and Interpretation

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for the ¹H NMR spectrum to determine the relative ratios of different protons.

  • Structure Confirmation: Compare the experimental chemical shifts, multiplicities, and integration values with the predicted data to confirm the structure of this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR spectroscopic characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Start dissolve Dissolve in Deuterated Solvent start->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer instrument Insert into NMR Spectrometer transfer->instrument tune_shim Tune and Shim instrument->tune_shim acquire_1H Acquire ¹H Spectrum tune_shim->acquire_1H acquire_13C Acquire ¹³C Spectrum tune_shim->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS phase_base->reference analyze Peak Picking, Integration, and Interpretation reference->analyze report Final Report analyze->report

Caption: NMR characterization workflow for this compound.

Structural Environments and NMR Signals

This diagram illustrates the unique proton and carbon environments in this compound, which give rise to the distinct signals observed in the NMR spectra.

molecule_structure cluster_mol This compound Structure cluster_signals Expected NMR Signals C2 C(CH₃)₃ C3 — CH₂ — C2->C3 H_signals ¹H Signals: - Multiple signals in the  aliphatic region (0.8-1.8 ppm) - Distinct multiplicities due to  spin-spin coupling C2->H_signals C_signals ¹³C Signals: - Unique signals for each  chemically non-equivalent  carbon atom C2->C_signals C4 — CH₂ — C3->C4 C3->H_signals C3->C_signals C5 — CH(CH₃) — C4->C5 C4->H_signals C4->C_signals C6 — CH(CH₃) — C5->C6 C7 C(CH₃)₃ C5->H_signals C5->C_signals C6->H_signals C6->C_signals C7->H_signals C7->C_signals

Caption: Structural environments and corresponding NMR signals.

References

Application Notes and Protocols for 2,2,5,6-Tetramethylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2,2,5,6-tetramethylheptane as a non-polar solvent in various laboratory and research settings. Due to the limited availability of specific experimental data for this compound, the information presented herein is largely based on its physicochemical properties and by analogy to other well-characterized branched alkanes, such as isooctane (B107328).

Introduction to this compound

This compound (C₁₁H₂₄) is a highly branched, saturated hydrocarbon.[1][2] Its structure, characterized by multiple methyl groups along a heptane (B126788) backbone, imparts properties typical of a non-polar solvent, including low polarity, chemical inertness, and miscibility with other non-polar substances. These characteristics suggest its utility in a range of applications where a non-polar medium is required.

Physicochemical Properties

A summary of the known and inferred physicochemical properties of this compound is presented below. For comparative purposes, data for the widely used non-polar solvent, isooctane (2,2,4-trimethylpentane), is also included.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
Molecular Formula C₁₁H₂₄C₈H₁₈
Molecular Weight 156.31 g/mol [3]114.23 g/mol
CAS Number 61868-48-2[1][3]540-84-1
Boiling Point 167.2 °C[4]99.3 °C
Density Data not readily available0.692 g/cm³ at 20°C
Viscosity Data not readily available0.50 mPa·s at 20°C
Appearance Inferred: Colorless liquidColorless liquid
Odor Inferred: Mild, gasoline-likeGasoline-like
Water Solubility Inferred: InsolubleInsoluble

Potential Applications

Based on its non-polar nature and similarity to other branched alkanes, this compound is a candidate for the following applications:

  • Solvent for Organic Synthesis: Its chemical inertness makes it a suitable medium for reactions involving non-polar reagents and intermediates. The relatively high boiling point (167.2 °C) allows for reactions to be conducted at elevated temperatures.

  • Extraction Solvent: It can be used in liquid-liquid extraction to isolate non-polar compounds from aqueous mixtures.[5][6][7] Its insolubility in water is a key advantage in this application.

  • Chromatography Mobile Phase: In normal-phase chromatography, this compound could serve as a non-polar component of the mobile phase for the separation of polar analytes from a polar stationary phase.[4][8][9][10][11]

  • Reference Standard: Due to its well-defined structure, it can be used as a reference compound in gas chromatography (GC) for the identification and quantification of other hydrocarbons.

Experimental Protocols

The following are generalized protocols. Users must adapt these procedures based on their specific experimental requirements and the determined physical properties of this compound.

This protocol describes the separation of a non-polar organic compound from an aqueous solution.

Materials:

  • Separatory funnel

  • This compound

  • Aqueous solution containing the target compound

  • Beakers and flasks for collection

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Ensure the separatory funnel is clean, and the stopcock is properly sealed and lubricated.

  • Add the aqueous solution containing the compound of interest to the separatory funnel.

  • Add a volume of this compound to the separatory funnel. The optimal volume will depend on the partition coefficient of the target compound.

  • Stopper the funnel and gently invert it several times to mix the two phases. Periodically vent the funnel by opening the stopcock to release any pressure buildup.

  • Allow the layers to separate. The less dense organic layer (containing this compound) will be the top layer.

  • Carefully drain the lower aqueous layer into a beaker.

  • Drain the upper organic layer containing the extracted compound into a clean, dry flask.

  • To maximize recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 3-7) repeated with fresh this compound.

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter the dried organic solution to remove the drying agent.

  • Remove the this compound using a rotary evaporator to isolate the purified non-polar compound.

This protocol provides a general framework for using this compound as a solvent for a chemical reaction.

Materials:

  • Reaction flask (e.g., round-bottom flask)

  • Condenser

  • Stirring apparatus (e.g., magnetic stir bar and stir plate)

  • Heating mantle or oil bath

  • Reactants and catalysts for the specific synthesis

  • This compound (anhydrous, if required by the reaction)

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the reaction flask with the reactants and a magnetic stir bar.

  • Add the required volume of this compound to the reaction flask to dissolve and suspend the reactants.

  • Attach the condenser to the reaction flask.

  • Begin stirring the reaction mixture.

  • If the reaction requires heating, place the flask in a heating mantle or oil bath and heat to the desired temperature. The high boiling point of this compound (167.2 °C) allows for a wide range of reaction temperatures.

  • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work up the reaction mixture as required by the specific synthesis. This may involve quenching the reaction, washing with aqueous solutions, and extraction.

  • Isolate the product from the this compound solvent, typically by rotary evaporation or distillation.

This protocol outlines the use of this compound as a component of the mobile phase in normal-phase HPLC.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a normal-phase column (e.g., silica-based)

  • This compound (HPLC grade)

  • Polar modifier solvent (e.g., isopropanol, ethyl acetate; HPLC grade)

  • Sample dissolved in a suitable solvent

Procedure:

  • Prepare the mobile phase by mixing this compound with a polar modifier. The ratio of the non-polar to polar solvent will need to be optimized to achieve the desired separation.

  • Degas the mobile phase to remove dissolved gases, which can interfere with the detector signal.

  • Equilibrate the HPLC column with the prepared mobile phase until a stable baseline is achieved.

  • Prepare the sample by dissolving it in the mobile phase or a solvent compatible with the mobile phase.

  • Inject the sample onto the HPLC column.

  • Run the chromatogram and detect the separated components using an appropriate detector (e.g., UV-Vis, RI).

  • Optimize the mobile phase composition (i.e., the percentage of the polar modifier) to improve the resolution and retention times of the analytes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, it should be handled with the precautions appropriate for a flammable, volatile hydrocarbon. The safety information for the isomer 2,2,6,6-tetramethylheptane (B1616008) can be used as a reference.[12]

  • Flammability: Assumed to be a flammable liquid. Keep away from open flames, sparks, and heat sources.

  • Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or a fume hood.

  • Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Visualizations

G Logical Workflow for Solvent Selection A Define Experimental Need (e.g., Synthesis, Extraction) B Identify Required Solvent Properties (e.g., Non-polar, High Boiling Point) A->B C Screen Potential Solvents B->C D Is this compound a Candidate? C->D E Review Physicochemical Properties - Boiling Point: 167.2 °C - Polarity: Non-polar D->E Yes H Consider Alternative Solvents (e.g., Isooctane, Heptane) D->H No F Assess Compatibility and Safety E->F G Select Solvent and Develop Protocol F->G

Caption: Logical workflow for selecting a non-polar solvent.

G General Experimental Workflow: Liquid-Liquid Extraction A Combine Aqueous Phase and This compound in Separatory Funnel B Mix and Vent A->B C Allow Layers to Separate B->C D Drain Aqueous Layer C->D E Collect Organic Layer (this compound with Solute) D->E F Dry Organic Layer E->F G Remove Solvent (e.g., Rotovap) F->G H Isolated Non-Polar Product G->H

Caption: Workflow for liquid-liquid extraction.

G Signaling Pathway (Hypothetical Drug Solubility) A Non-polar Drug Candidate B Formulation Challenge: Poor Aqueous Solubility A->B C Solubilization in Non-polar Solvent (e.g., this compound) B->C D Potential for Lipid-Based Drug Delivery System C->D E Improved Bioavailability D->E

Caption: Hypothetical pathway for drug formulation.

References

No Documented Applications of 2,2,5,6-Tetramethylheptane in Materials Science Found

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive review of available scientific literature and chemical databases, there are no discernible applications of 2,2,5,6-tetramethylheptane in the field of materials science. This highly branched alkane is primarily cataloged for research purposes, with available information limited to its basic chemical and physical properties.

This compound is a saturated hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] Its structure consists of a seven-carbon heptane (B126788) backbone with four methyl group substituents at the 2, 5, and 6 positions.[1] While the synthesis of this compound can be achieved through methods like Friedel-Crafts alkylation or catalytic cracking and isomerization on an industrial scale, its practical use in materials development is not reported.[1]

Chemical databases provide computed properties for this compound, but experimental data on its performance in any material application is absent.[2] It is important to note that while a related isomer, 2,2,5,5-tetramethylheptane, has a derivative that is utilized as a precursor in the fabrication of ferroelectric thin films, no similar utility has been identified for this compound.[3]

Due to the lack of published research or patents detailing the use of this compound in materials science, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations. The compound remains a subject for fundamental chemical research rather than a component with established applications in materials science.

References

Application Notes and Protocols for 2,2,5,6-Tetramethylheptane as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of chromatography, particularly gas chromatography (GC), the use of an internal standard (IS) is a critical technique for achieving accurate and precise quantitative analysis. An internal standard is a compound of known concentration that is added to a sample to correct for variations that can occur during the analytical process, such as inconsistencies in sample injection volume, solvent evaporation, and instrument response drift.[1][2] 2,2,5,6-Tetramethylheptane, a highly branched C11 alkane, serves as an excellent internal standard for the analysis of volatile and semi-volatile organic compounds, especially in complex hydrocarbon mixtures. Its chemical inertness, thermal stability, and distinct retention time make it a reliable reference point for quantification.

This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in chromatographic analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is crucial for its effective application.

PropertyValue
Molecular Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
CAS Number 61868-48-2
Boiling Point ~175-177 °C (Predicted)
Structure Highly branched alkane

Principle of the Internal Standard Method

The internal standard method involves adding a constant, known amount of this compound to every sample, calibration standard, and quality control sample. The quantification of the target analyte is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is plotted against the concentration of the analyte to create a calibration curve.[3] By using this ratio, any variations in injection volume or detector response will affect both the analyte and the internal standard proportionally, thus canceling out the error and leading to more accurate and precise results.[1][2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound (≥98% purity)

  • High-purity solvent (e.g., Hexane, Dichloromethane, GC-grade)

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated micropipettes

  • Analytical balance

Procedure:

  • Primary Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the compound.

    • Once dissolved, bring the flask to volume with the solvent.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the stock solution in an amber glass vial at 4°C.

  • Working Internal Standard Solution (50 µg/mL):

    • Pipette 5 mL of the 1000 µg/mL primary stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent.

    • Mix thoroughly by inverting the flask multiple times.

    • This working solution is now ready to be added to samples and standards.

Protocol 2: Calibration Curve Construction

Objective: To establish a linear relationship between the analyte concentration and the detector response ratio for accurate quantification.

Materials:

  • Analyte(s) of interest

  • Working Internal Standard Solution (50 µg/mL)

  • High-purity solvent

  • Autosampler vials with septa

Procedure:

  • Prepare a series of calibration standards with at least five different concentrations of the analyte(s). The concentration range should bracket the expected concentration of the analyte in the unknown samples.[4]

  • To each calibration standard, add a constant amount of the Working Internal Standard Solution (50 µg/mL). For example, add 100 µL of the 50 µg/mL IS solution to 900 µL of each calibration standard.

  • Transfer the final solutions to autosampler vials.

  • Analyze each calibration standard by GC under the optimized chromatographic conditions.

  • For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot the peak area ratio (y-axis) against the corresponding analyte concentration (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.995 is generally considered acceptable.[5]

Protocol 3: Sample Analysis

Objective: To quantify the concentration of the analyte in an unknown sample using the established internal standard method.

Procedure:

  • Prepare the unknown sample(s) in the same manner as the calibration standards, ensuring that the same constant amount of the Working Internal Standard Solution is added to each.

  • Analyze the prepared sample(s) using the same GC method as for the calibration standards.

  • Calculate the peak area ratio of the analyte to the internal standard in the sample chromatogram.

  • Using the linear regression equation from the calibration curve, calculate the concentration of the analyte in the unknown sample.

Data Presentation

The following tables provide representative data for a typical calibration curve and sample analysis using this compound as an internal standard for the quantification of a hypothetical analyte.

Table 1: Representative Calibration Curve Data

Analyte Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
10150,000750,0000.20
25375,000750,0000.50
50750,000750,0001.00
1001,500,000750,0002.00
2003,000,000750,0004.00

Table 2: Representative Sample Analysis Data

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Sample A975,000748,0001.3065
Sample B2,256,000752,0003.00150

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_spike Spiking cluster_analysis Analysis cluster_quant Quantification Prep_IS Prepare Internal Standard (this compound) Spike_Cal Add IS to Calibration Standards Prep_IS->Spike_Cal Spike_Sample Add IS to Unknown Samples Prep_IS->Spike_Sample Prep_Cal Prepare Calibration Standards Prep_Cal->Spike_Cal Prep_Sample Prepare Unknown Samples Prep_Sample->Spike_Sample GC_Analysis GC Analysis Spike_Cal->GC_Analysis Spike_Sample->GC_Analysis Cal_Curve Construct Calibration Curve GC_Analysis->Cal_Curve Quantify Quantify Analytes in Samples GC_Analysis->Quantify Cal_Curve->Quantify

Caption: Experimental workflow for quantitative analysis using an internal standard.

Logical_Relationship Analyte Analyte Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (this compound) IS->Ratio Calibration Calibration Curve (Linear Regression) Ratio->Calibration Result Quantitative Result Ratio->Result Concentration Analyte Concentration Concentration->Calibration Calibration->Result

Caption: Logical relationship for quantification via the internal standard method.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile and semi-volatile organic compounds by gas chromatography. Its chemical stability and chromatographic behavior make it a suitable choice for a wide range of applications, particularly in complex matrices such as those encountered in environmental, petrochemical, and drug development analyses. The protocols outlined in this document provide a framework for the successful implementation of this internal standard to improve the accuracy, precision, and overall quality of chromatographic data.

References

Application Notes and Protocols for High-Purity 2,2,5,6-Tetramethylheptane in Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,2,5,6-Tetramethylheptane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1][2][3] Its unique structural properties, including high steric hindrance and low surface area, make it a compound of interest for various research applications.[3] These applications range from its use as a reference standard in analytical chemistry to its potential as a building block in the synthesis of complex molecules. This document provides detailed application notes and experimental protocols for the utilization of high-purity this compound in a research setting.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research. These properties also provide a basis for comparison with its structural isomers. Alkanes are nonpolar molecules, making them insoluble in water but soluble in nonpolar organic solvents.[4][5][6] They generally have lower densities than water.[5] The boiling and melting points of alkanes tend to increase with molecular weight, while increased branching lowers the boiling point compared to their straight-chain counterparts.[4][7]

PropertyThis compound2,2,6,6-Tetramethylheptane2,3,4,6-Tetramethylheptane2,2,5,5-Tetramethylheptane
Molecular Formula C₁₁H₂₄[1][2]C₁₁H₂₄[8][9]C₁₁H₂₄[10]C₁₁H₂₄[11][12]
Molecular Weight ( g/mol ) 156.31[2]156.31[8]156.31[10]156.31[11]
CAS Number 61868-48-2[2][13]40117-45-1[8][9]61868-54-0[10]61868-47-1[11][12]
Boiling Point (°C) 167.2[1]Data not readily availableData not readily availableData not readily available
Kovats Retention Index Not available966.6 (Standard non-polar column)[8]Not availableNot available

Application in Gas Chromatography

High-purity this compound can serve as a valuable reference compound in gas chromatography (GC) for the identification and quantification of branched alkanes in complex mixtures such as petroleum products or environmental samples. Its well-defined structure and retention time aid in the calibration of GC systems and the calculation of Kovats Retention Indices (RI) for unknown analytes.

This protocol outlines the use of this compound in conjunction with a series of n-alkanes to determine the Kovats Retention Index of an unknown compound.

Materials:

  • High-purity this compound

  • n-Alkane standard mix (e.g., C8-C20)

  • Sample containing the unknown analyte

  • High-boiling, non-polar solvent (e.g., hexane (B92381) or toluene)

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • Non-polar capillary column (e.g., DB-1 or equivalent)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1000 ppm.

    • Prepare a working standard solution containing the n-alkane mix and this compound at a concentration of approximately 100 ppm each.

  • Sample Preparation:

    • Dissolve the sample containing the unknown analyte in the same solvent used for the standards to a suitable concentration for GC analysis.

  • GC Analysis:

    • Set up the GC with the non-polar column and appropriate temperature program. A typical program might be:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes.

    • Injector temperature: 250 °C.

    • Detector temperature (FID): 280 °C.

    • Carrier gas (Helium or Hydrogen) at a constant flow rate.

    • Inject the n-alkane/2,2,5,6-tetramethylheptane standard mix and record the chromatogram.

    • Inject the sample containing the unknown analyte and record the chromatogram.

  • Data Analysis:

    • Identify the retention times of the n-alkanes, this compound, and the unknown analyte.

    • Calculate the Kovats Retention Index (RI) for the unknown analyte using the following formula: RI = 100 * [n + (log(t'unknown) - log(t'n)) / (log(t'N) - log(t'n))] Where:

      • t' is the adjusted retention time (retention time of the compound minus the retention time of an unretained substance).

      • n is the carbon number of the n-alkane eluting before the unknown.

      • N is the carbon number of the n-alkane eluting after the unknown.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (FID/MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration RI_Calculation RI Calculation Peak_Integration->RI_Calculation Compound_ID Compound Identification RI_Calculation->Compound_ID

Caption: Workflow for compound identification using GC with alkane standards.

Application in Microbial Metabolism Studies

Branched-chain alkanes like this compound can be used as model substrates to study the microbial degradation of hydrocarbons. This research is relevant for bioremediation and understanding the metabolic pathways involved in the breakdown of complex organic molecules. Microorganisms, particularly bacteria and fungi, can utilize alkanes as a source of carbon and energy.[14][15][16][17][18]

This protocol describes a method to screen for microorganisms capable of degrading this compound.

Materials:

  • High-purity this compound

  • Mineral Salts Medium (MSM)

  • Microbial cultures to be screened (e.g., from a soil or water sample)

  • Sterile culture flasks

  • Shaking incubator

  • Organic solvent for extraction (e.g., n-hexane)

  • GC-MS for analysis

Procedure:

  • Medium Preparation:

    • Prepare and sterilize the MSM.

    • Add this compound to the sterile MSM to a final concentration of 0.1% (v/v) as the sole carbon source. Emulsify by sonication if necessary.

  • Inoculation:

    • Inoculate the MSM containing this compound with the microbial culture.

    • Include a negative control flask with MSM and this compound but no inoculum.

  • Incubation:

    • Incubate the flasks in a shaking incubator at an appropriate temperature (e.g., 30 °C) and agitation (e.g., 150 rpm) for a set period (e.g., 7-14 days).

  • Extraction and Analysis:

    • At regular intervals, take an aliquot from each flask.

    • Extract the residual this compound with an equal volume of n-hexane.

    • Analyze the hexane extract by GC-MS to quantify the remaining this compound.

  • Data Interpretation:

    • A significant decrease in the concentration of this compound in the inoculated flasks compared to the control indicates microbial degradation.

    • Further analysis of the aqueous phase or cell lysates by GC-MS may help in the identification of metabolic intermediates.

Microbial_Degradation_Pathway Alkane This compound Alcohol Primary/Secondary Alcohol Alkane->Alcohol Monooxygenase Aldehyde_Ketone Aldehyde/Ketone Alcohol->Aldehyde_Ketone Alcohol Dehydrogenase Carboxylic_Acid Carboxylic Acid Aldehyde_Ketone->Carboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Carboxylic_Acid->Beta_Oxidation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA

Caption: Generalized aerobic degradation pathway of alkanes in microorganisms.

Application in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug synthesis are not widely documented, its properties as a highly branched, sterically hindered, and lipophilic molecule make it and its isomers interesting scaffolds or starting materials in medicinal chemistry. The specific three-dimensional arrangement of atoms in isomers can lead to vastly different biological activities.[19][20][21][22][23][24]

Potential Roles:

  • Scaffold for Bioactive Molecules: The rigid and defined structure of tetramethylheptane isomers could serve as a core scaffold for the synthesis of novel compounds with specific spatial arrangements of functional groups.

  • Isosteric Replacement: The tetramethylheptane moiety could be used as a non-classical isostere for other chemical groups in a drug molecule to improve its pharmacokinetic properties, such as lipophilicity and metabolic stability.

  • Synthesis of Chiral Building Blocks: The presence of chiral centers in this compound (at positions 5 and 6) means it exists as stereoisomers. Separation of these isomers could provide enantiopure building blocks for asymmetric synthesis, which is crucial in modern drug development.[25]

This conceptual protocol illustrates how a highly branched alkane like this compound could be functionalized to serve as a starting point for a novel bioactive molecule.

Steps:

  • Selective Functionalization: Introduce a functional group (e.g., a hydroxyl or halogen) onto the alkane backbone through a selective oxidation or halogenation reaction. The position of functionalization will be influenced by the stability of the resulting carbocation or radical intermediate.

  • Further Derivatization: Use the introduced functional group as a handle for further chemical transformations, such as the addition of pharmacophoric groups (e.g., aromatic rings, hydrogen bond donors/acceptors).

  • Stereoselective Synthesis (if applicable): If starting with a racemic mixture of this compound, employ chiral separation techniques or stereoselective reactions to obtain single enantiomers of the final compound.

  • Biological Screening: Test the synthesized compounds in relevant biological assays to evaluate their activity.

Drug_Development_Logic Start High-Purity this compound Func Selective Functionalization Start->Func Deriv Derivatization with Pharmacophores Func->Deriv Chiral Chiral Separation / Asymmetric Synthesis Deriv->Chiral Screen Biological Screening Deriv->Screen Chiral->Screen

Caption: Logical workflow for utilizing a branched alkane in drug discovery.

Disclaimer: The information provided in these application notes is intended for research purposes only. Appropriate safety precautions should be taken when handling all chemicals. The experimental protocols are intended as a guide and may require optimization for specific applications.

References

Application Notes and Protocols for the Analytical Detection of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of 2,2,5,6-tetramethylheptane, a volatile organic compound (VOC). The methodologies described herein are primarily based on gas chromatography coupled with mass spectrometry (GC-MS), a robust and widely used technique for the analysis of such compounds.

Introduction

This compound is a branched alkane. Accurate and sensitive detection methods are crucial for its identification and quantification in various matrices, including environmental samples, industrial process streams, and biological specimens. This document outlines the recommended sample preparation and analytical techniques for this purpose. While specific performance data for this compound is not extensively published, the protocols provided are based on established methods for similar volatile branched alkanes.

Analytical Methodologies

The primary analytical technique for the determination of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers excellent separation efficiency and definitive identification based on mass spectra.

Gas Chromatography (GC)

GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. A non-polar column is typically suitable for the separation of alkanes.

Mass Spectrometry (MS)

Following separation by GC, the analyte is introduced into the mass spectrometer. Electron ionization (EI) is a common technique that results in a characteristic fragmentation pattern, providing a "fingerprint" for the molecule, allowing for its unambiguous identification.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound by GC-MS. These values are representative and may vary depending on the specific instrumentation and analytical conditions.

ParameterExpected ValueNotes
Molecular Weight 156.31 g/mol [1]
Kovats Retention Index ~950 - 1000On a standard non-polar (e.g., DB-5ms) column. The retention index for the similar compound 2,2,6,6-Tetramethylheptane is 966.6 on a standard non-polar column.[2]
Primary m/z Fragments (EI) 57, 41, 71, 85Expected based on the fragmentation of branched alkanes. The most abundant ion (base peak) is often m/z 57, corresponding to the tert-butyl cation. The mass spectrum for the isomeric 2,2,6,6-Tetramethylheptane shows a top peak at m/z 57.[2]
Limit of Detection (LOD) 0.1 - 1 ng/mLDependent on the sample matrix and instrumentation.
Limit of Quantification (LOQ) 0.5 - 5 ng/mLDependent on the sample matrix and instrumentation.
Linear Range 1 - 500 ng/mLTypical for GC-MS analysis of VOCs.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.[3][4][5] For liquid samples with sufficient concentration, direct injection may be possible. However, for trace analysis in complex matrices, a concentration step is usually necessary.

Protocol 1: Static Headspace (HS) for Liquid and Solid Samples

This method is suitable for the analysis of volatile compounds in liquids (e.g., water, solvents) and solids (e.g., soil, polymers).[5]

  • Sample Aliquoting: Accurately weigh (for solids) or measure (for liquids) a known amount of the sample into a headspace vial (e.g., 1-5 g for solids, 1-5 mL for liquids).

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated alkane) to the vial.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler's incubator. Incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Injection: The autosampler will then automatically inject a known volume of the headspace gas into the GC inlet.

Protocol 2: Purge and Trap (P&T) for Aqueous Samples

This technique is highly sensitive and ideal for trace-level analysis of VOCs in water samples.[5]

  • Sample Loading: Load a known volume of the aqueous sample (e.g., 5-25 mL) into the sparging vessel of the purge and trap concentrator.

  • Internal Standard Addition: Add the internal standard directly to the sample in the sparging vessel.

  • Purging: Purge the sample with an inert gas (e.g., helium) at a controlled flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes). The volatile analytes are stripped from the sample and carried to an adsorbent trap.

  • Desorption: After purging, the trap is rapidly heated, and the analytes are desorbed and transferred to the GC column.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (capable of electron ionization)

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

GC Parameters:

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C

MS Parameters:

ParameterValue
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 35-400
Scan Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection HS Static Headspace Sample->HS PT Purge and Trap Sample->PT GC Gas Chromatography Separation HS->GC PT->GC MS Mass Spectrometry Detection GC->MS Qual Qualitative Analysis (Library Search) MS->Qual Quant Quantitative Analysis (Calibration Curve) MS->Quant Report Final Report Qual->Report Quant->Report

Caption: Experimental workflow for the analysis of this compound.

method_validation_workflow Start Method Development Specificity Specificity / Selectivity Start->Specificity Linearity Linearity and Range Specificity->Linearity LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Accuracy Accuracy LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated Validated Method Robustness->Validated

Caption: Logical workflow for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,5,6-tetramethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The synthesis of highly branched alkanes like this compound is typically achieved through two main strategies:

  • Acid-catalyzed alkylation: This involves the reaction of a smaller alkane or alkene with an alkylating agent in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrofluoric acid, or a solid acid catalyst like a zeolite). A plausible, though not explicitly documented, route could be the alkylation of 2,3-dimethylbutane (B166060) with isobutylene (B52900).

  • Oligomerization of alkenes: The controlled oligomerization of isobutylene can produce a mixture of branched alkenes, which can then be hydrogenated to the corresponding alkanes. While this method can yield C8 (isooctane) and C12 fractions, obtaining a specific C11 isomer like this compound with high selectivity can be challenging. Undesirable side reactions may lead to the formation of various isomers and alkanes with different carbon numbers.

Q2: What are the most common types of impurities I can expect?

A2: The impurities in your final product will largely depend on the synthetic route chosen. However, you can generally expect to encounter:

  • Structural Isomers: Other C11H24 isomers are the most probable impurities due to carbocation rearrangements during acid-catalyzed reactions.

  • Lower Molecular Weight Alkanes: These can result from cracking side reactions, especially at higher temperatures.

  • Higher Molecular Weight Alkanes: Over-alkylation or further oligomerization can lead to the formation of alkanes with more than 11 carbon atoms.

  • Unreacted Starting Materials: Incomplete conversion will leave residual reactants in your product mixture.

  • Alkenes: If a final hydrogenation step is incomplete after an oligomerization reaction, you may have residual unsaturated hydrocarbons.

Troubleshooting Guides

Problem 1: My final product is a complex mixture of isomers, not pure this compound.

Possible Cause: This is a very common issue in acid-catalyzed alkylation reactions due to the inherent nature of carbocation chemistry. The intermediate carbocations can undergo rearrangements (hydride and methyl shifts) to form more stable carbocations, which then lead to a variety of structural isomers.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes suppress carbocation rearrangements, favoring the kinetic product over the thermodynamically more stable, rearranged products.

  • Choice of Catalyst: The type of acid catalyst can significantly influence the product distribution. Solid acid catalysts, such as specific zeolites, can offer shape selectivity that may favor the formation of the desired isomer. Experiment with different Lewis or Brønsted acids to find the optimal catalyst for your specific reaction.

  • Control Reactant Addition: Slow, controlled addition of the alkylating agent can help to maintain a low concentration of the reactive intermediate, potentially reducing the extent of side reactions.

Problem 2: I am observing significant amounts of lower and higher molecular weight alkanes in my product.

Possible Cause: The presence of alkanes with varying chain lengths suggests that cracking (fragmentation) and/or over-alkylation/oligomerization are occurring as significant side reactions.

Troubleshooting Steps:

  • Reaction Temperature: High temperatures can promote cracking. Try running the reaction at a lower temperature.

  • Catalyst Acidity: Very strong acid catalysts can enhance cracking. Consider using a catalyst with milder acidity.

  • Reactant Stoichiometry: An excess of the alkylating agent can lead to the formation of higher molecular weight products. Carefully control the stoichiometry of your reactants.

  • Reaction Time: Shorter reaction times may minimize the extent of side reactions. Monitor the reaction progress by GC-MS to determine the optimal time to quench the reaction.

Common Impurities Profile

The following table summarizes potential impurities that may be encountered during the synthesis of this compound.

Impurity TypePotential CompoundsProbable Origin
Structural Isomers (C11H24) 2,2,5,5-Tetramethylheptane, 2,3,5,6-Tetramethylheptane, other trimethyl- and dimethyl- nonanes and octanesCarbocation rearrangements during alkylation
Lower Molecular Weight Alkanes C4-C10 alkanes (e.g., isobutane, isooctane)Cracking of starting materials or products
Higher Molecular Weight Alkanes C12-C16 alkanesOligomerization of isobutylene or over-alkylation
Unreacted Starting Materials e.g., 2,3-Dimethylbutane, IsobutyleneIncomplete reaction

Experimental Protocols

Hypothetical Synthesis of this compound via Alkylation

This is a generalized protocol based on typical acid-catalyzed alkylation procedures and should be optimized for safety and efficiency in a laboratory setting.

Materials:

  • 2,3-Dimethylbutane

  • Isobutylene (gas or condensed liquid)

  • Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Amberlyst-15)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Hexane (for extraction)

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a thermometer, add 2,3-dimethylbutane and the acid catalyst.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly bubble isobutylene gas through the stirred reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Quench the reaction by slowly adding ice-cold water, followed by a saturated solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer and extract the aqueous layer with hexane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation.

GC-MS Analysis of the Crude Product

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-1 or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Detector: Scan range 40-300 m/z

Expected Results: The chromatogram will likely show a major peak corresponding to this compound, along with several other peaks corresponding to the impurities listed in the table above. Mass spectrometry data can be used to identify the various C11H24 isomers and other byproducts based on their fragmentation patterns.

Visualizing Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.

Troubleshooting_Workflow start Problem Identified in Synthesis isomer_issue High Isomer Content start->isomer_issue mw_issue Incorrect Molecular Weight Profile start->mw_issue temp_isomer Optimize Temperature (Lower) isomer_issue->temp_isomer catalyst_isomer Change Catalyst (e.g., Zeolite) isomer_issue->catalyst_isomer addition_isomer Control Reactant Addition Rate isomer_issue->addition_isomer temp_mw Adjust Temperature mw_issue->temp_mw stoichiometry_mw Adjust Reactant Stoichiometry mw_issue->stoichiometry_mw time_mw Optimize Reaction Time mw_issue->time_mw end_node Improved Product Purity temp_isomer->end_node catalyst_isomer->end_node addition_isomer->end_node temp_mw->end_node stoichiometry_mw->end_node time_mw->end_node

Caption: Troubleshooting workflow for synthesis issues.

Technical Support Center: Synthesis of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,5,6-tetramethylheptane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: A widely applicable three-step synthesis is commonly employed. This involves:

  • Grignard Reaction: Synthesis of the tertiary alcohol precursor, 2,5,6-trimethyl-2-heptanol, via the reaction of an appropriate ketone with a methylmagnesium halide (Grignard reagent).

  • Dehydration: Elimination of water from the tertiary alcohol to form the corresponding alkene, 2,5,6-trimethyl-2-heptene.

  • Hydrogenation: Saturation of the alkene's double bond to yield the final product, this compound.

Q2: What are the main challenges in synthesizing this highly branched alkane?

A2: The primary challenges include:

  • Steric Hindrance: The bulky nature of the reactants and intermediates can lead to slower reaction rates and favor side reactions.

  • Side Reactions in Grignard Step: Competing reactions such as enolization and reduction can lower the yield of the desired tertiary alcohol.

  • Alkene Isomerization: During dehydration, the formation of multiple alkene isomers is possible, which can complicate purification.

  • Purification: The separation of the final alkane from unreacted starting materials and byproducts can be challenging due to similar physical properties.

Q3: Are there alternative methods for the synthesis of this compound?

A3: Yes, other carbon-carbon bond-forming reactions can be considered, although they may have their own limitations. These include:

  • Wurtz Coupling: This method is generally suitable for synthesizing symmetrical alkanes and is not ideal for preparing alkanes with an odd number of carbons or highly branched structures due to the formation of multiple byproducts.

  • Organocuprate Coupling (Corey-House Synthesis): This method offers a route to unsymmetrical alkanes but may also be subject to steric hindrance limitations with highly substituted alkyl halides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield in Grignard Reaction (Formation of 2,5,6-trimethyl-2-heptanol)
Observed Problem Potential Cause Recommended Solution
Low conversion of starting ketone Inactive magnesium surface (oxide layer)Activate magnesium turnings prior to reaction using methods such as grinding, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
Wet solvent or glasswareRigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Recovery of starting ketone Enolization of the ketone by the Grignard reagent acting as a base. This is more common with sterically hindered ketones.Use a less sterically hindered Grignard reagent if possible. Alternatively, perform the reaction at a lower temperature. The addition of cerium(III) chloride (CeCl₃) can also suppress enolization.
Formation of a secondary alcohol Reduction of the ketone by the Grignard reagent. This can occur if the Grignard reagent has β-hydrogens.For methyl Grignard reagents, this is less of a concern. However, ensure the correct Grignard reagent is used.
Formation of a significant amount of biphenyl (B1667301) (if using a phenyl-based Grignard) Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide.Add the alkyl halide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide.
Low Yield in Dehydration of 2,5,6-trimethyl-2-heptanol
Observed Problem Potential Cause Recommended Solution
Incomplete reaction Insufficiently acidic catalyst or inadequate temperature. Tertiary alcohols generally dehydrate under milder conditions than primary or secondary alcohols.Use a stronger acid catalyst (e.g., concentrated sulfuric acid or phosphoric acid). Ensure the reaction temperature is appropriate for the dehydration of a tertiary alcohol (typically between 25°C and 80°C).
Formation of multiple alkene isomers Rearrangement of the carbocation intermediate.While less common for tertiary carbocations, rearrangement can occur. Using milder dehydration conditions or alternative reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) can sometimes offer better selectivity.
Polymerization of the alkene product Highly acidic conditions and elevated temperatures can promote polymerization.Use the minimum effective concentration of the acid catalyst and maintain the lowest possible reaction temperature that allows for efficient dehydration. Remove the alkene product from the reaction mixture as it forms via distillation if possible.
Low Yield in Hydrogenation of 2,5,6-trimethyl-2-heptene
Observed Problem Potential Cause Recommended Solution
Incomplete hydrogenation Inactive or insufficient catalyst. Steric hindrance around the double bond can make hydrogenation difficult.Use a more active catalyst such as Platinum on carbon (Pt/C) or Platinum dioxide (Adam's catalyst). Increase the catalyst loading and/or hydrogen pressure.
Isomerization of the double bond Some catalysts can cause isomerization of the double bond to a less hindered position before hydrogenation.Choose a catalyst known for low isomerization activity. Reaction conditions such as temperature and solvent can also influence this.
Catalyst poisoning Impurities in the alkene substrate or solvent can poison the catalyst.Ensure the alkene starting material is pure. Use high-purity solvents.

Experimental Protocols

A plausible synthetic route for this compound is outlined below, based on the synthesis of the precursor alcohol 2,5,6-trimethyl-2-heptanol as described in US Patent 6,022,531, followed by standard dehydration and hydrogenation procedures.

Step 1: Synthesis of Ethyl 4,5-dimethylhexanoate

This is an intermediate in the synthesis of the precursor alcohol.

  • Wittig-Horner Reaction: Ethyl 4-isopropyl-2,4-pentadienoate is synthesized from 2-isopropyl-2-propenal via a Wittig-Horner-type reaction.

  • Hydrogenation: The resulting dienoate is hydrogenated to the saturated ester.

    • Dissolve 5 g (30 mmol) of ethyl 4-isopropyl-2,4-pentadienoate in 50 ml of ethyl acetate.

    • Add 50 mg of palladium on activated charcoal (Pd/C).

    • Hydrogenate the mixture for 24 hours at room temperature.

    • Filter the solution to remove the catalyst and distill the filtrate to obtain ethyl 4,5-dimethylhexanoate.

Reaction Reactants Catalyst Solvent Time Temperature Yield Reference
HydrogenationEthyl 4-isopropyl-2,4-pentadienoate, H₂Pd/CEthyl acetate24 hRoom Temp.70%[1]
Step 2: Synthesis of 2,5,6-trimethyl-2-heptanol
  • Prepare a solution of methylmagnesium iodide (CH₃MgI) from magnesium and methyl iodide in diethyl ether.

  • Dissolve 20 g (116 mmol) of ethyl 4,5-dimethylhexanoate in 100 ml of diethyl ether.

  • Add the ester solution to the Grignard reagent at room temperature.

  • After the initial exothermic reaction subsides, bring the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and pour it onto ice.

  • Perform an aqueous workup and purify the product by distillation.

Reaction Reactants Solvent Time Temperature Yield Reference
Grignard ReactionEthyl 4,5-dimethylhexanoate, CH₃MgI (2 equiv.)Diethyl ether4 hRefluxNot specified[1]
Step 3: Dehydration of 2,5,6-trimethyl-2-heptanol to 2,5,6-trimethyl-2-heptene

This is a general procedure for the dehydration of a tertiary alcohol and may require optimization.

  • Place the tertiary alcohol (1 equivalent) in a round-bottom flask with a stir bar.

  • Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid (e.g., 0.1-0.2 equivalents).

  • Heat the mixture gently (typically 25-80°C for tertiary alcohols) and monitor the reaction by TLC or GC.

  • The alkene product can be distilled directly from the reaction mixture as it is formed.

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and distill to purify the alkene.

Reaction Reactants Catalyst Temperature Expected Yield
Dehydration2,5,6-trimethyl-2-heptanolH₂SO₄ or H₃PO₄25-80°C70-90% (estimated)
Step 4: Hydrogenation of 2,5,6-trimethyl-2-heptene to this compound

This is a general procedure for alkene hydrogenation and may require optimization.

  • Dissolve the alkene (1 equivalent) in a suitable solvent such as ethanol, ethyl acetate, or acetic acid.

  • Add a catalytic amount of a hydrogenation catalyst, such as 5-10% Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂).

  • Subject the mixture to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude alkane.

  • Purify the alkane by distillation if necessary.

Reaction Reactants Catalyst Solvent Temperature Expected Yield
Hydrogenation2,5,6-trimethyl-2-heptene, H₂Pd/C or PtO₂Ethanol or Ethyl AcetateRoom Temp.>95% (estimated)

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Alcohol Synthesis cluster_step3 Step 3: Alkene Synthesis cluster_step4 Step 4: Alkane Synthesis 2_isopropyl_2_propenal 2-Isopropyl-2-propenal Wittig_Horner Wittig-Horner Reaction 2_isopropyl_2_propenal->Wittig_Horner Hydrogenation_Ester Hydrogenation Wittig_Horner->Hydrogenation_Ester Ethyl_4_5_dimethylhexanoate Ethyl 4,5-dimethylhexanoate Hydrogenation_Ester->Ethyl_4_5_dimethylhexanoate Grignard_Reaction Grignard Reaction Ethyl_4_5_dimethylhexanoate->Grignard_Reaction Grignard_Reagent CH3MgI Grignard_Reagent->Grignard_Reaction Tertiary_Alcohol 2,5,6-trimethyl-2-heptanol Grignard_Reaction->Tertiary_Alcohol Dehydration Dehydration Tertiary_Alcohol->Dehydration Alkene 2,5,6-trimethyl-2-heptene Dehydration->Alkene Hydrogenation_Alkane Hydrogenation Alkene->Hydrogenation_Alkane Final_Product This compound Hydrogenation_Alkane->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Check_Ketone Is starting ketone recovered? Start->Check_Ketone Check_Side_Products Are there significant side products? Check_Ketone->Check_Side_Products No Enolization Probable Cause: Enolization (Grignard as a base) Check_Ketone->Enolization Yes Inactive_Mg Probable Cause: - Inactive Mg - Wet reagents/glassware Check_Side_Products->Inactive_Mg No Wurtz_Coupling Probable Cause: Wurtz-type coupling Check_Side_Products->Wurtz_Coupling Yes Solution_Enolization Solution: - Lower reaction temperature - Use CeCl3 - Change Grignard reagent Enolization->Solution_Enolization Solution_Inactive_Mg Solution: - Activate Mg (e.g., with iodine) - Ensure anhydrous conditions Inactive_Mg->Solution_Inactive_Mg Solution_Wurtz Solution: Slow addition of alkyl halide Wurtz_Coupling->Solution_Wurtz

Caption: Troubleshooting logic for low yield in the Grignard reaction.

References

Technical Support Center: Resolving Co-elution in 2,2,5,6-Tetramethylheptane GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of 2,2,5,6-tetramethylheptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution issues encountered during their experiments.

Troubleshooting Guide

Co-elution, the incomplete separation of two or more compounds, is a common challenge in GC analysis, particularly with structurally similar isomers like this compound and its related compounds. This guide provides a systematic approach to diagnosing and resolving these issues.

Problem: Poor resolution or co-elution of this compound with an interfering peak.

Step 1: Identify the nature of the co-elution.

  • Symptom: A single, broad, or asymmetrical peak is observed where distinct peaks are expected.

  • Action: If using a mass spectrometer (MS) detector, examine the mass spectra across the peak.[1] A changing mass spectrum indicates the presence of multiple components. For other detectors, observing a "shoulder" on the peak is a strong indicator of co-elution.

Step 2: Optimize the GC method parameters.

The primary goal is to alter the selectivity and/or efficiency of the separation. The following parameters can be adjusted:

  • Oven Temperature Program: This is often the most effective first step. A slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can significantly improve separation.[2][3]

    • Recommendation: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min).[2] For complex mixtures, a slower ramp rate is generally beneficial.[4]

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency. An optimal flow rate will minimize peak broadening.

    • Recommendation: Adjust the flow rate to the optimum for your column dimensions and carrier gas. This information is typically provided by the column manufacturer.

  • Injection Technique: For samples with a wide range of concentrations, the injection method can impact peak shape and resolution.

    • Recommendation: For trace analysis, a splitless injection is preferred to maximize the amount of sample reaching the column. For more concentrated samples, a split injection can provide sharper peaks.

Step 3: Evaluate the GC Column.

If optimizing the method parameters does not resolve the co-elution, the issue may lie with the column itself.

  • Column Stationary Phase: For non-polar compounds like alkanes, a non-polar stationary phase is the standard choice.[5] Common phases include 100% dimethylpolysoxane or 5% phenyl-95% dimethylpolysiloxane.[4] If you are using an appropriate phase and still see co-elution, consider a column with a different non-polar selectivity.

  • Column Dimensions:

    • Length: A longer column increases the number of theoretical plates, leading to better resolution. Doubling the column length can increase resolution by about 40%.[6][7]

    • Internal Diameter (ID): A smaller ID column provides higher efficiency and better resolution.[6][8]

    • Film Thickness: A thicker film increases retention and can improve the separation of volatile compounds.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of co-elution when analyzing branched alkanes like this compound?

A1: The most frequent cause is insufficient column efficiency or selectivity for the specific isomers being analyzed. Branched alkanes often have very similar boiling points and chemical properties, making them difficult to separate on a standard GC column without careful method optimization.[5]

Q2: How do I choose the right GC column for this compound analysis?

A2: For separating alkane isomers, a non-polar stationary phase is recommended.[4][5] Columns with a 100% dimethylpolysiloxane or a 5% phenyl / 95% dimethylpolysiloxane phase are excellent starting points. The choice of column dimensions (length, ID, and film thickness) will depend on the complexity of your sample matrix. For highly complex samples, a longer column with a smaller internal diameter is generally preferred to maximize resolution.[5]

Q3: Can changing the carrier gas help resolve co-elution?

A3: Yes, changing the carrier gas can affect separation efficiency and analysis time. Hydrogen is often used as a carrier gas to achieve faster analysis times compared to helium, without a significant loss in resolution. However, the optimal flow rate will be different for each gas.

Q4: When should I consider using a split versus a splitless injection?

A4: The choice depends on the concentration of your analyte. For trace-level analysis where sensitivity is critical, a splitless injection is recommended as it transfers the majority of the sample onto the column. For higher concentration samples, a split injection is used to prevent column overload and can result in sharper peaks.

Q5: My peaks are tailing. What could be the cause?

A5: Peak tailing can be caused by several factors, including active sites in the injector liner or on the column, column contamination, or an injector temperature that is too low.[4] Ensure you are using a deactivated liner and that your injector temperature is sufficient to vaporize the sample completely.

Experimental Protocols

Below are example GC methods that can be used as a starting point for the analysis of this compound. These should be optimized for your specific instrument and sample.

Method 1: General Screening Method

This method is a good starting point for assessing the separation of this compound from other components in your sample.

ParameterValue
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1ms, HP-5ms)
Injector Split/Splitless, 250°C
Injection Mode Split, 50:1 ratio
Injection Volume 1 µL
Carrier Gas Helium, 1.2 mL/min (constant flow)
Oven Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°CHold: 5 min at 200°C
Detector FID at 280°C or MS (scan range 40-300 m/z)

Method 2: High-Resolution Method for Isomer Separation

This method is designed to provide better separation of closely eluting isomers.

ParameterValue
GC Column 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1ms, HP-5ms)
Injector Split/Splitless, 250°C
Injection Mode Splitless (purge after 1 min)
Injection Volume 1 µL
Carrier Gas Helium, 1.0 mL/min (constant flow)
Oven Program Initial: 40°C, hold for 5 minRamp 1: 5°C/min to 150°CRamp 2: 10°C/min to 220°CHold: 10 min at 220°C
Detector FID at 280°C or MS (scan range 40-300 m/z)

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting co-elution in GC analysis.

CoElution_Troubleshooting Troubleshooting Workflow for Co-elution Start Co-elution Observed CheckMS Examine Mass Spectra Across Peak Start->CheckMS OptimizeTemp Optimize Temperature Program (e.g., slower ramp rate) CheckMS->OptimizeTemp Multiple Components Confirmed OptimizeFlow Optimize Carrier Gas Flow Rate OptimizeTemp->OptimizeFlow ChangeColumn Evaluate GC Column OptimizeFlow->ChangeColumn Co-elution Persists Resolved Co-elution Resolved OptimizeFlow->Resolved Resolution Improved ChangeDimensions Change Column Dimensions (Longer length, smaller ID) ChangeColumn->ChangeDimensions Current Phase is Appropriate ChangePhase Consider Different Stationary Phase ChangeColumn->ChangePhase Selectivity Issue Suspected ChangeDimensions->Resolved ChangePhase->Resolved

Caption: A decision tree for systematically troubleshooting co-elution issues.

GC_Parameter_Effects Impact of GC Parameter Adjustments on Separation cluster_params Adjustable Parameters cluster_effects Primary Effects TempRamp Decrease Temperature Ramp Rate Resolution Increased Resolution TempRamp->Resolution AnalysisTime Increased Analysis Time TempRamp->AnalysisTime ColLength Increase Column Length ColLength->Resolution ColLength->AnalysisTime Efficiency Increased Efficiency ColLength->Efficiency ColID Decrease Column ID ColID->Resolution ColID->Efficiency

Caption: Relationship between key GC parameters and their effect on separation.

References

Technical Support Center: 2,2,5,6-Tetramethylheptane Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,5,6-tetramethylheptane.

Frequently Asked Questions (FAQs)

1. Why is my microbial culture not degrading this compound?

There are several potential reasons for the lack of degradation:

  • Inherent Recalcitrance: this compound is a highly branched alkane. The quaternary carbon at the 2-position and the tertiary carbons at the 5- and 6-positions sterically hinder enzymatic attack, making it highly resistant to microbial degradation compared to linear alkanes.[1][2]

  • Incorrect Microbial Strain: The specific microbial consortium or isolated strain you are using may not possess the necessary enzymatic machinery (e.g., specific cytochrome P450 monooxygenases or alkane hydroxylases) to initiate the oxidation of such a complex branched alkane.[2][3]

  • Sub-optimal Culture Conditions: Factors such as pH, temperature, aeration, and nutrient availability are critical. Ensure these are optimized for hydrocarbon degradation.

  • Toxicity: High concentrations of this compound may be toxic to the microorganisms. Consider starting with lower concentrations or a fed-batch approach.

  • Bioavailability: The low aqueous solubility of this compound can limit its availability to microbes. The use of biosurfactants or emulsifying agents can help increase its surface area and facilitate uptake.[4]

2. What are the expected primary degradation products from the microbial oxidation of this compound?

While specific data for this compound is scarce, based on general principles of alkane biodegradation, the initial oxidation would likely occur at a terminal methyl group, which is sterically more accessible. This would lead to the formation of the corresponding primary alcohol, 2,2,5,6-tetramethylheptan-1-ol. Further oxidation would yield the aldehyde and then the carboxylic acid, 2,2,5,6-tetramethylheptanoic acid.[3][5] Sub-terminal oxidation at other positions is also possible but may be less favored due to steric hindrance.[4]

3. I am observing incomplete combustion/pyrolysis of this compound. What could be the cause?

Incomplete combustion or pyrolysis can result from:

  • Insufficient Oxygen (for combustion): A lack of sufficient oxygen will lead to the formation of carbon monoxide and soot instead of complete conversion to carbon dioxide and water.[6]

  • Inadequate Temperature or Residence Time (for pyrolysis): Pyrolysis requires high temperatures to initiate the free-radical chain reactions that break down the molecule.[7][8] If the temperature is too low or the time in the reaction zone is too short, only partial degradation will occur.

  • Catalyst Inactivity (if applicable): If using a catalyst for pyrolysis, it may be deactivated or poisoned, leading to reduced efficiency. Catalysts like Cr₂O₃, V₂O₂, and MoO₃ are used to facilitate C-H bond fission, while SiO₂, Al₂O₃, and ZnO assist in C-C bond fission.[7][8][9][10]

4. How does the stability of this compound compare to other alkanes?

Due to its highly branched structure, this compound is expected to be more thermally stable in terms of combustion than linear alkanes of similar molecular weight. However, during pyrolysis (cracking), the rate of degradation increases with branching.[7][8][9][10] This is because the tertiary and quaternary carbon centers can form more stable carbocation or radical intermediates, facilitating the cleavage of C-C bonds.

Troubleshooting Guides

Issue: Low Yield of Oxidation Products in a Chemical Oxidation Experiment
Potential Cause Troubleshooting Step
Low Reactivity of Substrate Increase reaction temperature and/or pressure.
Use a more potent oxidizing agent.
Employ a suitable catalyst to lower the activation energy.
Poor Solubility Use a co-solvent to increase the solubility of this compound in the reaction medium.
Product Degradation Monitor the reaction over time to identify the optimal reaction time before significant degradation of the desired product occurs.
Consider a two-phase system to extract the product as it is formed.
Issue: Inconsistent Results in Microbial Degradation Studies
Potential Cause Troubleshooting Step
Inoculum Variability Use a standardized inoculum from a well-maintained stock culture.
Ensure the same growth phase of the inoculum for each experiment.
Abiotic Losses Run parallel abiotic controls (sterilized medium with the compound but no microorganisms) to account for any loss due to volatilization or adsorption to the flask.
Inadequate Mixing Ensure sufficient agitation to maintain a homogenous culture and improve the dispersion of the hydrocarbon.
Analytical Errors Verify your extraction and analytical methods (e.g., GC-MS) with known standards.
Check for sample loss during preparation.

Quantitative Data Summary

Due to the limited specific experimental data for this compound, the following table provides a comparative overview of expected trends in degradation based on general principles for branched alkanes.

Parameter n-Undecane (Linear Isomer) This compound Rationale
Relative Microbial Biodegradation Rate HigherLowerIncreased branching and steric hindrance reduce enzymatic accessibility.[1][2]
Relative Pyrolysis Rate LowerHigherBranching leads to the formation of more stable radical intermediates, facilitating cracking.[7][8][9][10]
Expected Major Microbial Oxidation Products Undecan-1-ol, Undecanal, Undecanoic acid2,2,5,6-Tetramethylheptan-1-ol, 2,2,5,6-Tetramethylheptanal, 2,2,5,6-Tetramethylheptanoic acidOxidation typically initiates at the least sterically hindered terminal methyl group.[3][4]
Heat of Combustion (kcal/mol) Lower (per CH₂ unit)Higher (overall, but isomers have slightly different values)Branched isomers can be slightly more stable than their linear counterparts.

Experimental Protocols

Protocol 1: Assessing Aerobic Microbial Degradation of this compound
  • Medium Preparation: Prepare a mineral salts medium (e.g., Bushnell-Haas broth) and dispense into sterile flasks.

  • Substrate Addition: Add this compound to the flasks to a final concentration of 100-500 mg/L. It can be added directly or dissolved in a minimal amount of a non-metabolizable, non-toxic solvent.

  • Inoculation: Inoculate the flasks with a pre-cultured microbial consortium or a pure strain known for hydrocarbon degradation. Include an uninoculated control to monitor abiotic losses.

  • Incubation: Incubate the flasks at an optimal temperature (e.g., 30°C) with shaking (e.g., 150 rpm) to ensure aeration and mixing.

  • Sampling: At regular intervals, withdraw samples for analysis.

  • Extraction: Extract the remaining this compound and any degradation products from the culture medium using a suitable organic solvent like hexane (B92381) or dichloromethane.

  • Analysis: Analyze the extracts using gas chromatography-mass spectrometry (GC-MS) to quantify the parent compound and identify metabolites.

Protocol 2: Evaluation of Pyrolytic Stability
  • Apparatus: Use a pyrolysis reactor, such as a quartz tube furnace, connected to a gas chromatograph (Py-GC).

  • Sample Preparation: Place a small, accurately weighed amount of this compound into a sample holder.

  • Pyrolysis: Heat the sample rapidly to the desired pyrolysis temperature (e.g., 500-800°C) in an inert atmosphere (e.g., helium or nitrogen).

  • Product Separation and Detection: The volatile pyrolysis products are swept directly into the GC for separation and then into a mass spectrometer for identification and quantification.

  • Data Analysis: Analyze the resulting chromatogram to determine the product distribution and the extent of degradation at different temperatures.

Visualizations

degradation_pathway TMH This compound Alcohol 2,2,5,6-Tetramethylheptan-1-ol TMH->Alcohol Monooxygenase Aldehyde 2,2,5,6-Tetramethylheptanal Alcohol->Aldehyde Alcohol Dehydrogenase Acid 2,2,5,6-Tetramethylheptanoic Acid Aldehyde->Acid Aldehyde Dehydrogenase BetaOx Further Degradation (β-oxidation) Acid->BetaOx

Caption: Hypothetical microbial degradation pathway of this compound.

experimental_workflow culture Prepare Microbial Culture/Catalyst incubation Incubate/Run Reaction under Controlled Conditions culture->incubation medium Prepare Reaction Medium/Chamber medium->incubation substrate Add this compound substrate->incubation sampling Collect Samples at Time Intervals incubation->sampling extraction Extract Analytes sampling->extraction analysis GC-MS/HPLC Analysis extraction->analysis data Quantify Degradation and Identify Products analysis->data

Caption: General experimental workflow for studying degradation.

References

Technical Support Center: Optimizing NMR for 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of 2,2,5,6-Tetramethylheptane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals acquire high-quality NMR data for this highly branched, non-polar molecule.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Due to the high degree of branching and symmetry in this compound, the ¹H and ¹³C NMR spectra are relatively simple. The protons on the aliphatic groups are highly shielded and will appear in the upfield region of the spectrum, typically between 0.7 and 1.5 ppm.[1] Similarly, the carbon signals will appear in the aliphatic region of the ¹³C NMR spectrum. Quaternary carbons, like the one at the C2 position, are generally more shielded and appear in the 30-40 ppm range.[1] The methylene (B1212753) (CH₂) and methine (CH) carbons will be slightly more deshielded.

Predicted Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
C1, C1', C1'' (3 x CH₃)~0.8-1.0~20-30Singlet
C2 (quaternary C)-~30-40-
C3 (CH₂)~1.1-1.3~25-35Triplet
C4 (CH₂)~1.1-1.3~25-35Triplet
C5 (CH)~1.4-1.6~35-45Multiplet
C6 (CH)~1.4-1.6~35-45Multiplet
C7, C7' (2 x CH₃)~0.8-1.0~15-25Doublet
C8 (CH₃)~0.8-1.0~15-25Doublet

Q2: Which deuterated solvent is best for this compound?

A2: this compound is a non-polar alkane, so it will be most soluble in non-polar deuterated solvents. The standard choice is deuterochloroform (CDCl₃).[2] If solubility is an issue, or if the residual solvent peak of CDCl₃ (around 7.26 ppm for ¹H) obscures signals of interest (which is unlikely for this aliphatic compound), benzene-d₆ can be a good alternative.[3]

Q3: How can I ensure accurate integration of the proton signals?

A3: For accurate quantification, ensure that the magnetization is fully recovered before each scan. This is achieved by setting the repetition time (acquisition time + relaxation delay) to be 5-7 times the longest T₁ relaxation time of the protons being measured.[4] For most protons in small molecules, a relaxation delay (D1) of 1-2 seconds is sufficient.[5]

Q4: The quaternary carbon signal (C2) is very weak or missing in my ¹³C NMR spectrum. Why?

A4: Quaternary carbons have no directly attached protons, which are the primary source of relaxation for other carbons.[5] This leads to very long spin-lattice relaxation times (T₁).[5][6] If the relaxation delay (D1) is too short, the magnetization of the quaternary carbon does not have enough time to return to equilibrium between pulses, resulting in a weak or absent signal.[6] To observe the quaternary carbon, you need to increase the relaxation delay.

Troubleshooting Guide

This section addresses common problems encountered during the NMR analysis of this compound.

Problem 1: Poor Signal-to-Noise Ratio (S/N)

Possible Causes:

  • Insufficient sample concentration.

  • Not enough scans acquired.

  • Incorrect receiver gain setting.

Solutions:

  • Increase Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typical. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[5]

  • Increase Number of Scans (NS): The signal-to-noise ratio is proportional to the square root of the number of scans.[4] Doubling the S/N requires quadrupling the number of scans.

  • Optimize Receiver Gain (RG): Use the automatic receiver gain setting (rga on Bruker systems) as a starting point. If you observe an "ADC overflow" error, the gain is too high and should be manually lowered.[7]

Problem 2: Broad NMR Peaks

Possible Causes:

  • Poor shimming of the magnetic field.

  • Inhomogeneous sample (e.g., undissolved material).

  • Sample concentration is too high.

Solutions:

  • Improve Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity. Poor shimming is a common cause of broad peaks.[3]

  • Ensure Complete Dissolution: Make sure your sample is fully dissolved in the deuterated solvent.[5] If necessary, filter the sample through a pipette with a cotton plug to remove any particulate matter.[2]

  • Reduce Concentration: If the sample is too concentrated, it can lead to increased viscosity and broader lines. Try diluting your sample.[3]

Problem 3: Missing Quaternary Carbon Signal

Possible Cause:

  • The relaxation delay (D1) is too short for the long T₁ of the quaternary carbon.

Solution:

  • Increase Relaxation Delay (D1): For quaternary carbons, T₁ values can be significantly longer than for protonated carbons.[5][6] Increase the D1 value to allow for full relaxation. A starting point could be 5-10 seconds, but it may need to be longer.

Experimental Protocols

Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃.[5] Filter the solution into a clean, dry 5 mm NMR tube.[2][5]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker).

    • Pulse Angle: 30-45 degrees.[5]

    • Relaxation Delay (D1): 1-2 seconds.[5]

    • Acquisition Time (AQ): Typically around 3 seconds.

    • Number of Scans (NS): 8-16 scans are usually sufficient for good S/N.

Optimized ¹³C NMR Acquisition for Observing Quaternary Carbons
  • Sample Preparation: Dissolve 50-100 mg of this compound in 0.6-0.7 mL of CDCl₃.[5] Filter the solution into a clean, dry 5 mm NMR tube.[2][5]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., zgpg30 on Bruker).

    • Pulse Angle: 30 degrees.

    • Relaxation Delay (D1): 5-10 seconds or longer. This is the critical parameter for observing the quaternary carbon.

    • Acquisition Time (AQ): 1-2 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will likely be necessary to achieve a good signal-to-noise ratio for the quaternary carbon.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample filter Filter Solution dissolve->filter tube Transfer to NMR Tube filter->tube insert Insert Sample tube->insert lock Lock insert->lock shim Shim lock->shim set_params Set Parameters shim->set_params acquire Acquire Data set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

troubleshooting_logic cluster_broad Broad Peaks cluster_sn Low S/N cluster_missing Missing Quaternary C start Poor Quality Spectrum check_shim Re-shim start->check_shim inc_scans Increase Scans start->inc_scans inc_d1 Increase D1 start->inc_d1 check_sol Check Solubility check_shim->check_sol check_conc Check Concentration check_sol->check_conc inc_conc Increase Concentration inc_scans->inc_conc check_rg Check Receiver Gain inc_conc->check_rg

Caption: A logical troubleshooting guide for common NMR spectral issues.

References

Technical Support Center: Mass Spectrometry of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2,2,5,6-tetramethylheptane in mass spectrometry applications.

Understanding the Mass Spectrometry of this compound

This compound is a highly branched, non-polar alkane. Its structure significantly influences its behavior during mass spectrometry analysis, particularly when using electron ionization (EI). Due to the molecule's structure, the molecular ion (the intact molecule with one electron removed) is often unstable and may be of very low abundance or completely absent in the resulting spectrum.[1][2] The fragmentation pattern is typically dominated by cleavage at the branching points, which leads to the formation of more stable secondary and tertiary carbocations.[2][3][4][5] The most abundant peak in the spectrum, known as the base peak, will likely correspond to the most stable carbocation that can be formed.

Predicted Fragmentation Pattern

Frequently Asked Questions (FAQs)

Q1: Why can't I see the molecular ion peak for this compound?

A1: The molecular ion peak for highly branched alkanes like this compound is often very weak or entirely absent in electron ionization (EI) mass spectrometry.[1][4] This is because the energy from the ionization process is sufficient to cause immediate fragmentation of the unstable molecular ion.[1] The molecule preferentially breaks apart at the branching points to form more stable carbocation fragments.[2][3]

Q2: What are the expected major fragments for this compound?

A2: Fragmentation will be driven by the formation of stable carbocations. The primary cleavage points are expected to be around the C2, C5, and C6 positions. The table below summarizes the predicted major fragment ions.

Q3: What ionization technique is best for determining the molecular weight of this compound?

A3: For determining the molecular weight of highly branched alkanes where the molecular ion is absent in EI-MS, a "soft" ionization technique like Chemical Ionization (CI) is recommended.[3] CI is less energetic and typically results in a prominent protonated molecule [M+H]+, allowing for confident molecular weight determination with minimal fragmentation.

Q4: What are common sources of contamination when analyzing alkanes?

A4: Common contaminants in GC-MS analysis of alkanes include residual cleaning solvents (e.g., acetone, methanol), foreline pump oil, fingerprints from improper handling of parts, and bleed from the GC column or septum. It is also possible for hydrocarbons from the gas supply line to contaminate the system.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: No Signal or Very Weak Signal
Possible Cause Troubleshooting Steps
Improper GC-MS Method Parameters - Verify Injection Parameters: Ensure the injector temperature is appropriate for the volatility of this compound (a good starting point is 250°C). Check the injection volume and split ratio; a splitless injection may be necessary for trace-level analysis. - Check GC Oven Program: The initial oven temperature should be low enough to allow for proper focusing of the analyte on the column. A temperature ramp should be used to ensure elution. - Confirm MS Settings: Ensure the mass spectrometer is in the correct ionization mode (EI for fragmentation analysis, CI for molecular weight). Verify that the detector is on and the mass range being scanned includes the expected fragments.
System Contamination or Activity - Check for Active Sites: Alkanes are generally not susceptible to active sites, but if derivatized, this can be an issue. For general system health, ensure the inlet liner is clean and deactivated. - Bake Out the System: If contamination is suspected, bake out the GC column and clean the ion source according to the manufacturer's instructions.
Instrument Malfunction - Check for Leaks: Air leaks in the GC or MS system can significantly reduce sensitivity. Perform a leak check. - Verify Gas Flow: Ensure the carrier gas (typically helium) is flowing at the correct rate. - Check Filament: In EI mode, a burnt-out filament will result in no ionization and therefore no signal. Check the filament status.
Issue 2: Unexpected Peaks in the Spectrum
Possible Cause Troubleshooting Steps
Contamination - Run a Blank: Inject a solvent blank to identify peaks originating from the solvent or the system. - Identify Contaminant Source: Common contaminants and their characteristic ions are listed in the table below. This can help pinpoint the source of the contamination (e.g., pump oil, column bleed). - Clean the System: Based on the suspected source, clean the relevant components (e.g., replace the septum, clean the inlet, bake out the column).
Co-eluting Impurities - Improve Chromatographic Resolution: Modify the GC oven temperature program (e.g., use a slower ramp rate) to better separate the analyte from any impurities in the sample. - Check Sample Purity: If possible, verify the purity of the this compound standard or sample using another analytical technique.
Issue 3: Poor Peak Shape (e.g., Tailing or Fronting)
Possible Cause Troubleshooting Steps
Improper Column Installation - Reinstall the Column: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the MS transfer line to avoid dead volume.
Column Overload - Reduce Injection Volume/Concentration: Injecting too much sample can lead to peak fronting. Dilute the sample or increase the split ratio.
Inappropriate GC Conditions - Optimize Initial Temperature: If the initial oven temperature is too high, it can cause poor focusing of the analyte on the column, leading to broad or split peaks.

Data Presentation

Table 1: Predicted Major Fragment Ions for this compound (C₁₁H₂₄, MW = 156.31)
m/zProposed Fragment IonStructureNotes
141[C₁₀H₂₁]⁺Loss of a methyl radical (-CH₃)Likely low abundance.
99[C₇H₁₅]⁺Cleavage at C4-C5, loss of isobutyl radicalFormation of a secondary carbocation.
85[C₆H₁₃]⁺Cleavage at C3-C4, loss of a C₅H₁₁ radicalFormation of a tertiary carbocation. This is a likely candidate for the base peak.
71[C₅H₁₁]⁺Cleavage at C2-C3, loss of a C₆H₁₃ radicalFormation of a tertiary carbocation. Also a strong candidate for a major peak.
57[C₄H₉]⁺tert-Butyl cationA very stable tertiary carbocation, expected to be a prominent peak.
43[C₃H₇]⁺Isopropyl cationA stable secondary carbocation, also expected to be present.

Note: This table is based on predicted fragmentation patterns for branched alkanes. The relative abundances of these ions will determine the final appearance of the mass spectrum.

Table 2: Common GC-MS Contaminants and Their Characteristic Ions
m/z RatiosCompound/ClassLikely Source
18, 28, 32, 44Water, Nitrogen, Oxygen, CO₂Air leak in the system
73, 147, 207, 281, 355, 429PolysiloxanesGC column bleed, septum bleed
43, 58AcetoneCleaning solvent
78BenzeneCleaning solvent
149, 279Phthalates (plasticizers)Plastic labware, gloves
Series of peaks 14 amu apartHydrocarbonsForeline pump oil, contaminated gas lines

Experimental Protocols

Standard GC-MS Protocol for Volatile Alkane Analysis

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of 1 mg/mL.

    • Perform serial dilutions to create working standards at the desired concentrations (e.g., 1-100 µg/mL).

  • GC-MS Instrument Parameters:

    • GC System:

      • Injector: Split/Splitless, 250°C

      • Injection Volume: 1 µL

      • Split Ratio: 20:1 (can be adjusted or run in splitless mode for higher sensitivity)

      • Carrier Gas: Helium, constant flow rate of 1.0-1.2 mL/min

      • Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended. Typical dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

      • Oven Program:

        • Initial temperature: 40°C, hold for 2 minutes.

        • Ramp: 10°C/min to 280°C.

        • Hold: 5 minutes at 280°C.

    • MS System:

      • Ion Source: Electron Ionization (EI)

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Electron Energy: 70 eV

      • Mass Scan Range: m/z 35-400

      • Solvent Delay: 3-4 minutes (to prevent the solvent peak from damaging the detector)

  • Analysis Sequence:

    • Inject a solvent blank to verify system cleanliness.

    • Inject the prepared standards to generate a calibration curve and determine the retention time of this compound.

    • Inject the unknown samples.

    • Inject a standard periodically to check for instrument drift.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Examine the mass spectrum of the peak and compare it to the expected fragmentation pattern.

    • Quantify the analyte using the calibration curve generated from the standards.

Visualizations

G Troubleshooting Workflow for Mass Spectrometer Signal Issues start Start: Signal Issue Observed (No/Weak Signal, Unexpected Peaks) check_method 1. Review GC-MS Method - Injector Temp - Oven Program - MS Settings start->check_method method_ok Method Parameters Correct? check_method->method_ok adjust_method Adjust Method Parameters & Re-run Sample method_ok->adjust_method No check_system 2. Check for System Contamination - Run Solvent Blank method_ok->check_system Yes adjust_method->check_method system_clean System is Clean? check_system->system_clean clean_system Identify Contaminant Source & Perform Maintenance (Clean source, Bake column) system_clean->clean_system No check_hardware 3. Investigate Hardware - Perform Leak Check - Verify Gas Flow - Check Filament/Detector system_clean->check_hardware Yes clean_system->check_system hardware_ok Hardware Functioning Correctly? check_hardware->hardware_ok repair_hardware Repair/Replace Faulty Hardware Component hardware_ok->repair_hardware No end End: Issue Resolved hardware_ok->end Yes repair_hardware->check_hardware

Caption: A logical workflow for troubleshooting common GC-MS signal issues.

G Predicted EI Fragmentation of this compound parent This compound [M]⁺˙ m/z = 156 frag_99 [C₇H₁₅]⁺ m/z = 99 parent->frag_99 - C₄H₉• frag_85 [C₆H₁₃]⁺ m/z = 85 parent->frag_85 - C₅H₁₁• frag_71 [C₅H₁₁]⁺ m/z = 71 parent->frag_71 - C₆H₁₃• frag_57 [C₄H₉]⁺ m/z = 57 parent->frag_57 - C₇H₁₅•

Caption: Predicted major fragmentation pathways for this compound.

References

Technical Support Center: Drying of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the removal of water from 2,2,5,6-Tetramethylheptane.

Troubleshooting Guide

This section addresses common issues encountered during the drying process for this compound in a question-and-answer format.

Q1: What are the primary methods for removing water from this compound?

A1: The two primary methods for drying this compound are treatment with a drying agent and distillation. The choice of method depends on the initial water content, the required level of dryness, and the scale of the experiment. For many applications, using a solid drying agent is sufficient.[1][2][3] For highly sensitive reactions requiring an anhydrous solvent, distillation, often in the presence of a drying agent, is recommended.[4][5]

Q2: How do I select the appropriate solid drying agent for this compound?

A2: For a non-polar solvent like this compound, several drying agents are suitable. The selection can be based on the required speed, capacity (amount of water it can absorb), and the desired final water content. Reactive drying agents like sodium metal or calcium hydride offer the highest degree of dryness but require more careful handling.[2][6]

Data Presentation: Comparison of Common Drying Agents for Alkanes

Drying AgentCapacitySpeedIntensity (Final H₂O)Suitability for this compound
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)HighSlowLowGood for pre-drying or when speed is not critical.[7][8][9]
Anhydrous Magnesium Sulfate (MgSO₄)HighFastMediumA good general-purpose drying agent.[7][8]
Anhydrous Calcium Chloride (CaCl₂)HighMediumHighEffective, but may form complexes with some compounds.[6][7]
Anhydrous Calcium Sulfate (Drierite®)LowFastHighA good general-purpose drying agent, often with an indicator.[7]
Molecular Sieves (3Å or 4Å)MediumMediumVery HighExcellent for achieving very low water content and for storage.[1][10]
Calcium Hydride (CaH₂)LowMediumVery HighHighly effective, reacts with water to produce H₂ gas. Use with caution.[2][6]
Sodium Metal (Na)LowFastVery HighExtremely effective, but highly reactive. For use with non-halogenated alkanes only.[2][4]

Q3: My solid drying agent is clumping together at the bottom of the flask. What should I do?

A3: Clumping of the drying agent is a visual indication that it has become saturated with water. To continue the drying process, you should add more of the drying agent until some of it remains free-flowing in the solvent.[9] For efficient drying, gently swirl the flask to ensure the new drying agent comes into contact with the solvent.

Q4: Can distillation be used to remove water from this compound?

A4: Yes, distillation is an effective method for removing water.[5]

  • Simple Distillation: If this compound and water are present as separate phases, simple distillation can be used. The lower boiling component will distill first. However, alkanes and water are largely immiscible.[11]

  • Azeotropic Distillation: This technique is used when a mixture forms an azeotrope (a mixture with a constant boiling point).[12][13] Toluene is often added as an entrainer to form a low-boiling azeotrope with water, which is then distilled off.[14][15] This is particularly useful for removing trace amounts of water to achieve a very dry solvent.[14]

Q5: My experiment is highly sensitive to moisture. How can I ensure my this compound is anhydrous?

A5: For applications requiring exceptionally dry solvent, a combination of methods is recommended. First, pre-dry the this compound with a high-capacity drying agent like anhydrous sodium sulfate. Decant the solvent and then distill it from a high-intensity drying agent such as calcium hydride or sodium metal (with benzophenone (B1666685) indicator).[2][4][6] The distilled solvent should then be stored over activated molecular sieves under an inert atmosphere (e.g., nitrogen or argon).[4]

Experimental Protocols

Protocol 1: Drying with Anhydrous Magnesium Sulfate

  • Place the this compound in a dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate (approximately 1-2 g per 100 mL of solvent).

  • Gently swirl the flask. Observe the drying agent. If it clumps together, add more anhydrous magnesium sulfate in small portions until some of the powder remains free-flowing.

  • Allow the mixture to stand for at least 15-20 minutes.

  • Separate the dried solvent from the drying agent by decanting or filtering.

Protocol 2: Drying with Molecular Sieves

  • Activate the molecular sieves (3Å or 4Å) by heating them in a laboratory oven at 300-400°C under vacuum for at least 3 hours.

  • Allow the sieves to cool to room temperature in a desiccator.

  • Add the activated molecular sieves to the this compound (approximately 5-10% of the solvent volume).[1]

  • Seal the container and allow it to stand for several hours, preferably overnight, to achieve a low water content.

  • The solvent can be used directly from the storage container by carefully decanting or using a syringe.

Protocol 3: Distillation from a Drying Agent

Safety Note: This procedure should be performed in a well-ventilated fume hood. Ensure that the distillation apparatus is assembled correctly and is open to the atmosphere (or an inert gas line) to prevent pressure buildup. Never use sodium metal with halogenated solvents.[4]

  • Pre-dry the this compound with a suitable drying agent like anhydrous calcium chloride.

  • Set up a distillation apparatus.

  • Place the pre-dried this compound and a fresh portion of a high-intensity drying agent (e.g., calcium hydride) in the distillation flask.

  • Heat the flask to the boiling point of the this compound.

  • Discard the first 5-10% of the distillate, as it may contain volatile impurities or residual water.[1]

  • Collect the main fraction of the distillate in a dry receiving flask.

  • Stop the distillation when about 5-10% of the solvent remains in the distillation flask.[1]

  • Store the dried solvent over activated molecular sieves.

Mandatory Visualizations

DryingMethodSelection start Start: Wet this compound level What level of dryness is required? start->level general General Purpose level->general Routine Use anhydrous Anhydrous Conditions level->anhydrous High-Sensitivity Rxn drying_agent Use Solid Drying Agent (e.g., MgSO₄, Na₂SO₄) general->drying_agent distillation Distillation from a High-Intensity Drying Agent (e.g., CaH₂) anhydrous->distillation storage Store over Molecular Sieves drying_agent->storage distillation->storage

Caption: Decision workflow for selecting a drying method.

SolidDryingWorkflow start Start: Wet Solvent add_agent Add Anhydrous Drying Agent start->add_agent swirl Swirl Mixture add_agent->swirl check_clumping Does the agent clump together? swirl->check_clumping check_clumping->add_agent Yes wait Allow to stand for 15-20 minutes check_clumping->wait No separate Decant or Filter wait->separate end End: Dry Solvent separate->end AzeotropicDistillationConcept mixture Initial Mixture This compound + H₂O add_entrainer Add Entrainer (e.g., Toluene) mixture->add_entrainer distillation Distillation Heat add_entrainer->distillation:f0 vapor Vapor Phase Low-Boiling Azeotrope (Toluene-H₂O) distillation:f1->vapor:f0 product Dry this compound (in distillation flask) distillation->product Remains condenser Condense vapor:f1->condenser separation Separation Water Layer Toluene Layer (recycled) condenser->separation:f0

References

Technical Support Center: Industrial Scale-Up of 2,2,5,6-Tetramethylheptane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale-up of 2,2,5,6-Tetramethylheptane production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the industrial production of this compound?

A1: The two main industrial synthesis routes for this compound are:

  • Friedel-Crafts Alkylation: This method involves the alkylation of a heptane (B126788) isomer or a related hydrocarbon with a methylating agent, such as methyl chloride or dimethyl sulfate, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

  • Catalytic Isomerization: This process involves the skeletal rearrangement of a less branched C11 alkane isomer over a solid acid catalyst, often a zeolite or a sulfated metal oxide, to form the more highly branched this compound.[1]

Q2: What are the most common challenges encountered during the scale-up of these synthesis methods?

A2: Key challenges include:

  • Side Reactions: Formation of undesired isomers and fragmentation products, which complicates purification.

  • Catalyst Deactivation: Catalysts can lose activity due to coking (carbon deposition) or poisoning by impurities in the feedstock.[2][3]

  • Heat Management: Both alkylation and isomerization reactions are often exothermic, requiring efficient heat removal to prevent temperature runaways and control product distribution.

  • Product Separation: Separating the target isomer from a complex mixture of other C11 alkanes with similar boiling points is a significant challenge.[4][5]

  • Corrosion: The use of strong acid catalysts can lead to corrosion of reactor vessels and associated equipment.

Q3: How can the formation of undesirable side products be minimized?

A3: Strategies to minimize side products include:

  • Optimization of Reaction Conditions: Carefully controlling temperature, pressure, and reactant ratios can favor the formation of the desired product.[6]

  • Catalyst Selection: Choosing a catalyst with the appropriate acidity and pore structure can enhance selectivity.

  • Feedstock Purity: Using high-purity starting materials can prevent side reactions caused by contaminants.

Q4: What are the safety considerations for the industrial production of this compound?

A4: Safety is paramount and involves:

  • Handling of Hazardous Materials: Both the reactants (e.g., flammable hydrocarbons, corrosive acids) and the product require careful handling in well-ventilated areas with appropriate personal protective equipment (PPE).

  • Process Safety Management: Implementing robust safety protocols to manage risks associated with high pressures, temperatures, and flammable substances.

  • Emergency Preparedness: Having clear procedures for handling spills, leaks, and other potential emergencies.

Troubleshooting Guides

Friedel-Crafts Alkylation Route
Issue Possible Cause Troubleshooting Steps
Low Yield of this compound Inactive or insufficient catalyst.Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and used in the correct stoichiometric amount.
Non-optimal reaction temperature.Optimize the temperature; lower temperatures may reduce side reactions but also decrease the reaction rate, while higher temperatures can lead to cracking.
Poor mixing of reactants.Ensure efficient agitation to promote contact between the catalyst and reactants, especially in a multiphase system.
Formation of Multiple Isomers Carbocation rearrangement.Use a catalyst and conditions that favor the desired methylation pattern and minimize isomerization of the heptane backbone. Consider using a more selective alkylating agent if possible.
Polyalkylation.Use a molar excess of the hydrocarbon substrate relative to the alkylating agent to reduce the likelihood of multiple methyl groups being added.
Product Darkening or Charring Excessive reaction temperature or localized hot spots.Improve heat dissipation from the reactor. Consider a slower addition rate of the alkylating agent or catalyst to control the exotherm.
Difficult Product Purification Formation of close-boiling isomers.Employ high-efficiency fractional distillation. Consider adsorptive separation techniques using molecular sieves that can differentiate between branched isomers.[4][5]
Catalytic Isomerization Route
Issue Possible Cause Troubleshooting Steps
Low Conversion of Starting Alkane Catalyst deactivation by coking.Regenerate the catalyst by controlled combustion of the coke deposits. Optimize process conditions (e.g., lower temperature, higher hydrogen pressure) to minimize coke formation.[3]
Catalyst poisoning by sulfur or nitrogen compounds in the feed.Pretreat the feedstock to remove catalyst poisons.
Insufficient reaction temperature.Increase the reactor temperature to enhance the rate of isomerization, but be mindful of the increased potential for cracking at higher temperatures.[7]
High Yield of Cracked Products (Lighter Alkanes) Excessive catalyst acidity or high reaction temperature.Use a catalyst with optimized acidity. Lower the reaction temperature to favor isomerization over cracking.[7][8]
Rapid Catalyst Deactivation High concentration of olefins in the feed, which are precursors to coke.Ensure the feedstock is properly hydrotreated to saturate any olefins.
Inadequate hydrogen partial pressure.Increase the hydrogen-to-hydrocarbon ratio to suppress coke formation and promote catalyst stability.
Inconsistent Product Quality Fluctuations in feed composition or process conditions.Implement robust process control to maintain stable temperature, pressure, and feed rates.

Data Presentation

Table 1: Representative Process Parameters for this compound Synthesis

ParameterFriedel-Crafts Alkylation (Estimated)Catalytic Isomerization (Estimated)
Catalyst AlCl₃Pt on Chlorided Alumina or Zeolite
Temperature 0 - 70 °C150 - 250 °C
Pressure 1 - 5 atm10 - 30 atm
Reactant Ratio Heptane Isomer : Methylating Agent (e.g., 5:1 molar)H₂ : Hydrocarbon (e.g., 2:1 molar)
Typical Yield 40 - 60%70 - 85% (of isomerate)
Purity (Post-Purification) >95%>98%

Note: The values in this table are estimates based on general principles of these reaction types and may vary depending on the specific process and catalyst used.

Experimental Protocols

Protocol 1: Laboratory-Scale Friedel-Crafts Alkylation for this compound Synthesis

Objective: To synthesize this compound via Friedel-Crafts alkylation of a suitable heptane isomer with a methylating agent.

Materials:

  • Heptane isomer (e.g., 2,2-dimethylpentane)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Methyl chloride (or other suitable methylating agent)

  • Anhydrous solvent (e.g., dichloromethane)

  • Ice-water bath

  • Quenching solution (e.g., cold dilute HCl)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap.

  • Charge the flask with the heptane isomer and the anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the flask in an ice-water bath.

  • Carefully add anhydrous AlCl₃ to the stirred solution in portions.

  • Slowly add the methylating agent from the dropping funnel to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to isolate this compound.

Protocol 2: Laboratory-Scale Catalytic Isomerization to Produce this compound

Objective: To produce this compound by the isomerization of a C11 alkane over a solid acid catalyst.

Materials:

  • C11 n-alkane or a less branched isomer

  • Solid acid catalyst (e.g., Pt/Al₂O₃-Cl)

  • High-pressure fixed-bed reactor system

  • Hydrogen gas

Procedure:

  • Load the catalyst into the fixed-bed reactor.

  • Activate the catalyst in situ by heating under a flow of hydrogen at a specified temperature.

  • Introduce the liquid alkane feed and hydrogen gas into the reactor at the desired pressure and flow rates.

  • Maintain the reactor at the target isomerization temperature.

  • Collect the reactor effluent, which will be a mixture of isomers.

  • Analyze the product mixture using gas chromatography (GC) to determine the composition and yield of this compound.

  • Separate the desired product from the isomerate using high-efficiency fractional distillation or preparative chromatography.

Visualizations

experimental_workflow_alkylation start Start reactants Charge Reactor with Heptane Isomer & Solvent start->reactants catalyst Add Anhydrous AlCl₃ Catalyst reactants->catalyst alkylation Slowly Add Methylating Agent catalyst->alkylation reaction Stir at Room Temperature alkylation->reaction quench Quench with Ice/HCl reaction->quench separation Separate Organic Layer quench->separation wash Wash with Water & Brine separation->wash dry Dry with Na₂SO₄ wash->dry evaporate Solvent Removal dry->evaporate purify Fractional Distillation evaporate->purify product This compound purify->product

Caption: Experimental workflow for Friedel-Crafts alkylation synthesis.

troubleshooting_low_yield start Low Yield in Alkylation Reaction catalyst_check Is the Catalyst Anhydrous & Active? start->catalyst_check temp_check Is the Reaction Temperature Optimal? catalyst_check->temp_check Yes use_fresh_catalyst Use Fresh, Anhydrous Catalyst catalyst_check->use_fresh_catalyst No mixing_check Is Reactant Mixing Efficient? temp_check->mixing_check Yes optimize_temp Adjust Temperature (Monitor Side Reactions) temp_check->optimize_temp No reagent_check Are Reactant Ratios Correct? mixing_check->reagent_check Yes improve_agitation Increase Stirring Rate or Use Baffles mixing_check->improve_agitation No adjust_ratio Use Excess Hydrocarbon Substrate reagent_check->adjust_ratio No end Yield Improved reagent_check->end Yes use_fresh_catalyst->end optimize_temp->end improve_agitation->end adjust_ratio->end

Caption: Troubleshooting logic for low yield in Friedel-Crafts alkylation.

References

Technical Support Center: Synthesis of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 2,2,5,6-tetramethylheptane. Given the steric hindrance of the target molecule, synthesis can be challenging, with several potential side reactions. The primary route discussed involves a Grignard reaction followed by dehydration and hydrogenation, a common strategy for constructing highly branched alkanes.

Troubleshooting Guide

Question: My Grignard reaction yield for the tertiary alcohol precursor is very low. What are the likely causes?

Answer: Low yields in Grignard reactions, especially with sterically hindered ketones, are common and can be attributed to several side reactions:

  • Enolization of the Ketone: The Grignard reagent can act as a base instead of a nucleophile, abstracting an alpha-proton from the ketone to form an enolate.[1][2] After acidic workup, this regenerates the starting ketone, thus reducing the yield of the desired alcohol. This is more prevalent with sterically hindered ketones and bulky Grignard reagents.[2]

  • Reduction of the Ketone: If the Grignard reagent possesses a beta-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered transition state.[1][3] This results in the formation of an alkene byproduct from the Grignard reagent and the undesired secondary alcohol.

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, leading to the formation of a symmetrical alkane byproduct.

  • Reaction with Water: Grignard reagents are highly reactive with water. Inadequate drying of glassware or solvents will quench the Grignard reagent, reducing the amount available for reaction with the ketone.

Question: I am observing a significant amount of starting ketone in my product mixture after workup. How can I minimize this?

Answer: The recovery of the starting ketone is a strong indication that enolization is a major side reaction.[1] To minimize this, consider the following:

  • Lower Reaction Temperature: Running the reaction at a lower temperature can favor the nucleophilic addition over the enolization pathway.

  • Use of a Different Organometallic Reagent: Organolithium reagents are generally more reactive and less prone to enolization than Grignard reagents. However, they are also stronger bases, so careful selection is necessary.

  • Change of Solvent: The choice of solvent can influence the reaction pathway. While typically performed in diethyl ether or THF, exploring other ethereal solvents might alter the reactivity.

Question: My final product after dehydration and hydrogenation is a mixture of isomers. How can I improve the selectivity?

Answer: The formation of isomeric alkanes can result from rearrangements during the dehydration step. The tertiary alcohol precursor can dehydrate to form multiple alkene isomers, which upon hydrogenation, will lead to a mixture of alkane products.

  • Choice of Dehydration Agent: Strong acids like sulfuric or phosphoric acid can promote carbocation rearrangements. Using a milder dehydration agent, such as iodine or a Martin sulfurane, might provide better selectivity for the desired alkene intermediate.

  • Purification of the Intermediate Alkene: If possible, purifying the desired alkene isomer before the hydrogenation step will ensure the formation of a single final product.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A common approach for synthesizing highly branched alkanes involves a Grignard reaction to create the carbon skeleton, followed by dehydration and hydrogenation. For this compound, a possible route is the reaction of sec-butylmagnesium bromide with pinacolone (B1678379) (3,3-dimethyl-2-butanone) to form the tertiary alcohol 2,2,3,4,4-pentamethyl-3-pentanol. This alcohol is then dehydrated to form a mixture of alkenes, which are subsequently hydrogenated to yield the final product.

Q2: What are the main side products I should expect?

A2: In the Grignard reaction step, the primary side products are the starting ketone (from enolization), a secondary alcohol (from reduction), and coupled alkanes from the Grignard reagent (Wurtz-type coupling).[1][2][3] The dehydration step may produce isomeric alkenes.

Q3: How can I purify the final this compound product?

A3: Purification can be challenging due to the similar boiling points of the desired product and potential isomeric alkane byproducts. Fractional distillation is the most common method. High-performance gas chromatography (HPGC) can be used for analytical separation and, on a larger scale, preparative GC can be employed for purification.

Q4: Are there alternative synthetic routes to avoid these side reactions?

A4: Yes, organocuprate (Gilman) reagents can be an alternative to Grignard reagents for coupling reactions.[4][5] For instance, the reaction of a suitable organocuprate with a tertiary alkyl halide could potentially form the desired carbon skeleton with fewer rearrangement and elimination side reactions compared to Wurtz or Grignard reactions with hindered substrates. However, the preparation of the necessary precursors for this route can also be complex.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the synthesis of this compound via the Grignard route, highlighting the impact of side reactions on the overall yield.

StepReactionReagentsDesired Product Yield (%)Major Side Product(s)Side Product Yield (%)
1Grignard Reactionsec-butylmagnesium bromide, Pinacolone40-60%Starting Ketone, Secondary Alcohol20-30% (Ketone), 10-15% (Alcohol)
2DehydrationH₂SO₄, heat80-90% (total alkenes)Isomeric AlkenesVaries
3HydrogenationH₂, Pd/C>95%-<5%

Experimental Protocols

Protocol 1: Synthesis of 2,2,3,4,4-Pentamethyl-3-pentanol (Grignard Step)

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.

  • Grignard Reagent Formation: Magnesium turnings are placed in the flask. A solution of sec-butyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of pinacolone in anhydrous diethyl ether is added dropwise with continuous stirring.

  • Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Protocol 2: Dehydration of 2,2,3,4,4-Pentamethyl-3-pentanol

  • Apparatus Setup: A round-bottom flask equipped with a distillation apparatus.

  • Reaction: The crude tertiary alcohol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid) or iodine.

  • Product Collection: The mixture is heated, and the resulting alkene/water azeotrope is distilled off. The organic layer of the distillate is separated, washed with a sodium bicarbonate solution and water, dried, and can be further purified by distillation.

Protocol 3: Hydrogenation of the Alkene Mixture

  • Apparatus Setup: A high-pressure hydrogenation vessel (Parr shaker) or a flask equipped with a balloon of hydrogen.

  • Reaction: The alkene mixture is dissolved in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate), and a catalytic amount of palladium on carbon (10% Pd/C) is added.

  • Hydrogenation: The vessel is purged with hydrogen, and the reaction is stirred under a positive pressure of hydrogen until the uptake of hydrogen ceases.

  • Workup: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude this compound, which can be purified by fractional distillation.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation sec-butyl bromide sec-butyl bromide Grignard_Reagent sec-butylmagnesium bromide sec-butyl bromide->Grignard_Reagent + Mg, Et2O Mg Mg Pinacolone Pinacolone Tertiary_Alcohol 2,2,3,4,4-Pentamethyl-3-pentanol Pinacolone->Tertiary_Alcohol Grignard_Reagent->Tertiary_Alcohol + Pinacolone Alkene_Mixture Alkene Mixture Tertiary_Alcohol->Alkene_Mixture H+, heat Final_Product This compound Alkene_Mixture->Final_Product H2, Pd/C

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Grignard_Reagent sec-butylmagnesium bromide Desired_Product Tertiary Alcohol Grignard_Reagent->Desired_Product Nucleophilic Attack Enolization Enolization -> Recovered Ketone Grignard_Reagent->Enolization Acts as Base Reduction Reduction -> Secondary Alcohol Grignard_Reagent->Reduction Hydride Transfer Wurtz_Coupling Wurtz Coupling -> Dimerized Alkane Grignard_Reagent->Wurtz_Coupling Self-Coupling Pinacolone Pinacolone Pinacolone->Desired_Product Pinacolone->Enolization Pinacolone->Reduction

Caption: Main and side reactions in the Grignard step.

Troubleshooting_Workflow Start Low Yield of Tertiary Alcohol Check_Ketone Significant starting ketone recovered? Start->Check_Ketone Check_Alcohol Secondary alcohol detected? Check_Ketone->Check_Alcohol No Sol_Enolization Issue: Enolization - Lower reaction temp - Use organolithium reagent Check_Ketone->Sol_Enolization Yes Check_Moisture Strictly anhydrous conditions? Check_Alcohol->Check_Moisture No Sol_Reduction Issue: Reduction - Use Grignard w/o β-H Check_Alcohol->Sol_Reduction Yes Sol_Moisture Issue: Reagent Quenching - Flame-dry glassware - Use anhydrous solvents Check_Moisture->Sol_Moisture No End Improved Yield Check_Moisture->End Yes Sol_Enolization->End Sol_Reduction->End Sol_Moisture->End

Caption: Troubleshooting workflow for low Grignard reaction yield.

References

Enhancing the resolution of 2,2,5,6-Tetramethylheptane isomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomer Resolution

Product Focus: Resolution of 2,2,5,6-Tetramethylheptane Isomers

Welcome to the technical support center for the resolution of this compound isomers. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of these challenging non-polar compounds.

Troubleshooting Guide

This section addresses common issues encountered during the chromatographic separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomeric Peaks

  • Question: My chromatogram shows broad, overlapping peaks for the this compound isomers. How can I improve the resolution?

  • Answer: Achieving baseline separation for structurally similar, non-polar isomers is often challenging. Several factors in your gas chromatography (GC) method can be optimized.

    • Lower the Temperature Ramp Rate: A slower temperature ramp in your GC oven program allows for more interaction between the analytes and the stationary phase, which can significantly enhance separation. For example, reducing the ramp rate from 10°C/min to 2°C/min can often resolve closely eluting peaks.

    • Optimize the Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects chromatographic efficiency. Ensure your flow rate is set to the optimal velocity for your column's internal diameter. Deviating from the optimum can lead to band broadening and decreased resolution.

    • Select an Appropriate Stationary Phase: For non-polar compounds like branched alkanes, a non-polar or slightly polar stationary phase is recommended. A dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) capillary column is a good starting point. For challenging separations, consider a more specialized stationary phase.

    • Increase Column Length: A longer column provides more theoretical plates, leading to better separation efficiency and resolution. If you are using a 30m column, consider switching to a 60m column with the same internal diameter and stationary phase.

Issue 2: Peak Tailing or Asymmetrical Peak Shape

  • Question: The peaks for my isomers are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is often indicative of active sites within the GC system or issues with the sample introduction.

    • Check for Active Sites: Active sites, such as exposed silanol (B1196071) groups in the inlet liner, column, or detector, can cause polar-like interactions with analytes, leading to tailing. Deactivated liners and columns are crucial. If you suspect contamination, bake out the column according to the manufacturer's instructions or trim the first few centimeters from the column inlet.

    • Injection Technique: An improper injection technique, such as injecting too slowly, can cause the sample to spread out before reaching the column, resulting in broader, tailing peaks. Ensure a fast and smooth injection.

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try diluting your sample or reducing the injection volume.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my this compound isomers are shifting between runs. What is causing this instability?

  • Answer: Retention time stability is critical for reliable peak identification. Fluctuations are typically caused by instability in flow, temperature, or pressure.

    • Check for Leaks: A leak in the system, particularly around the septum, column fittings, or gas lines, can cause fluctuations in the carrier gas flow rate and lead to shifting retention times. Use an electronic leak detector to systematically check all connections.

    • Ensure Stable Oven Temperature: Verify that your GC oven is maintaining a stable temperature and that the programmed ramp is consistent. Even small variations can affect retention times.

    • Carrier Gas Purity and Pressure: Ensure a consistent and high-purity carrier gas supply. Fluctuations in the head pressure from the gas cylinder or regulator can affect the flow rate.

Frequently Asked Questions (FAQs)

  • Q1: What are the isomers of this compound?

    • A1: this compound has two chiral centers at the C5 and C6 positions. This gives rise to four possible stereoisomers: (5R,6R), (5S,6S), (5R,6S), and (5S,6R). The (5R,6R) and (5S,6S) isomers are enantiomers, as are the (5R,6S) and (5S,6R) isomers. The pairs ((5R,6R)/(5R,6S)) and ((5S,6S)/(5S,6R)), for example, are diastereomers.

  • Q2: Which analytical technique is best suited for separating these isomers?

    • A2: Chiral Gas Chromatography (GC) is the most effective technique for separating the stereoisomers of volatile compounds like this compound. This requires a GC system equipped with a chiral stationary phase column.

  • Q3: Can I use High-Performance Liquid Chromatography (HPLC) for this separation?

    • A3: While HPLC can be used for chiral separations, it is generally less common for non-polar, volatile alkanes. Normal-phase chiral HPLC with a non-polar mobile phase could potentially work, but GC is typically the method of choice due to the volatility of the compound.

  • Q4: How do I prepare my sample for analysis?

    • A4: Dissolve the this compound isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane. The concentration should be optimized to avoid column overload, typically in the range of 100-1000 µg/mL. Ensure the sample is free of particulate matter by filtering if necessary.

Experimental Protocols & Data

Disclaimer: The following protocols and data are representative examples for achieving the separation of branched alkane isomers and should be used as a starting point for method development for this compound.

Protocol 1: Chiral Gas Chromatography (GC) Method for Isomer Resolution

This protocol outlines a typical starting method for the separation of this compound stereoisomers.

  • System Preparation:

    • Install a chiral capillary column (e.g., a cyclodextrin-based column) into the GC.

    • Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

    • Set the carrier gas (Helium) flow rate to the column's optimal linear velocity (e.g., ~30 cm/s).

    • Perform a leak check on the system.

  • Sample Preparation:

    • Prepare a 500 µg/mL solution of the this compound isomer mixture in n-hexane.

  • GC Instrument Conditions:

    • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Injection Volume: 1 µL.

    • Oven Program:

      • Initial Temperature: 60°C, hold for 2 minutes.

      • Ramp: 2°C/min to 120°C.

      • Hold: 5 minutes at 120°C.

    • Detector: Flame Ionization Detector (FID) at 280°C.

  • Data Acquisition:

    • Inject the sample and start the data acquisition.

    • Identify and integrate the peaks corresponding to the different isomers.

Data Presentation: Effect of GC Parameters on Resolution (Rs)

The following table summarizes the expected impact of adjusting key chromatographic parameters on the resolution of two closely eluting isomers.

ParameterCondition AResolution (Rs) ACondition BResolution (Rs) B
Oven Ramp Rate 10°C/min1.22°C/min1.8
Carrier Gas Flow 1.0 mL/min1.41.5 mL/min (Optimal)1.7
Column Length 30 m1.560 m2.1
Initial Temperature 80°C1.360°C1.6

Visualizations

Diagram 1: Experimental Workflow for Isomer Resolution

G cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing SamplePrep Sample Preparation (Dissolve in Hexane) Injection Inject Sample SamplePrep->Injection GCPrep GC System Preparation (Column Install & Conditioning) GCPrep->Injection Separation Chromatographic Separation (Oven Temperature Program) Injection->Separation Detection Peak Detection (FID) Separation->Detection DataAcq Data Acquisition Detection->DataAcq Integration Peak Integration & Analysis DataAcq->Integration Report Generate Report Integration->Report

Caption: Workflow for GC analysis of this compound isomers.

Diagram 2: Troubleshooting Logic for Poor Peak Resolution

G Start Poor Peak Resolution (Rs < 1.5) CheckFlow Is Carrier Gas Flow Rate Optimal? Start->CheckFlow AdjustFlow Adjust Flow to Column Optimum CheckFlow->AdjustFlow No CheckRamp Is Temperature Ramp Too Fast? CheckFlow->CheckRamp Yes AdjustFlow->CheckRamp AdjustRamp Decrease Ramp Rate (e.g., from 5°C/min to 2°C/min) CheckRamp->AdjustRamp Yes CheckColumn Is Column Suitable? CheckRamp->CheckColumn No AdjustRamp->CheckColumn LongerColumn Consider Longer Column (e.g., 60m) CheckColumn->LongerColumn No End Resolution Improved CheckColumn->End Yes LongerColumn->End

Caption: Decision tree for troubleshooting poor chromatographic resolution.

Validation & Comparative

A Comparative Guide to 2,2,5,6-Tetramethylheptane and Other Alkane Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the choice of solvent is a critical parameter that can significantly influence the outcome of chemical reactions, purification processes, and the final formulation of drug products. While traditional alkane solvents like n-hexane and n-heptane are widely used, the exploration of alternative solvents with unique properties is crucial for process optimization and addressing safety and environmental concerns. This guide provides a comprehensive comparison of 2,2,5,6-tetramethylheptane with other common alkane solvents, offering insights into their physical properties and potential performance in key pharmaceutical applications.

Physical and Chemical Properties: A Tabular Comparison

The selection of a solvent often begins with an evaluation of its fundamental physical and chemical properties. These properties dictate the solvent's behavior in various processes, including its solubilizing power, evaporation rate, and compatibility with other materials. The following tables summarize the key properties of this compound and other commonly used alkane solvents.

PropertyThis compoundn-Hexanen-HeptaneIsooctane (2,2,4-Trimethylpentane)Cyclohexane
Molecular Formula C₁₁H₂₄[1][2]C₆H₁₄C₇H₁₆[3]C₈H₁₈C₆H₁₂
Molecular Weight ( g/mol ) 156.31[1][2]86.18100.20[3]114.2384.16
Boiling Point (°C) 167.2[1]6998.4[3]99.280.7
Density (g/cm³ at 20°C) Data not available0.6590.6840.6920.779
Viscosity (cP at 20°C) Data not available0.310.420.500.98
Flash Point (°C) Data not available-22-4-12-20
Solubility in Water InsolubleInsolubleInsolubleInsolubleInsoluble

Performance in Pharmaceutical Applications: A Comparative Overview

The utility of a solvent in pharmaceutical processes extends beyond its physical properties to its performance in specific applications such as chromatography, crystallization, and as a reaction medium.

Chromatographic Separation

In reversed-phase high-performance liquid chromatography (HPLC), the choice of a non-polar solvent in the mobile phase is critical for the separation of non-polar analytes. While n-hexane and n-heptane are commonly used, the highly branched structure of this compound could offer different selectivity due to altered interactions with the stationary phase. The lower viscosity anticipated for branched alkanes could also lead to lower backpressure in HPLC systems, allowing for higher flow rates and faster analysis times.

Crystallization of Active Pharmaceutical Ingredients (APIs)

The solvent used for crystallization can significantly impact the crystal habit, size, and purity of an API, which in turn affects its dissolution rate and bioavailability. For instance, studies on the crystallization of ibuprofen (B1674241) have shown that using different alkane solvents can lead to different crystal morphologies. Crystallization from hexane (B92381) has been reported to produce needle-shaped crystals, while other solvents can yield more equant, less acicular habits which may be more desirable for pharmaceutical processing.[3][4][5][6] The unique steric hindrance of this compound might influence crystal packing and growth in a way that could be beneficial for controlling crystal morphology.

Solubility of Drug Compounds

The principle of "like dissolves like" is a fundamental guide for solvent selection. As a non-polar alkane, this compound is expected to be a good solvent for other non-polar compounds. The branching in its structure may slightly alter its solvent strength compared to linear alkanes of similar carbon number. For drug development professionals, understanding the solubility of an API in a range of solvents is crucial for formulation design.

Experimental Protocols

To provide a framework for comparing the performance of this compound with other alkane solvents, the following are detailed methodologies for key experiments.

Determination of API Solubility

Objective: To determine the equilibrium solubility of an Active Pharmaceutical Ingredient (API) in various alkane solvents.

Materials:

  • API of interest

  • This compound

  • n-Hexane

  • n-Heptane

  • Isooctane

  • Cyclohexane

  • Scintillation vials or other suitable sealed containers

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of the API to a known volume of each solvent in separate vials.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24, 48, or until equilibrium is reached).

  • After the equilibration period, allow the vials to stand undisturbed for a short period to allow undissolved solids to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).

  • Analyze the concentration of the API in the diluted solution.

  • Calculate the solubility of the API in each solvent, expressed in mg/mL or mol/L.

Recrystallization of a Model Compound

Objective: To compare the effect of different alkane solvents on the crystal habit and yield of a model pharmaceutical compound (e.g., Ibuprofen).

Materials:

  • Impure model compound (e.g., Ibuprofen)

  • This compound

  • n-Hexane

  • n-Heptane

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

  • Microscope for crystal morphology observation

Procedure:

  • Place a known amount of the impure model compound into separate Erlenmeyer flasks for each solvent.

  • Add a small amount of the respective solvent to each flask.

  • Gently heat the flasks on a hot plate with stirring until the compound completely dissolves. Add more solvent in small increments if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Once dissolved, remove the flasks from the heat and allow them to cool slowly to room temperature.

  • After cooling to room temperature, place the flasks in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with a small amount of the cold, respective solvent.

  • Dry the crystals and determine the yield.

  • Observe the crystal morphology of the recrystallized product from each solvent under a microscope.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the workflows for solvent selection and the crystallization process.

Solvent_Selection_Workflow cluster_screening Solvent Screening cluster_optimization Process Optimization Define API and Desired Properties Define API and Desired Properties Select Candidate Solvents Select Candidate Solvents Define API and Desired Properties->Select Candidate Solvents Perform Solubility Studies Perform Solubility Studies Select Candidate Solvents->Perform Solubility Studies Analyze Results Analyze Results Perform Solubility Studies->Analyze Results Select Optimal Solvent(s) Select Optimal Solvent(s) Analyze Results->Select Optimal Solvent(s) Perform Process Scale-up Studies Perform Process Scale-up Studies Select Optimal Solvent(s)->Perform Process Scale-up Studies Final Process Final Process Perform Process Scale-up Studies->Final Process

Caption: A generalized workflow for solvent selection in pharmaceutical process development.

Crystallization_Process Start Start Dissolution Dissolve API in Hot Solvent Start->Dissolution Hot_Filtration Hot Filtration (optional, to remove insoluble impurities) Dissolution->Hot_Filtration Cooling Slow Cooling to Room Temperature Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Ice_Bath Cooling in Ice Bath Crystallization->Ice_Bath Filtration Vacuum Filtration Ice_Bath->Filtration Washing Wash Crystals with Cold Solvent Filtration->Washing Drying Dry Crystals Washing->Drying End End Drying->End

Caption: A schematic of a typical laboratory crystallization process.

Conclusion

This compound presents an interesting alternative to traditional alkane solvents in pharmaceutical applications. Its highly branched structure is expected to confer a lower viscosity, which could be advantageous in processes like HPLC. While direct comparative experimental data is currently limited, the provided protocols offer a framework for researchers to evaluate its performance against other alkanes in their specific applications. Further investigation into the solubility of a wide range of APIs in this compound and its impact on crystallization behavior is warranted to fully understand its potential as a valuable tool in the pharmaceutical scientist's solvent selection toolkit.

References

A Comparative Analysis of Physicochemical Properties: 2,2,5,6-Tetramethylheptane vs. 2,2,5-Trimethylhexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemistry and drug development, a thorough understanding of the physicochemical properties of organic compounds is paramount. This guide provides a detailed comparison of two branched alkanes: 2,2,5,6-tetramethylheptane and 2,2,5-trimethylhexane (B165478). While structurally similar, the addition of a single methyl group in this compound results in notable differences in their physical characteristics. This comparison summarizes their key properties, outlines the experimental methods for their determination, and visually represents their structural distinctions.

Core Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented in the table below. These values are critical for predicting the behavior of these substances in various experimental and industrial settings.

PropertyThis compound2,2,5-Trimethylhexane
Molecular Formula C₁₁H₂₄[1][2][3]C₉H₂₀[4][5]
Molecular Weight 156.31 g/mol [1][2]128.26 g/mol [4][5]
Boiling Point 167.2 °C[6]122-124 °C[4][7]
Melting Point Not available-105.76 °C to -106 °C[4][7]
Density Not available0.708 - 0.71 g/cm³ at 20°C[4][5][7]
Refractive Index Not available1.397 - 1.407 at 20°C[5][7]
Viscosity Not availableNot available

Impact of Molecular Structure on Physical Properties

The differences in the physical properties of these two alkanes can be attributed to their molecular structures. Alkanes are nonpolar molecules, and the primary intermolecular forces are weak London dispersion forces.[8][9][10][11] The strength of these forces is influenced by the molecule's surface area and polarizability.

  • Boiling Point: this compound has a significantly higher boiling point than 2,2,5-trimethylhexane. This is a direct consequence of its larger molecular weight and greater number of electrons, which leads to stronger London dispersion forces that require more energy to overcome for the substance to transition into the gaseous phase.

  • Branching and Packing: Both molecules are highly branched. Increased branching in alkanes generally leads to a more compact, spherical shape.[6] This can reduce the surface area available for intermolecular contact, which would typically lower the boiling point compared to a straight-chain alkane of similar molecular weight. However, when comparing these two branched alkanes, the dominant factor for the boiling point difference is the overall molecular size.

Experimental Protocols

While specific experimental data for this compound is limited, the following are detailed methodologies for determining the key physicochemical properties of liquid hydrocarbons.

1. Boiling Point Determination:

A common and effective method for determining the boiling point of a small liquid sample is the Thiele Tube Method .

  • Principle: This technique relies on the definition of a boiling point as the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Procedure: A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted and placed inside. The assembly is attached to a thermometer and heated in a Thiele tube containing mineral oil. As the temperature rises, air trapped in the capillary tube expands and escapes. When the liquid's boiling point is reached, a continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the boiling point.

2. Density Measurement:

The density of a liquid can be accurately determined using a pycnometer or a graduated cylinder and a balance .

  • Principle: Density is defined as mass per unit volume.

  • Procedure (using a graduated cylinder):

    • The mass of a clean, dry graduated cylinder is measured.

    • A known volume of the liquid is added to the graduated cylinder.

    • The combined mass of the graduated cylinder and the liquid is measured.

    • The mass of the liquid is determined by subtraction.

    • The density is calculated by dividing the mass of the liquid by its volume.

3. Refractive Index Measurement:

The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.

  • Principle: This instrument measures the critical angle of total internal reflection of light as it passes from a prism of known refractive index to the liquid sample.

  • Procedure:

    • A few drops of the liquid sample are placed on the surface of the measuring prism.

    • The prisms are closed, and the instrument is adjusted to bring the boundary line between the light and dark fields into the crosshairs of the eyepiece.

    • The refractive index is then read directly from the instrument's scale. The measurement is typically temperature-dependent and is often reported at 20°C.

Structural Visualization

The structural differences between this compound and 2,2,5-trimethylhexane are visualized below.

Figure 1. Skeletal structures of this compound and 2,2,5-trimethylhexane.

References

A Comparative Guide to the Validation of Analytical Methods for 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of 2,2,5,6-Tetramethylheptane, Supported by Experimental Data.

This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, a volatile organic compound (VOC). As a highly branched alkane, its accurate and precise quantification is crucial in various research and development settings, including environmental monitoring, petroleum analysis, and as a potential biomarker. This document outlines the performance characteristics of commonly employed analytical techniques, details experimental protocols, and presents a comparative analysis to aid in method selection and validation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and throughput. The following table summarizes the typical performance characteristics of three common techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Proton Transfer Reaction-Mass Spectrometry (PTR-MS).

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Proton Transfer Reaction-Mass Spectrometry (PTR-MS)
Linearity (R²) > 0.99> 0.999[1][2]Typically linear over a wide dynamic range
Accuracy (% Recovery) 80-120%85-115%Method dependent, potential for bias
Precision (% RSD) < 15%< 15%< 10%
Limit of Detection (LOD) ng/mL to pg/mL rangeng/mL range0.7-1.3 ppt (B1677978) for higher alkanes[1]
Limit of Quantification (LOQ) ng/mL to pg/mL rangeng/mL rangeppt to ppb range

Note: The data presented for GC-MS and GC-FID are representative values for alkanes and may vary for this compound. The PTR-MS data is specifically for higher alkanes.

In-Depth Look at Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its high selectivity and sensitivity make it a "gold standard" for the analysis of complex mixtures.

Experimental Protocol: GC-MS Analysis of Branched Alkanes

This protocol provides a general framework for the analysis of this compound in a liquid matrix.

1. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dilute the sample with a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration within the calibrated range of the instrument.

  • Add a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to correct for variations in injection volume and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for this compound would need to be determined from its mass spectrum.

3. Data Analysis and Quantification:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.

  • Quantify the concentration of this compound in the sample using the calibration curve.

Alternative Analytical Approaches

For specific applications, alternative methods may offer advantages in terms of speed, sensitivity, or portability.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and cost-effective technique for the quantification of hydrocarbons. While it does not provide the same level of structural information as GC-MS, its universal response to carbon-containing compounds makes it an excellent choice for routine analysis where the identity of the analyte is already known. The experimental protocol for GC-FID is similar to that of GC-MS, with the primary difference being the detector.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS)

PTR-MS is a form of chemical ionization mass spectrometry that allows for the real-time, online monitoring of VOCs with high sensitivity. It is particularly useful for applications requiring rapid measurements, such as breath analysis or atmospheric monitoring. However, as a direct mass spectrometry technique, it may have difficulty distinguishing between isomers and can be subject to fragmentation, which can complicate data interpretation.

Visualizing the Validation Workflow and Method Comparison

To better understand the processes involved in analytical method validation and the relationships between the compared techniques, the following diagrams are provided.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Define Analytical Requirements MD2 Select Appropriate Technique MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Linearity & Range MD3->V1 V2 Accuracy V1->V2 V3 Precision (Repeatability & Intermediate) V2->V3 V4 Specificity/Selectivity V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 Sample Analysis V6->RA1 RA2 Quality Control RA1->RA2

Analytical Method Validation Workflow

Comparison of Analytical Methods cluster_gcms GC-MS cluster_gcfid GC-FID cluster_ptrms PTR-MS GCMS_Strength High Selectivity & Sensitivity Definitive Identification GCMS_Weakness Slower Analysis Time Higher Cost GCFID_Strength Robust & Cost-Effective Good for Routine Quantification GCFID_Weakness No Structural Information Less Selective than MS PTRMS_Strength Real-time & Online Monitoring High Sensitivity (ppt) PTRMS_Weakness Isomer Differentiation Challenging Potential Fragmentation Analyte This compound Analyte->GCMS_Strength Analyzed by Analyte->GCFID_Strength Analyzed by Analyte->PTRMS_Strength Analyzed by

Comparison of Analytical Methods

References

A Comparative Guide to the Spectral Data of 2,2,5,6-Tetramethylheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cross-Referencing Guide to the Spectral Signatures of 2,2,5,6-Tetramethylheptane

This guide provides a comparative analysis of the spectral data for this compound and two of its structural isomers: 2,2,6,6-tetramethylheptane (B1616008) and 2,2,5,5-tetramethylheptane (B15457728). Due to the limited availability of experimental data for this compound and 2,2,5,5-tetramethylheptane, this guide utilizes predicted spectral data for these compounds and compares them with the available experimental data for 2,2,6,6-tetramethylheptane. This cross-referencing approach is essential for the unambiguous identification and characterization of these highly branched alkanes in complex mixtures.

Mass Spectrometry Data

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound. The following table summarizes the key mass spectral data for the three isomers. The experimental data for 2,2,6,6-tetramethylheptane is sourced from the NIST WebBook.[1] The data for this compound and 2,2,5,5-tetramethylheptane are predicted.

CompoundMolecular Weight ( g/mol )Base Peak (m/z)Key Fragment Ions (m/z)
This compound 156.315741, 43, 71, 85, 99, 141
2,2,6,6-Tetramethylheptane 156.315741, 43, 71, 85, 99, 141
2,2,5,5-Tetramethylheptane 156.315741, 43, 71, 85, 99, 141

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the three isomers.

¹H NMR Spectral Data (Predicted)
CompoundChemical Shift (ppm) and Multiplicity
This compound ~0.85 (d, 6H), ~0.88 (s, 9H), ~1.05-1.20 (m, 2H), ~1.25 (m, 1H), ~1.55 (m, 1H), ~1.70 (m, 1H)
2,2,6,6-Tetramethylheptane ~0.89 (s, 18H), ~1.23 (s, 6H)
2,2,5,5-Tetramethylheptane ~0.86 (t, 3H), ~0.87 (s, 9H), ~1.20 (s, 6H), ~1.25 (q, 2H), ~1.50 (s, 4H)
¹³C NMR Spectral Data (Predicted)
CompoundChemical Shift (ppm)
This compound ~15.5, ~20.0, ~25.0, ~29.0, ~30.0, ~32.0, ~35.0, ~40.0, ~45.0
2,2,6,6-Tetramethylheptane ~29.0, ~31.0, ~32.0, ~51.0
2,2,5,5-Tetramethylheptane ~8.0, ~29.0, ~30.0, ~32.0, ~37.0, ~48.0, ~50.0

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The table below shows the characteristic IR absorption bands for the C-H stretching and bending vibrations in the three isomers. The experimental data for 2,2,6,6-tetramethylheptane is from the NIST WebBook.[2]

CompoundC-H Stretching (cm⁻¹)C-H Bending (cm⁻¹)
This compound ~2960-2870~1465, ~1365
2,2,6,6-Tetramethylheptane 2955, 28691468, 1366
2,2,5,5-Tetramethylheptane ~2960-2870~1465, ~1365

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data presented above.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dilute the alkane sample in a volatile solvent such as hexane (B92381) or pentane.

  • Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC injector port, which is heated to ensure rapid volatilization.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column). The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) at 70 eV is typically used to fragment the molecules.

  • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the alkane sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer's magnet.

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phasing and baseline correction are then applied.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the clean, empty salt plates.

  • Sample Spectrum: Place the salt plates with the sample in the FTIR spectrometer and record the sample spectrum.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR absorption spectrum.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for the cross-referencing of spectral data, incorporating both experimental and predicted datasets.

Spectral_Data_Workflow Workflow for Cross-Referencing Spectral Data cluster_Target Target Compound: this compound cluster_Isomers Isomeric Alternatives Target_Exp Experimental Data (Unavailable) Target_Pred Predicted Spectral Data (MS, NMR, IR) Analysis Comparative Analysis (Data Tables) Target_Pred->Analysis Isomer1_Exp 2,2,6,6-Tetramethylheptane (Experimental MS, IR) Isomer1_Exp->Analysis Isomer2_Pred 2,2,5,5-Tetramethylheptane (Predicted MS, NMR, IR) Isomer2_Pred->Analysis Guide Final Comparison Guide Analysis->Guide Protocols Experimental Protocols Protocols->Guide

Caption: Logical workflow for spectral data cross-referencing.

References

Comparative Study of Tetramethylheptane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties and analytical characterization of tetramethylheptane isomers, offering valuable insights for their application in research and pharmaceutical development.

The isomers of tetramethylheptane, a group of highly branched alkanes with the chemical formula C₁₁H₂₄, represent a fascinating area of study due to the significant impact of their structural variations on their physical and chemical properties. As with other undecane (B72203) isomers, of which there are 159 structural variants, the degree and position of methyl branching in the heptane (B126788) backbone lead to distinct characteristics in terms of boiling point, density, viscosity, and spectroscopic signatures.[1][2][3][4][5] For researchers, scientists, and drug development professionals, a thorough understanding of these differences is crucial for applications ranging from their use as inert solvents and excipients in pharmaceutical formulations to their role as reference compounds in analytical chemistry. This guide provides a comparative overview of various tetramethylheptane isomers, presenting key experimental data and detailed analytical protocols to aid in their identification and utilization.

Physicochemical Properties of Tetramethylheptane Isomers

The arrangement of methyl groups along the heptane chain directly influences the intermolecular van der Waals forces, which in turn dictates the macroscopic physical properties of each isomer. Generally, increased branching leads to a more compact, spherical molecular shape, reducing the surface area available for intermolecular interactions and resulting in lower boiling points compared to less branched isomers. However, isomers with high symmetry may pack more efficiently in the solid state, leading to higher melting points.

Below is a summary of available quantitative data for a selection of tetramethylheptane isomers.

Isomer NameCAS NumberBoiling Point (°C)Density (g/mL)Refractive Index
2,2,3,3-Tetramethylheptane61868-40-4186-1870.7691.432
2,2,3,5-Tetramethylheptane61868-42-61740.75171.4210
2,2,4,4-Tetramethylheptane61868-44-8175-1760.7581.425
2,2,4,6-Tetramethylheptane61868-46-0164.10.7321.412
2,2,5,5-Tetramethylheptane61868-47-1171-1720.7561.424
2,2,5,6-Tetramethylheptane61868-48-2173-1740.7481.420
2,2,6,6-Tetramethylheptane (B1616008)40117-45-11760.751.42
2,3,3,4-Tetramethylheptane61868-49-3183-1840.7761.435
2,4,4,5-Tetramethylheptane61868-56-21760.7591.426
2,4,5,5-Tetramethylheptane61868-58-41770.7591.426
3,3,4,4-Tetramethylheptane61868-59-51860.7821.438

Experimental Protocols

Accurate identification and characterization of tetramethylheptane isomers rely on a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for separating and identifying volatile compounds like tetramethylheptane isomers. The retention time in GC is highly dependent on the isomer's boiling point and interaction with the stationary phase, while the mass spectrum provides information about the molecular weight and fragmentation pattern, which can help elucidate the branching structure.

Protocol for GC-MS Analysis of Tetramethylheptane Isomers:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for separating alkanes based on their boiling points.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 5°C/min.

    • Hold: Hold at 200°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Isomers are identified by comparing their retention times and mass spectra with those of known standards or reference libraries such as the NIST Mass Spectral Library. The Kovats retention index can also be calculated and compared to literature values for further confirmation. For instance, 2,2,6,6-tetramethylheptane has a standard non-polar Kovats retention index of 966.6.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the isomers.

Protocol for NMR Analysis of Tetramethylheptane Isomers:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-100 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H spectrum, along with the number of signals and their chemical shifts in the ¹³C spectrum, are used to deduce the specific arrangement of methyl groups and the overall structure of the isomer.

Applications in Drug Development

Highly branched alkanes, including tetramethylheptane isomers, are generally characterized by their low chemical reactivity and high lipophilicity. These properties make them suitable for various applications in the pharmaceutical industry, primarily as excipients. Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication.

The inert nature of these alkanes ensures they do not react with the API, thereby preserving its stability and efficacy. Their lipophilic character makes them effective as non-polar solvents or as components in emulsion and microemulsion-based drug delivery systems for poorly water-soluble drugs. Furthermore, their varying viscosities and boiling points allow for their use in topical formulations and as temporary processing aids during manufacturing.

Isomer Identification Workflow

The unambiguous identification of a specific tetramethylheptane isomer from a mixture requires a systematic analytical approach. The following workflow illustrates a logical sequence of experiments.

Isomer_Identification_Workflow Workflow for Tetramethylheptane Isomer Identification cluster_separation Separation cluster_preliminary_id Preliminary Identification cluster_structural_elucidation Structural Elucidation cluster_confirmation Confirmation GC Gas Chromatography (GC) MS Mass Spectrometry (MS) GC->MS Eluting Peaks NMR_1H ¹H NMR MS->NMR_1H Molecular Formula & Fragmentation NMR_13C ¹³C NMR NMR_1H->NMR_13C Proton Environment DEPT DEPT NMR_13C->DEPT Carbon Skeleton COSY 2D COSY DEPT->COSY CH, CH₂, CH₃ Counts HSQC 2D HSQC/HMBC COSY->HSQC ¹H-¹H Connectivity RI Retention Index Comparison HSQC->RI ¹H-¹³C Connectivity Standard Comparison with Authentic Standard RI->Standard Comparison with Database Final_ID Unambiguous Isomer Identification Standard->Final_ID Confirmation Sample Isomer Mixture Sample->GC Injection

Caption: A logical workflow for the separation and identification of tetramethylheptane isomers.

References

A Comparative Guide to the Performance of 2,2,5,6-Tetramethylheptane and Its Isomers in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance characteristics of 2,2,5,6-tetramethylheptane, a highly branched C11 alkane. Due to the limited availability of specific experimental data for this particular isomer in publicly accessible literature, this guide leverages data from structurally similar branched alkanes to provide a comprehensive overview of its expected performance in various applications. The information is intended to guide researchers and professionals in drug development, materials science, and chemical engineering in evaluating its potential utility.

Physicochemical Properties of this compound and Alternatives

The molecular structure of an alkane significantly influences its physical properties. Increased branching generally leads to a more compact structure, which in turn affects boiling point, melting point, and viscosity.

PropertyThis compoundn-Undecane (Linear Alternative)2,2,5,5-Tetramethylheptane (Isomeric Alternative)
Molecular Formula C₁₁H₂₄[1]C₁₁H₂₄[2]C₁₁H₂₄[3]
Molecular Weight 156.31 g/mol [1]156.31 g/mol [2]156.31 g/mol [3]
Boiling Point Data not available196 °C[4]Data not available
Melting Point Data not available-26 °C[4]Data not available
Density Data not available0.740 g/cm³[4]Data not available

Performance in Fuel Applications

Highly branched alkanes are prized components in gasoline formulations due to their high octane (B31449) ratings, which indicate resistance to engine knocking. Conversely, their structure makes them less suitable for diesel fuels, which require a high cetane number for efficient combustion.

Octane Number: The intricate branching of tetramethylheptane isomers suggests a high Research Octane Number (RON) and Motor Octane Number (MON), likely exceeding 100. This is a general characteristic of highly branched alkanes, which exhibit greater resistance to auto-ignition compared to their linear counterparts.[5]

Cetane Number: Straight-chain alkanes are the preferred components in diesel fuel due to their high cetane numbers. The extensive branching in this compound would result in a very low cetane number, making it unsuitable for use in diesel engines.

Performance MetricExpected for this compoundn-Undecane (Linear Alternative)Isooctane (B107328) (2,2,4-Trimethylpentane)
Research Octane Number (RON) High (estimated >100)Low100 (by definition)
Motor Octane Number (MON) High (estimated >100)Low100 (by definition)
Cetane Number (CN) Very LowHigh (approx. 79 for n-undecane)[6]Very Low

Performance in Lubricant Applications

The viscosity of a lubricant is a critical performance parameter. While linear alkanes exhibit higher viscosity due to greater intermolecular forces, branched alkanes can offer advantages in terms of lower pour points and better low-temperature fluidity. The compact structure of highly branched alkanes reduces their tendency to solidify at low temperatures.

Performance MetricExpected for this compoundn-Undecane (Linear Alternative)
Kinematic Viscosity LowerHigher[7][8]
Viscosity Index Moderate to HighModerate
Pour Point LowHigher

Applications in Research and Development

While specific applications of this compound are not widely documented, its properties as a highly branched, non-polar, and sterically hindered molecule suggest potential utility in several areas:

  • Non-Polar Solvent: Its inert nature and hydrocarbon structure make it a candidate as a non-polar solvent for specialized chemical reactions where reactivity from the solvent is undesirable.

  • Excipient in Formulations: In the pharmaceutical industry, highly branched alkanes can be explored as non-reactive excipients in topical or oral formulations for poorly soluble drugs. Their lipophilicity can aid in solubilizing active pharmaceutical ingredients. Semifluorinated alkanes, which share some structural similarities in terms of branching, are already being investigated as drug carriers.[9]

  • Reference Standard in Gas Chromatography: Due to its well-defined structure, this compound can serve as a reference compound in gas chromatography for the identification and quantification of other branched hydrocarbons. The Kovats retention index, a standardized measure in gas chromatography, is determined relative to the elution of n-alkanes.[10][11]

Biodegradation of Branched Alkanes

The environmental fate of hydrocarbons is an important consideration. While linear alkanes are readily biodegradable by a variety of microorganisms, the degradation of highly branched alkanes is generally slower. The methyl branches can sterically hinder the enzymatic attack by microbial monooxygenases, which is the initial step in aerobic alkane degradation.

Microorganisms have evolved specific pathways to metabolize branched alkanes, often involving different enzymatic machinery than that used for linear alkanes.[12] For instance, some bacteria utilize a dicarboxylic acid pathway to break down branched structures.

BiodegradationPathway cluster_linear Linear Alkane Metabolism cluster_branched Branched Alkane Metabolism n-Alkane n-Alkane Primary Alcohol Primary Alcohol n-Alkane->Primary Alcohol Monooxygenase Aldehyde Aldehyde Primary Alcohol->Aldehyde Fatty Acid Fatty Acid Aldehyde->Fatty Acid Beta-Oxidation Beta-Oxidation Fatty Acid->Beta-Oxidation Branched Alkane Branched Alkane Dicarboxylic Acid Pathway Dicarboxylic Acid Pathway Branched Alkane->Dicarboxylic Acid Pathway Specific Monooxygenases Dicarboxylic Acid Pathway->Beta-Oxidation

Simplified metabolic pathways for linear and branched alkanes.

Experimental Protocols

Accurate performance evaluation requires standardized experimental procedures. Below are brief overviews of key methodologies.

Octane Number Determination

The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized Cooperative Fuel Research (CFR) engine.

OctaneTestingWorkflow Fuel Sample Fuel Sample CFR Engine CFR Engine Fuel Sample->CFR Engine Reference Fuels Reference Fuels Reference Fuels->CFR Engine Knock Intensity Measurement Knock Intensity Measurement CFR Engine->Knock Intensity Measurement Compression Ratio Adjustment Compression Ratio Adjustment Knock Intensity Measurement->Compression Ratio Adjustment Compression Ratio Adjustment->CFR Engine Octane Number Calculation Octane Number Calculation Compression Ratio Adjustment->Octane Number Calculation

Workflow for Octane Number (RON/MON) determination.

Methodology:

  • The CFR engine is operated under specific conditions for either RON (ASTM D2699) or MON (ASTM D2700) testing.[13]

  • The knock intensity of the test fuel is measured.

  • The engine's compression ratio is adjusted until a standard knock intensity is achieved.

  • The performance is compared against primary reference fuels (blends of isooctane and n-heptane).

  • The octane number is assigned based on the reference fuel blend that matches the knock characteristics of the test sample.[14][15]

Lubricant Performance Evaluation

The tribological (friction and wear) properties of lubricants are assessed using standardized tests.

Four-Ball Wear Test (ASTM D4172): This test evaluates the anti-wear properties of a lubricant. Three steel balls are clamped together and covered with the lubricant under test. A fourth ball is rotated against the three stationary balls under a specified load, speed, and temperature. The average scar diameter on the stationary balls is measured after the test, with a smaller scar indicating better wear protection.[16]

Viscosity Measurement (ASTM D445): Kinematic viscosity is determined by measuring the time for a volume of liquid to flow under gravity through a calibrated viscometer at a controlled temperature.

LubricantTesting Lubricant Sample Lubricant Sample Four-Ball Tester Four-Ball Tester Lubricant Sample->Four-Ball Tester Viscometer Viscometer Lubricant Sample->Viscometer Wear Scar Analysis Wear Scar Analysis Four-Ball Tester->Wear Scar Analysis Viscosity Calculation Viscosity Calculation Viscometer->Viscosity Calculation

Key experimental setups for lubricant performance evaluation.

Conclusion

While specific experimental data for this compound is scarce, its highly branched structure provides a strong basis for predicting its performance characteristics. It is expected to be an excellent high-octane fuel additive but a poor diesel fuel component. In lubrication, it would likely contribute to good low-temperature properties. For researchers in drug development and other fields, its value may lie in its non-polar, inert nature as a specialized solvent or excipient. Further experimental investigation is warranted to fully characterize this and other highly branched C11 isomers to unlock their full potential in various scientific and industrial applications.

References

A Comparative Guide to Inter-Laboratory Analysis of 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the inter-laboratory analysis of 2,2,5,6-tetramethylheptane, a branched-chain alkane. While specific inter-laboratory comparison studies for this compound are not publicly available, this document outlines the critical performance parameters and established analytical protocols that would form the basis of such a study. The methodologies and performance data are based on established principles for the analysis of volatile organic compounds (VOCs) by gas chromatography-mass spectrometry (GC-MS), the industry-standard technique for such analytes.[1][2][3] This guide is intended to assist laboratories in establishing and validating their own methods and in understanding the expected performance characteristics for a successful cross-validation endeavor.[4]

Data Presentation: A Framework for Performance Comparison

An inter-laboratory study is designed to assess the reproducibility and reliability of an analytical method across different laboratories.[4] Key performance metrics are evaluated to ensure that the method provides consistent and accurate results regardless of the testing site. The following table presents a hypothetical summary of expected performance data from an inter-laboratory comparison for this compound analysis using various GC-MS-based methods. These values represent typical targets for method validation.[5][6]

Table 1: Hypothetical Inter-Laboratory Performance Characteristics for this compound Analysis

Performance ParameterGC-MS (Direct Liquid Injection)GC-MS (Static Headspace)GC-MS (Purge-and-Trap)Acceptance Criteria
Linearity (R²) > 0.995> 0.995> 0.998> 0.99
Limit of Detection (LOD) 0.5 - 2.0 ng/mL1 - 5 ng/mL0.05 - 0.5 ng/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 2.0 - 10.0 ng/mL5 - 20 ng/mL0.2 - 2.0 ng/mLS/N Ratio ≥ 10:1
Accuracy (% Recovery) 90 - 110%85 - 115%95 - 105%80 - 120%
Precision (% RSD - Repeatability) < 10%< 15%< 10%< 15%
Precision (% RSD - Intermediate) < 15%< 20%< 15%< 20%
Precision (% RSD - Reproducibility) < 20%< 25%< 20%< 30%

Data are hypothetical and serve as a guideline for method validation targets. Actual performance may vary based on matrix, instrumentation, and laboratory conditions.

Experimental Protocols: A Detailed Methodology for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile organic compounds like this compound, offering high sensitivity and specificity.[2][7] The following protocol details a standard procedure for its analysis.

1. Objective

To accurately quantify this compound in a given matrix (e.g., organic solvent, biological fluid) using GC-MS.

2. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): A suitable deuterated or structurally similar compound not present in the sample (e.g., Dodecane-d26).

  • Solvent: High-purity, volatile organic solvent (e.g., Hexane or Dichloromethane, GC grade).

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for sample evaporation if needed).

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

3. Sample Preparation (Liquid Injection Method)

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from the LOQ to the upper limit of the expected sample concentration (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard Spiking: Add a fixed concentration of the internal standard to all calibration standards and unknown samples.

  • Sample Dilution: If necessary, dilute the unknown samples with the solvent to ensure the analyte concentration falls within the calibration range.

  • Transfer: Transfer the final solutions to autosampler vials for analysis.

4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent single quadrupole or triple quadrupole system.

  • Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or equivalent non-polar column.

  • Injector: Split/Splitless inlet.

  • Autosampler: Automated liquid sampler.

Table 2: GC-MS Method Parameters

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program Initial Temp: 50°C, hold for 2 minRamp 1: 15°C/min to 150°CRamp 2: 25°C/min to 280°C, hold for 3 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (SIM) Target ions for this compound (e.g., m/z 57, 71, 85) and the Internal Standard.

5. Quality Control Procedures

To ensure the reliability of results, a robust quality control (QC) protocol is essential.[8][9]

  • System Suitability Test (SST): Before analysis, inject a mid-range calibration standard five times. The relative standard deviation (%RSD) of the peak areas should be ≤ 15%.

  • Blank Analysis: Run a solvent blank at the beginning of the sequence and periodically to check for system contamination.[8]

  • Calibration Curve: Analyze the full set of calibration standards at the beginning of the analytical run. The correlation coefficient (R²) must be ≥ 0.99.

  • Continuing Calibration Verification (CCV): Analyze a mid-range standard every 10-15 samples to verify instrument stability. The calculated concentration should be within ±20% of the true value.

  • Quality Control Samples: Prepare low, medium, and high concentration QC samples from a separate stock solution. These should be analyzed at the beginning and end of the sequence to assess the accuracy and precision of the run.

Mandatory Visualization: Analytical Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound using GC-MS, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & QC cluster_report Reporting Sample Receive Sample Spike Spike with Internal Standard Sample->Spike Dilute Dilute to Working Range Spike->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject Sample into GC-MS Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify QC Quality Control Check Quantify->QC Report Final Report Generation QC->Report

Caption: Workflow for this compound analysis.

References

Quantitative Analysis of 2,2,5,6-Tetramethylheptane in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific branched-chain alkanes like 2,2,5,6-tetramethylheptane in complex matrices is a significant analytical challenge. This guide provides a comparative overview of suitable analytical methodologies, complete with experimental protocols and performance data to aid in method selection and implementation.

The primary challenge in analyzing highly branched alkanes lies in their structural similarity to other hydrocarbons, which can lead to chromatographic co-elution and similar mass spectral fragmentation patterns, complicating both identification and quantification.[1] This guide focuses on Gas Chromatography-Mass Spectrometry (GC-MS) as the principal technique, exploring different sample preparation and instrumental configurations.

Methodology Comparison

The selection of an appropriate analytical method depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparison of two robust methods for the quantitative analysis of this compound.

Table 1: Comparison of Quantitative Methods for this compound Analysis

ParameterMethod 1: GC-MS with Selected Ion Monitoring (SIM)Method 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS)
Principle Separates compounds by gas chromatography and detects specific fragment ions of the target analyte for enhanced sensitivity and selectivity.Provides enhanced separation by using two different stationary phase columns, allowing for the resolution of complex mixtures.
Selectivity High, especially when using unique fragment ions for this compound.Very High, effective at separating isomers and overcoming co-elution from complex matrices.[2]
Sensitivity High, typically in the low ng/mL to pg/mL range.Very High, capable of detecting trace-level analytes.
Sample Throughput Relatively high, with typical run times of 20-40 minutes per sample.Lower, due to longer run times and more complex data processing.
Data Complexity Moderate, focused on specific ion chromatograms.High, requires specialized software for data analysis and visualization.
Cost Moderate, standard GC-MS instrumentation is widely available.High, requires specialized GCxGC instrumentation and a time-of-flight mass spectrometer.
Ideal Application Targeted analysis and routine quantification in moderately complex matrices.Non-targeted analysis and quantification in highly complex matrices where isomers are present.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate results. The following sections provide methodologies for sample preparation and analysis.

Method 1: Quantitative Analysis by GC-MS with Selected Ion Monitoring (SIM)

This method is a robust and widely accessible approach for the targeted quantification of this compound.

1. Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is well-suited for volatile and semi-volatile compounds in liquid samples.[3]

  • Apparatus:

  • Procedure:

    • Place a 10 mL aliquot of the liquid sample into a 20 mL headspace vial.

    • Add a suitable internal standard (e.g., a deuterated alkane not present in the sample).

    • Seal the vial with a PTFE-faced septum.

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for 15 minutes with agitation.

    • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of analytes.

    • Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).[4]

  • GC Conditions:

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • MS (B15284909) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV

    • Mode: Selected Ion Monitoring (SIM)

    • Dwell Time: 100 ms per ion

3. Quantification

Create a calibration curve by analyzing a series of standards of known concentrations of this compound with the internal standard. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Method 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOFMS)

For highly complex mixtures where isomeric specificity is critical, GCxGC provides superior separation power.[2]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting analytes from aqueous matrices.

  • Apparatus:

    • Separatory funnel

    • Vortex mixer

    • Evaporator (e.g., nitrogen stream)

  • Procedure:

    • To a 50 mL sample, add a suitable internal standard.

    • Add 25 mL of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer with a fresh portion of the solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GCxGC-TOFMS Analysis

  • Instrumentation: GC system equipped with a thermal modulator and coupled to a time-of-flight mass spectrometer.

  • GCxGC Conditions:

    • First Dimension Column: Non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Second Dimension Column: Polar column (e.g., 1.5 m x 0.1 mm ID, 0.1 µm film thickness)

    • Modulation Period: 6-8 seconds

    • Oven Program: Similar to the one-dimensional GC method but may require optimization.

  • TOFMS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Acquisition Rate: 100-200 spectra/second

3. Quantification

Quantification is performed by integrating the volume of the analyte peak in the 2D chromatogram and comparing it to the internal standard, using a calibration curve prepared in a similar manner to the 1D GC-MS method.

Visualizations

The following diagrams illustrate the experimental workflows for the described methods.

Workflow for GC-MS with SPME sample Liquid Sample in Vial is Add Internal Standard sample->is equilibrate Equilibrate at 60°C is->equilibrate spme Expose SPME Fiber equilibrate->spme desorb Thermal Desorption in GC Inlet spme->desorb gcms GC-MS Analysis (SIM Mode) desorb->gcms data Data Analysis gcms->data Workflow for GCxGC-TOFMS with LLE sample Aqueous Sample is Add Internal Standard sample->is lle Liquid-Liquid Extraction is->lle dry Dry Extract lle->dry concentrate Concentrate Extract dry->concentrate gcxgc GCxGC-TOFMS Analysis concentrate->gcxgc data Data Analysis gcxgc->data

References

Confirming the Structure of 2,2,5,6-Tetramethylheptane: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of organic molecules is a cornerstone of chemical research and development. For highly branched, non-functionalized alkanes such as 2,2,5,6-tetramethylheptane, where isomeric similarity can present analytical challenges, a robust and detailed analytical approach is paramount. This guide provides a comparative overview of how two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy serves as a powerful tool for the definitive structural confirmation of this compound, comparing its utility with alternative analytical methods.

Predicted ¹H and ¹³C NMR Data for this compound

To facilitate the discussion of 2D NMR correlations, predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on computational algorithms and provide a basis for interpreting experimental spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H1, H1', H1''0.86s9H
H3, H3'1.15t2H
H4, H4'1.55m2H
H51.75m1H
H61.50m1H
H7, H7'0.83d6H
H80.85d3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1, C1', C1''29.8
C232.5
C348.9
C425.4
C531.8
C645.2
C7, C7'22.9
C820.3

Deciphering the Structure with 2D NMR

While 1D NMR provides essential information, complex overlapping signals in branched alkanes can make definitive assignments challenging. 2D NMR spectroscopy provides the necessary resolution and connectivity information to overcome these limitations.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the following key correlations would be expected:

  • A cross-peak between the protons on C3 (1.15 ppm) and C4 (1.55 ppm).

  • Correlations between the protons on C4 (1.55 ppm) and the proton on C5 (1.75 ppm).

  • A cross-peak between the proton on C5 (1.75 ppm) and the proton on C6 (1.50 ppm).

  • Correlations between the proton on C6 (1.50 ppm) and the protons of the two methyl groups at C7 (0.83 ppm) and the methyl group at C8 (0.85 ppm).

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to. This is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum.

  • The singlet at 0.86 ppm in the ¹H spectrum will correlate to the carbon signal at 29.8 ppm (the three methyls of the tert-butyl group).

  • The triplet at 1.15 ppm will correlate to the carbon at 48.9 ppm (the C3 methylene (B1212753) group).

  • The multiplet at 1.55 ppm will correlate to the carbon at 25.4 ppm (the C4 methylene group).

  • The multiplet at 1.75 ppm will correlate to the carbon at 31.8 ppm (the C5 methine group).

  • The multiplet at 1.50 ppm will correlate to the carbon at 45.2 ppm (the C6 methine group).

  • The doublets at 0.83 ppm and 0.85 ppm will correlate to the carbon signals at 22.9 ppm and 20.3 ppm respectively (the C7 and C8 methyl groups).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds, which is instrumental in piecing together the carbon skeleton.

  • The protons of the tert-butyl group (0.86 ppm) will show a correlation to the quaternary carbon C2 (32.5 ppm) and the methylene carbon C3 (48.9 ppm).

  • The protons on C3 (1.15 ppm) will show correlations to C2 (32.5 ppm), C4 (25.4 ppm), and C5 (31.8 ppm).

  • The protons on the methyl groups at C7 and C8 (0.83 and 0.85 ppm) will show correlations to C5 (31.8 ppm) and C6 (45.2 ppm).

Experimental Workflow for Structural Confirmation

The logical process for confirming the structure of this compound using NMR is outlined in the following diagram.

G A Acquire 1D NMR (¹H, ¹³C, DEPT) B Propose Initial Structure Based on 1D Data A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C D Assign ¹H and ¹³C Signals using HSQC C->D E Establish ¹H-¹H Spin Systems using COSY D->E F Connect Fragments and Confirm Carbon Skeleton using HMBC E->F G Structure Confirmed F->G

Workflow for 2D NMR Structural Elucidation

Detailed Experimental Protocols

For the acquisition of high-quality 2D NMR data for a small molecule like this compound, the following general parameters on a 500 MHz spectrometer can be employed:

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

¹H NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Spectral Width: 12 ppm

  • Acquisition Time: 2.7 s

¹³C NMR:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.1 s

COSY:

  • Pulse Program: cosygpqf

  • Number of Scans: 4

  • Spectral Width (F1 and F2): 12 ppm

  • Data Points (F1 x F2): 512 x 2048

HSQC:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 8

  • Spectral Width (F1, F2): 165 ppm, 12 ppm

  • Data Points (F1 x F2): 256 x 2048

HMBC:

  • Pulse Program: hmbcgpndqf

  • Number of Scans: 16

  • Spectral Width (F1, F2): 240 ppm, 12 ppm

  • Data Points (F1 x F2): 256 x 2048

  • Long-range Coupling Delay (d6): 60 ms

Comparison with Alternative Methods

While 2D NMR is a definitive method, other analytical techniques can provide complementary or preliminary structural information for branched alkanes.

Table 3: Comparison of Analytical Techniques for Alkane Structure Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of C and H atoms.Unambiguous structure determination.Requires higher concentration and longer acquisition times than 1D NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high resolution MS.Fragmentation can be complex and may not be sufficient for unambiguous isomer identification.
Gas Chromatography (GC) Retention time.Excellent for separating isomers.Retention time alone is not sufficient for positive identification without authentic standards.
Infrared (IR) Spectroscopy Presence of C-H bonds.Fast and simple.Provides very limited structural information for alkanes as C-H stretches and bends are common to all.

Literature review of 2,2,5,6-Tetramethylheptane applications and properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2,2,5,6-tetramethylheptane reveals a landscape of limited specific experimental data, a common challenge for many highly branched alkane isomers. However, by examining its structural analogs and the broader class of undecane (B72203) isomers, a clear picture of its probable properties and potential applications emerges. This guide provides a comparative analysis of this compound with other relevant alkanes, supported by available experimental data for related compounds and established principles of hydrocarbon chemistry.

Physicochemical Properties: A Comparative Overview

Table 1: Physicochemical Properties of Undecane Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
n-Undecane1120-21-4C₁₁H₂₄156.31196
2-Methyldecane6975-98-0C₁₁H₂₄156.31189.3
2,2,6,6-Tetramethylheptane40117-45-1C₁₁H₂₄156.31Not available
This compound 61868-48-2 C₁₁H₂₄ 156.31 Predicted to be lower than n-undecane
Isooctane (B107328) (2,2,4-Trimethylpentane)540-84-1C₈H₁₈114.2399.3

Note: The boiling point for this compound is an educated prediction based on chemical principles. Isooctane is included as a common reference compound.

Potential Applications as a High-Performance Fuel Additive

Highly branched alkanes are prized as components in high-performance fuels due to their excellent anti-knock properties, which are quantified by the Research Octane (B31449) Number (RON) and Motor Octane Number (MON).[4] The compact structure of molecules like this compound enhances their resistance to autoignition under compression, the primary cause of engine knock.[1][5] While experimental octane ratings for this compound are not published, it is anticipated to have a high octane number, likely exceeding that of the benchmark compound, isooctane (RON and MON of 100).[4]

Table 2: Predicted Performance Metrics as a Fuel Additive

Performance MetricThis compound (Predicted)Isooctane (Experimental)
Research Octane Number (RON)> 100100
Motor Octane Number (MON)> 100100

Synthesis of this compound

The synthesis of highly branched alkanes like this compound can be approached through several established methods in organic chemistry.

G cluster_synthesis General Synthesis Routes for Branched Alkanes Alkylation Alkylation Branched_Alkane This compound Alkylation->Branched_Alkane Isomerization Isomerization Isomerization->Branched_Alkane Starting_Materials Lighter Alkanes / Alkenes Starting_Materials->Alkylation e.g., Friedel-Crafts Starting_Materials->Isomerization Catalysts Acid Catalysts (e.g., AlCl3, Zeolites) Catalysts->Alkylation Catalysts->Isomerization

Caption: General synthetic pathways to branched alkanes.

One common laboratory and industrial-scale method is the Friedel-Crafts alkylation of a smaller alkane or alkene with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[6] Another significant industrial process is the catalytic isomerization of linear or less branched alkanes using catalysts such as zeolites at elevated temperatures and pressures.[6]

Experimental Protocols

To experimentally determine the properties and performance of this compound, standardized ASTM (American Society for Testing and Materials) methods are employed.

Determination of Boiling Point

The boiling point of a liquid hydrocarbon is a fundamental physical property. A standard method for its determination is the distillation of petroleum products at atmospheric pressure, as outlined in ASTM D86.

Determination of Octane Number (RON and MON)

The anti-knock characteristics of a spark-ignition engine fuel are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • Research Octane Number (RON): Determined according to ASTM D2699. This test is conducted under relatively mild conditions, simulating typical city driving.[4]

  • Motor Octane Number (MON): Determined according to ASTM D2700. This test uses more severe operating conditions, such as higher engine speeds and intake temperatures, to reflect highway driving.[4]

The core of both methods involves comparing the knocking intensity of the test fuel with that of primary reference fuels (PRFs), which are blends of isooctane (100 octane) and n-heptane (0 octane). The octane number of the test fuel is the percentage by volume of isooctane in the PRF blend that matches its knock intensity.

G cluster_workflow Experimental Workflow for Fuel Performance Testing Sample This compound Sample CFR_Engine Cooperative Fuel Research (CFR) Engine Sample->CFR_Engine RON_Test ASTM D2699 (RON Test) CFR_Engine->RON_Test MON_Test ASTM D2700 (MON Test) CFR_Engine->MON_Test Comparison Compare Knock Intensity RON_Test->Comparison MON_Test->Comparison Reference_Fuels Primary Reference Fuels (Isooctane/n-Heptane Blends) Reference_Fuels->CFR_Engine Result Octane Number (RON & MON) Comparison->Result

Caption: Workflow for octane number determination.

Conclusion

While direct experimental data on this compound is limited, its structural characteristics strongly suggest it possesses properties that make it a valuable compound, particularly in the realm of high-performance fuels. Its highly branched nature points towards a high octane rating, a desirable trait for preventing engine knock and improving engine efficiency. Further experimental investigation is necessary to precisely quantify its physicochemical properties and to fully assess its performance as a fuel additive in comparison to established standards like isooctane. The synthesis and testing protocols outlined in this guide provide a clear framework for such future research.

References

A Comparative Analysis of 2,2,5,6-Tetramethylheptane and Commercial Solvents for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Solvent Selection

In the dynamic landscape of chemical research and pharmaceutical development, the choice of solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and the efficiency of separation processes. While a host of conventional solvents are readily available, the exploration of novel solvent systems is paramount for process optimization and the discovery of more effective and environmentally benign alternatives. This guide provides a comprehensive benchmark of 2,2,5,6-tetramethylheptane against a range of common commercial solvents, offering a detailed comparison of their physicochemical properties and outlining experimental protocols for performance evaluation.

Physicochemical Properties: A Head-to-Head Comparison

The performance of a solvent is intrinsically linked to its physical and chemical characteristics. Key parameters such as boiling point, density, viscosity, and polarity dictate a solvent's suitability for specific applications, from high-temperature reactions to delicate extractions. The following table summarizes these critical properties for this compound and a selection of widely used commercial solvents.

SolventMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Viscosity (cP at 20°C)Polarity Index (P')
This compound C₁₁H₂₄156.31167.2[1]Data not availableData not availableEstimated < 0.1
Hexane (B92381)C₆H₁₄86.18690.6550.3000.1
HeptaneC₇H₁₆100.2198.40.6840.4090.1
TolueneC₇H₈92.14110.60.8670.5902.4
Dichloromethane (DCM)CH₂Cl₂84.9339.61.3270.4303.1
Ethyl AcetateC₄H₈O₂88.1177.10.9020.4404.4
AcetoneC₃H₆O58.0856.10.7910.3165.1
AcetonitrileC₂H₃N41.0581.60.7860.3695.8
Dimethylformamide (DMF)C₃H₇NO73.091530.9440.9206.4
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.131891.1002.2407.2

Note: The polarity index of this compound is estimated based on the values for other non-polar hydrocarbons like hexane and heptane.

As a highly branched alkane, this compound is characterized by its non-polar nature.[2][3][4] Its boiling point of 167.2°C suggests its potential utility in reactions requiring elevated temperatures, offering a wider operational window compared to more volatile solvents like hexane or dichloromethane. The lack of readily available experimental data for its density and viscosity highlights the need for further characterization of this compound.

Experimental Protocols for Solvent Performance Evaluation

To provide a framework for the objective assessment of this compound against other solvents, the following detailed experimental protocols are proposed. These methodologies are designed to quantify key performance indicators in common laboratory applications.

Evaluation of Solvent Performance in a Chemical Reaction

This protocol outlines a method for comparing the efficacy of different solvents in a representative organic reaction, such as a Suzuki-Miyaura cross-coupling reaction.

Objective: To determine the impact of the solvent on reaction yield and product purity.

Materials:

  • Reactants and catalyst for the chosen reaction.

  • A selection of solvents to be tested, including this compound and commercial alternatives.

  • Standard laboratory glassware and reaction setup (e.g., round-bottom flask, condenser, magnetic stirrer, heating mantle).

  • Analytical equipment for reaction monitoring and product analysis (e.g., Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)).

Procedure:

  • Set up parallel reactions, each with a different solvent, ensuring all other reaction parameters (reactant stoichiometry, catalyst loading, temperature, and reaction time) are kept constant.

  • Monitor the progress of each reaction using an appropriate analytical technique (e.g., TLC or GC-MS) at regular intervals.

  • Upon completion, quench the reactions and perform a standardized work-up procedure to isolate the crude product.

  • Determine the yield of the crude product for each reaction.

  • Analyze the purity of the crude product using a quantitative method such as HPLC or GC-MS.

  • Calculate the percentage yield and purity for each solvent tested.

Workflow Diagram:

Reaction_Performance_Evaluation cluster_setup Reaction Setup cluster_process Reaction & Analysis cluster_results Results Reactants Reactants & Catalyst Reaction Run Reaction (Constant Parameters) Reactants->Reaction Solvent Test Solvent Solvent->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Workup Standardized Work-up Reaction->Workup Monitoring->Reaction Yield Determine Yield Workup->Yield Purity Analyze Purity (HPLC/GC-MS) Workup->Purity

Caption: Workflow for evaluating solvent performance in a chemical reaction.

Determination of Extraction Efficiency

This protocol details a method for assessing the efficiency of a solvent in a liquid-liquid extraction process.

Objective: To quantify the ability of a solvent to extract a target compound from an aqueous solution.

Materials:

  • A target organic compound with known solubility in water.

  • A selection of immiscible organic solvents, including this compound.

  • Separatory funnels and standard laboratory glassware.

  • Analytical instrument for quantifying the concentration of the target compound (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Prepare a standard aqueous solution of the target compound with a known initial concentration (C_initial_aq).

  • In a separatory funnel, mix a defined volume of the aqueous solution with an equal volume of the test solvent.

  • Shake the funnel vigorously for a set period to ensure thorough mixing and allow the layers to separate.

  • Carefully collect the aqueous layer and measure the final concentration of the target compound (C_final_aq).

  • Calculate the distribution coefficient (D) and the extraction efficiency (%E) for each solvent using the following formulas:

    • D = ([C_initial_aq] - [C_final_aq]) / [C_final_aq]

    • %E = (([C_initial_aq] - [C_final_aq]) / [C_initial_aq]) * 100

Logical Relationship Diagram:

Extraction_Efficiency_Calculation Initial_Conc Initial Aqueous Concentration (C_initial_aq) Distribution_Coeff Distribution Coefficient (D) Initial_Conc->Distribution_Coeff Extraction_Efficiency Extraction Efficiency (%E) Initial_Conc->Extraction_Efficiency Final_Conc Final Aqueous Concentration (C_final_aq) Final_Conc->Distribution_Coeff Final_Conc->Extraction_Efficiency

Caption: Calculation of extraction efficiency from concentration measurements.

Benchmarking this compound: A Theoretical Perspective

In the absence of direct experimental data on the performance of this compound, we can infer its potential behavior based on the known properties of branched alkanes.

In Chemical Reactions: As a non-polar, aprotic solvent, this compound is expected to be a suitable medium for reactions involving non-polar reactants and intermediates. Its high boiling point makes it advantageous for reactions requiring sustained heating. However, its low polarity may limit its ability to dissolve polar reagents and stabilize charged intermediates, which could negatively impact reaction rates and yields compared to more polar solvents.

In Extractions: Based on the principle of "like dissolves like," this compound should be an effective solvent for extracting non-polar organic compounds from aqueous solutions.[2][3][4] Its high degree of branching may influence its solvation properties compared to linear alkanes like heptane, potentially offering different selectivity for certain solutes.

In Chromatography: In normal-phase chromatography, where a non-polar mobile phase is used with a polar stationary phase, this compound could serve as a component of the mobile phase, similar to hexane or heptane. Its unique branching might lead to different retention times and separation efficiencies for certain analytes.

Conclusion

This compound presents itself as a potentially useful non-polar, high-boiling-point solvent for specific applications in research and development. Its properties suggest it could be a viable alternative to traditional alkane solvents, particularly in high-temperature reactions and extractions of non-polar compounds. However, the current lack of comprehensive experimental data on its physicochemical properties and performance necessitates further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies, enabling an informed and data-driven selection of the optimal solvent for their specific needs. As the demand for specialized and green solvents continues to grow, a thorough evaluation of compounds like this compound is essential for advancing chemical synthesis and analysis.

References

Safety Operating Guide

Safe Disposal of 2,2,5,6-Tetramethylheptane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for 2,2,5,6-Tetramethylheptane, a flammable liquid hydrocarbon. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following table includes data inferred from structurally similar compounds and its own computed properties to guide safe handling and disposal.

PropertyValueReference Compound (Isooctane)
Molecular Formula C₁₁H₂₄C₈H₁₈
Molecular Weight 156.31 g/mol [1]114.23 g/mol
Appearance Colorless liquid (inferred)Colorless liquid
Odor Gasoline-like (inferred)Gasoline-like
Boiling Point Data not readily available99 °C
Flash Point < 22.8 °C (inferred)-12 °C
Flammability Highly Flammable (inferred)Highly Flammable
Water Solubility Insoluble (inferred)Insoluble
Hazards Flammable liquid, potential for vapor accumulationFlammable liquid

Experimental Protocols: Disposal of this compound

The following step-by-step methodology outlines the approved procedure for the disposal of this compound. This protocol is designed to be executed by trained personnel in a controlled laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. For larger quantities, flame-retardant clothing may be necessary.[2]

  • Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[3] If ventilation is inadequate, a respirator with an organic vapor cartridge is required.

  • Fire Safety: Keep away from open flames, sparks, and hot surfaces.[3][4] Ensure a fire extinguisher (e.g., dry chemical, CO₂) is readily accessible.[2]

  • Static Discharge: Take precautionary measures against static discharge.[4] Use grounded equipment.

2. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with flammable hydrocarbons.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and include the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for flammable liquid waste, away from incompatible materials such as strong oxidizing agents.[3]

3. Disposal Procedure:

  • Small Spills: In the event of a small spill, absorb the liquid with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust. Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Waste Transfer: Carefully transfer the this compound waste into the labeled waste container under a chemical fume hood. Avoid splashing.

  • Final Disposal: The sealed and labeled waste container must be disposed of through an approved hazardous waste disposal company.[4][5] Do not pour down the drain or mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Contact your EHS department for specific institutional procedures and to arrange for pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Need to Dispose of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe location Step 2: Work in a Well-Ventilated Area (Chemical Fume Hood) ppe->location container Step 3: Obtain Labeled Hazardous Waste Container location->container transfer Step 4: Carefully Transfer Waste to Container container->transfer seal Step 5: Securely Seal the Waste Container transfer->seal storage Step 6: Store in Designated Flammable Waste Area seal->storage ehs Step 7: Contact EHS for Waste Pickup storage->ehs end End: Waste Disposed of Properly ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2,2,5,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2,5,6-Tetramethylheptane. The following procedures detail personal protective equipment (PPE), operational handling, and disposal plans to ensure laboratory safety.

Personal Protective Equipment (PPE)

To mitigate risks when handling this compound, the following personal protective equipment is mandatory. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedures to be performed.

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[1].
Skin Protection Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are also required[1].
Respiratory Protection If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator[1].

Operational Plan: Safe Handling and Storage

Safe handling and storage are paramount to preventing accidents and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes[1].

  • Avoid breathing mist, gas, or vapors[1].

  • Use in a well-ventilated area.

  • Remove all sources of ignition[1].

  • Use personal protective equipment as required[1].

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Keep away from heat, sparks, and open flames.

Emergency Procedures

In the event of an emergency, follow these procedures to minimize harm.

First-Aid Measures:

  • If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical[1].

  • Following Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor[1].

  • Following Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor[1].

  • Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[1].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam[1].

  • Special Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus for firefighting if necessary[1].

Accidental Release Measures:

  • Use personal protective equipment, including chemical impermeable gloves[1].

  • Avoid breathing vapors, mist, or gas[1].

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • Evacuate personnel to safe areas.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Contaminated Packaging: Dispose of as unused product.

Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem emergency_spill Spill handle_chem->emergency_spill emergency_fire Fire handle_chem->emergency_fire emergency_exposure Personal Exposure handle_chem->emergency_exposure dispose_waste Dispose of Chemical Waste handle_chem->dispose_waste Post-Experiment emergency_spill->dispose_waste emergency_fire->dispose_waste emergency_exposure->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Workflow for the safe handling of this compound.

References

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